molecular formula C6H12BrNO B1443651 2-(2-Bromo-ethyl)-[1,2]oxazinane CAS No. 1357354-11-0

2-(2-Bromo-ethyl)-[1,2]oxazinane

Cat. No.: B1443651
CAS No.: 1357354-11-0
M. Wt: 194.07 g/mol
InChI Key: QYPLFXUCNLVTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-ethyl)-[1,2]oxazinane is a chemical compound featuring a six-membered [1,2]oxazinane heterocycle, a ring system containing oxygen and nitrogen atoms , which is further functionalized with a 2-bromoethyl substituent. This molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the oxazinane and related oxathiazinane scaffolds have recently garnered significant interest in pharmaceutical research for their diverse biological activities . For instance, certain oxathiazinane derivatives have demonstrated potent antineoplastic properties in preclinical studies, specifically inducing reactive oxygen species (ROS)-mediated apoptosis in various cancer cell lines, including pancreatic, colon, and breast carcinomas . The presence of the bromoethyl group on the oxazinane core provides a reactive handle for further chemical modifications, such as in the construction of more complex molecules like the bipiperidine and arylsulfonamide-based structures found in targeted cancer therapeutics . As a versatile building block, 2-(2-Bromo-ethyl)-[1,2]oxazinane is intended for use in method development, chemical synthesis, and biological screening in a laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it is expected to be hazardous upon contact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLFXUCNLVTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromo-ethyl)-oxazinane

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromo-ethyl)-[1][2]oxazinane

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 2-(2-Bromo-ethyl)-[1][2]oxazinane (also known as N-(2-bromoethyl)tetrahydro-1,2-oxazine). Oxazinane scaffolds are pivotal in medicinal chemistry and drug development due to their presence in numerous bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will delve into a strategic N-alkylation approach for synthesis and elucidate the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unequivocal structural confirmation and purity assessment.

Introduction and Strategic Importance

The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a valuable pharmacophore.[1] Its unique electronic and conformational properties make it an attractive building block for designing novel therapeutic agents. The introduction of a bromo-ethyl substituent on the nitrogen atom, yielding 2-(2-Bromo-ethyl)-[1][2]oxazinane, creates a versatile bifunctional molecule. The tertiary amine core can influence pharmacological activity and solubility, while the terminal alkyl bromide provides a reactive handle for further synthetic elaboration, enabling its use as a key intermediate in the construction of more complex molecular architectures.

This guide focuses specifically on the synthesis of the N-alkylated product, a logical and common derivative, providing a foundational protocol that can be adapted for various research applications.

Synthesis of 2-(2-Bromo-ethyl)-[1][2]oxazinane

Retrosynthetic Analysis and Chosen Pathway

The most direct and logical approach for the synthesis of the target compound is the N-alkylation of the parent heterocycle, tetrahydro-1,2-oxazine. This strategy involves the formation of a C-N bond, a cornerstone reaction in organic synthesis. The chosen alkylating agent is 1,2-dibromoethane, which is commercially available and provides the desired 2-bromoethyl moiety.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of tetrahydro-1,2-oxazine acts as the nucleophile, attacking one of the electrophilic methylene carbons of 1,2-dibromoethane. This concerted step results in the displacement of a bromide ion as the leaving group.

To ensure the reaction proceeds to completion and to prevent side reactions, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed. The base serves to neutralize the hydrobromic acid (HBr) that is cogenerated, preventing the protonation and deactivation of the starting amine. Using a molar excess of 1,2-dibromoethane is a critical experimental choice; it statistically favors the desired mono-alkylation product over the potential formation of a dimeric bis-alkylated byproduct.

Visualized Synthetic Workflow

SynthesisWorkflowcluster_reactantsReactants & ConditionsReactant1Tetrahydro-1,2-oxazineProcess+Reactant21,2-Dibromoethane (Excess)ReagentsK₂CO₃, Acetonitrile (Solvent)Product2-(2-Bromo-ethyl)-[1,2]oxazinaneProcess->ProductReflux, 12hCharacterizationcluster_MSMass Spectrometry (EI)cluster_IRInfrared Spectroscopycluster_NMRNMR SpectroscopyMS_NodesMolecular Ion (M⁺) shows a 1:1 doublet[M]⁺ and [M+2]⁺Confirms presence of one Bromine atomIR_NodesKey Absorptions:~2950-2850 cm⁻¹ (C-H stretch)~690-515 cm⁻¹ (C-Br stretch)Absence of N-H stretchNMR_Nodes¹H NMR: Triplets for -CH₂-N and -CH₂-Br¹³C NMR: 6 distinct carbon signals

Introduction: Bridging Structure and Function in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-ethyl)-oxazinane

In the landscape of modern drug discovery and chemical research, a molecule's identity is defined by more than just its structure; it is characterized by a suite of physicochemical properties that dictate its behavior, from benchtop solubility to in-vivo pharmacokinetics. 2-(2-Bromo-ethyl)-oxazinane, a heterocyclic compound featuring a saturated six-membered ring with nitrogen and oxygen atoms, represents a class of scaffolds with potential utility in medicinal chemistry. The presence of a reactive bromo-ethyl side chain suggests its role as a versatile intermediate for introducing the oxazinane moiety into larger, more complex molecules.

This guide provides a comprehensive framework for the characterization of 2-(2-Bromo-ethyl)-oxazinane. As a Senior Application Scientist, my objective is not merely to list data points, but to illuminate the causal relationships between experimental choices and the insights they yield. We will explore the critical physicochemical parameters, the authoritative methods for their determination, and the scientific rationale that underpins each protocol. This document is designed to be a self-validating system of inquiry for researchers, scientists, and drug development professionals seeking to fully characterize this or structurally similar molecules.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are the cornerstone for all subsequent experimental design and data interpretation.

PropertyValueSource
Chemical Name 2-(2-Bromo-Ethyl)-[1][2]Oxazinane[3]
CAS Number 1357354-11-0[3]
Molecular Formula C₆H₁₂BrNO[3]
Molecular Weight 194.07 g/mol [3]
Canonical SMILES C1CCN(CCO1)CCBrN/A

Note: Experimental values for properties such as melting point, boiling point, and LogP are not widely published for this specific compound. This guide will therefore focus on the established methodologies for their determination.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide a preliminary indication of a substance's purity and the strength of its intermolecular forces.[2] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[4]

Causality in Experimental Choice: The Capillary Method

The capillary method is the standard and most accessible technique for melting point determination in a research setting.[5][6] Its selection is based on its high accuracy, small sample requirement, and reproducibility. For the boiling point, a similar capillary-based technique (Thiele tube or a dedicated apparatus) is employed, which relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[1][2]

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol outlines the steps for an accurate melting point measurement using a modern melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of 2-(2-Bromo-ethyl)-oxazinane is a fine, dry powder. If the sample is crystalline, gently crush it in a mortar and pestle.[5]

    • Press the open end of a glass capillary tube into the powder multiple times.[7]

    • Compact the sample to a height of approximately 3 mm at the bottom of the sealed tube by tapping it on a hard surface or dropping it through a long glass tube.[5][7]

  • Preliminary Measurement (Rapid Scan):

    • Insert the capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This conserves time.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 5°C below the approximate melting point found in the preliminary scan.[5]

    • Using a fresh sample, set a slow, precise heating rate (e.g., 1-2°C per minute).

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Visualization: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_measure Measurement P1 Crush Sample to Fine Powder P2 Load Capillary Tube (3mm height) P1->P2 P3 Compact Sample P2->P3 M1 Insert into Apparatus P3->M1 M2 Rapid Scan (10-20°C/min) for Approx. MP M1->M2 M3 Cool Apparatus M2->M3 M4 Slow Scan (1-2°C/min) for Accurate MP M3->M4 M5 Record T1 (Onset) and T2 (Clear Point) M4->M5 R R M5->R Report as T1 - T2 Range

Caption: Workflow for determining melting point using the capillary method.

Solubility: The Gateway to Biological Activity

Solubility is arguably one of the most critical physicochemical parameters in drug discovery.[8] It directly influences bioavailability, formulation strategies, and the reliability of bioassay results.[8] For a compound like 2-(2-Bromo-ethyl)-oxazinane, understanding its solubility in both aqueous and organic solvents is essential for its application as a research tool or potential drug scaffold.

Causality in Experimental Choice: Kinetic vs. Thermodynamic Solubility

In early-stage research, two types of solubility are typically measured:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput method is ideal for initial screening of compound libraries to flag potential issues.[8][9]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium.[9] This is a more time-consuming but accurate "gold standard" measurement, often determined by the shake-flask method, and is crucial for pre-formulation development.[8][10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the benchmark for determining equilibrium solubility.

  • Preparation:

    • Prepare a series of buffers across a relevant pH range (e.g., pH 1.2 to 6.8 for oral drug candidates).[10]

    • Add an excess amount of solid 2-(2-Bromo-ethyl)-oxazinane to a known volume of each buffer in separate vials. The solid should be visibly present.

  • Equilibration:

    • Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid, typically achieved by filtration or centrifugation.[11]

  • Quantification:

    • Analyze the concentration of the compound in the filtered or centrifuged supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][12]

    • The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Visualization: Shake-Flask Solubility Workflow

G S1 Add Excess Solid to Buffer (Known Volume) S2 Agitate at Constant Temp (24-48 hours) S1->S2 S3 Separate Solid/Liquid (Filter/Centrifuge) S2->S3 S4 Quantify Supernatant (HPLC, UV-Vis) S3->S4 R Result: Equilibrium Solubility (mg/mL or µM) S4->R

Caption: Standard workflow for the shake-flask equilibrium solubility assay.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly quantified as the octanol-water partition coefficient (P), or its logarithmic form, LogP.[13]

  • LogP < 0: The compound is predominantly hydrophilic (prefers the aqueous phase).[13]

  • LogP = 0: The compound partitions equally between aqueous and lipid phases.[14]

  • LogP > 0: The compound is predominantly lipophilic (prefers the lipid phase).[13]

Causality in Experimental Choice: Shake-Flask vs. HPLC
  • Shake-Flask Method: This is the traditional and most accurate method. It involves directly measuring the concentration of the solute in both the octanol and water layers after they have been mixed and separated. Its accuracy makes it the reference method.[13]

  • HPLC Method: A faster, automated alternative where the LogP is estimated based on the compound's retention time on a reverse-phase HPLC column. It is calibrated using compounds with known LogP values. This is suitable for higher throughput screening.[13][15]

Experimental Protocol: LogP Determination via Shake-Flask Method
  • Phase Preparation:

    • Saturate n-octanol with water and, separately, water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing them to separate. This pre-saturation is critical for accurate results.[15]

  • Partitioning:

    • Dissolve a known amount of 2-(2-Bromo-ethyl)-oxazinane in one of the phases (e.g., the aqueous phase).

    • Add a known volume of the other phase to create a two-phase system.

    • Shake the mixture vigorously to facilitate partitioning of the compound between the two immiscible layers.

    • Allow the layers to fully separate, often aided by centrifugation.

  • Quantification:

    • Carefully sample both the upper (octanol) and lower (aqueous) layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase][13]

    • The final value is expressed as LogP: LogP = log₁₀(P)[13]

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the chemical structure and purity of a synthesized compound. A complete dataset including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural elucidation.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring its mass-to-charge ratio.[16] For 2-(2-Bromo-ethyl)-oxazinane, the presence of bromine would be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule.[16] For this compound, one would expect to see C-H stretching vibrations for the alkane backbone, a C-O stretch for the ether linkage within the oxazinane ring, and a C-N stretch. The absence of certain peaks (e.g., O-H or C=O) is equally important for confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy): NMR provides the most detailed structural information, revealing the carbon-hydrogen framework.

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[17]

    • 2D NMR (e.g., COSY, HMQC, HMBC): These advanced techniques are used to definitively establish the connectivity between protons and carbons, confirming the complete structure of the molecule.[18]

Conclusion

The physicochemical properties of 2-(2-Bromo-ethyl)-oxazinane, or any novel compound, are not merely a checklist of values but a cohesive dataset that predicts its behavior and potential. By employing the robust, validated protocols detailed in this guide—from capillary-based thermal analysis to shake-flask solubility and spectroscopic elucidation—researchers can build a comprehensive profile of their molecule. This foundational knowledge is paramount, enabling informed decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey from molecular concept to functional application.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

  • Sanghvi, R., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(8), 2844–2848. Available at: [Link]

  • AxisPharm. Solubility Test. Available at: [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Available at: [Link]

  • Wired Chemist. Determination of Melting Point. Available at: [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • University of Alberta. (n.d.). Melting point determination. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • SlideShare. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • ChemAxon. (n.d.). logP and logD calculations. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Available at: [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(20), 11935–11946. Available at: [Link]

  • Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 3897–3902. Available at: [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 270-279.
  • Grulke, C. M., et al. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. Environmental Science & Technology, 53(20), 11935-11946.
  • The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Available at: [Link]

  • Curatolo, W. (1998). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 221-233.
  • Chemical Synthesis Database. ethyl 2-(2-bromoethyl)-3-methyl-2-oxiranecarboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Available at: [Link]

  • PubChemLite. 2-(2-bromoethyl)oxolane (C6H11BrO). Available at: [Link]

  • National Center for Biotechnology Information. Bis(2-bromoethyl) ether. PubChem Compound Summary for CID 21521. Available at: [Link].

  • Li, Y., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 276-282. Available at: [Link]

  • El-Hashash, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][19]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. Available at: [Link]

  • ResearchGate. (2025, August 7). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Available at: [Link]

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
  • Patel, M. R., & Kachhadia, V. V. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Journal of Sciences, Islamic Republic of Iran, 23(2), 137-143.
  • National Center for Biotechnology Information. 2-Bromoethyl ethyl ether. PubChem Compound Summary for CID 61141. Available at: [Link].

  • National Center for Biotechnology Information. 2-Ethyl-2-oxazoline. PubChem Compound Summary for CID 66412. Available at: [Link].

  • National Center for Biotechnology Information. (2-Bromoethyl)cyclopentane. PubChem Compound Summary for CID 12711948. Available at: [Link].

  • University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Available at: [Link]

  • The Organic Chemistry Tutor. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][19]-Oxazine Derivatives. Available at: [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Available at: [Link]

Sources

The Oxazinane Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Bromo-ethyl)-oxazinane (CAS 1357354-11-0): A Novel Building Block for Drug Discovery

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(2-Bromo-ethyl)-oxazinane, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While this specific molecule is a relatively novel research chemical with limited published data, this guide synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, handling, reactivity, and application. We will explore the strategic importance of the oxazinane scaffold, propose a detailed synthetic protocol, analyze its anticipated reactivity as an alkylating agent, and discuss its potential applications in constructing novel molecular entities for therapeutic screening. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their research endeavors.

The oxazinane ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern drug discovery.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[1][3] The inclusion of the oxazinane moiety can significantly enhance a molecule's pharmacokinetic profile by improving aqueous solubility, metabolic stability, and cell permeability, while also serving as a versatile scaffold for introducing specific pharmacophoric features.

Morpholine, a structural isomer of oxazinane, is a well-known example found in numerous FDA-approved drugs, such as the antibiotic Linezolid and the cancer therapeutic Gefitinib.[4] The oxazinane core offers a distinct spatial arrangement and electronic distribution compared to morpholine, providing a valuable opportunity for chemists to explore new chemical space and develop compounds with novel biological activities and intellectual property potential.[5] The title compound, 2-(2-Bromo-ethyl)-oxazinane, equips this valuable scaffold with a reactive handle, making it a powerful intermediate for synthetic diversification.

Physicochemical and Structural Profile

Understanding the fundamental properties of 2-(2-Bromo-ethyl)-oxazinane is the first step toward its effective utilization. While extensive experimental data is not yet available, a summary of its known and predicted characteristics is presented below.

PropertyValue / PredictionSource
CAS Number 1357354-11-0[6][7]
Molecular Formula C₆H₁₂BrNO[6]
Molecular Weight 194.07 g/mol [6]
Physical Form Predicted to be a liquid or low-melting solidN/A
Boiling Point Data not availableN/A
Solubility Predicted to be soluble in common organic solvents (DCM, THF, Ethyl Acetate)N/A
Storage Recommended: 2-8°C, under inert atmosphere, protected from moisture[8]

Proposed Synthesis Protocol: From Alcohol to Alkylating Agent

A reliable synthetic route is paramount for the utilization of any chemical building block. While a specific published procedure for 2-(2-Bromo-ethyl)-oxazinane was not identified, a highly plausible and efficient synthesis can be adapted from established methods for converting primary alcohols to alkyl bromides. The most logical precursor is 2-(oxazinan-2-yl)ethanol, which can be brominated under mild conditions.

The following protocol is based on the well-established Appel reaction, analogous to the synthesis of 4-(2-bromo-ethyl)-morpholine, which offers high yields and avoids harsh acidic conditions that could compromise the oxazinane ring.[9]

Experimental Protocol

Reaction: Conversion of 2-(oxazinan-2-yl)ethanol to 2-(2-Bromo-ethyl)-oxazinane.

Reagents & Materials:

  • 2-(oxazinan-2-yl)ethanol (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Silica Gel for chromatography

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(oxazinan-2-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0°C, add carbon tetrabromide (1.5 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (1.2 eq). Rationale: The slow addition of PPh₃ controls the exothermic reaction between PPh₃ and CBr₄, preventing side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Purification Prep: Add hexanes to the resulting residue. This will precipitate the triphenylphosphine oxide byproduct as a white solid.

  • Filtration: Filter the mixture through a pad of celite, washing the solid with additional hexanes. Collect the filtrate.

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to yield 2-(2-Bromo-ethyl)-oxazinane as a pure product.[9]

G cluster_workflow Proposed Synthetic Workflow start 2-(oxazinan-2-yl)ethanol in Anhydrous DCM reagents Add CBr₄ (1.5 eq) Then PPh₃ (1.2 eq) at 0°C start->reagents reaction Stir Overnight at Room Temp reagents->reaction Appel Reaction workup Concentrate & Add Hexanes reaction->workup filtration Filter to Remove Triphenylphosphine Oxide workup->filtration purification Column Chromatography (Silica Gel, Hexanes/EtOAc) filtration->purification product Pure 2-(2-Bromo-ethyl)-oxazinane purification->product

Caption: Proposed workflow for the synthesis of 2-(2-Bromo-ethyl)-oxazinane.

Anticipated Chemical Reactivity and Mechanistic Pathways

The primary utility of 2-(2-Bromo-ethyl)-oxazinane lies in its reactivity as an electrophilic alkylating agent. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the covalent attachment of the "oxazinane-ethyl" moiety to a wide variety of molecular scaffolds.

The dominant reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2). A nucleophile (Nu⁻) will attack the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Key Reactions:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted ethylamines.

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates, to form new carbon-carbon bonds.

This versatile reactivity makes it an ideal building block for creating libraries of compounds for high-throughput screening.

G reactant 2-(2-Bromo-ethyl)-oxazinane Br product Alkylated Product Nu reactant:f1->product:f1 S_N2 Attack leaving_group Bromide Ion (Br⁻) reactant->leaving_group Displacement nucleophile Nucleophile (Nu⁻) e.g., R₂NH, ROH, RSH

Caption: General SN2 reactivity of 2-(2-Bromo-ethyl)-oxazinane with nucleophiles.

Potential Applications in Drug Discovery

The strategic value of 2-(2-Bromo-ethyl)-oxazinane is its ability to serve as a versatile scaffold for introducing the oxazinane heterocycle into drug candidates. This can be employed for several purposes:

  • Scaffold Hopping & Bioisosteric Replacement: The oxazinane ring can serve as a bioisostere for other cyclic systems (e.g., piperidine, cyclohexane, morpholine) to modulate activity, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improving Physicochemical Properties: As a polar, sp³-rich fragment, its incorporation can disrupt planarity and increase the aqueous solubility of a lead compound, a common challenge in drug development.[10]

  • Fragment-Based Drug Design (FBDD): The molecule itself represents a valuable fragment for screening against biological targets. Hits can then be elaborated into more potent leads using its reactive bromo-ethyl handle.

  • Linker Technology: The bromo-ethyl group can be used to connect the oxazinane moiety to another pharmacophore, serving as a linker in the design of bifunctional molecules like PROTACs or dual-target inhibitors.

G core Core Drug Scaffold (e.g., with -NH₂ group) product New Drug Candidate (with appended oxazinane) core->product Alkylation Reaction reagent 2-(2-Bromo-ethyl)-oxazinane reagent->product goal Improved Properties: - Solubility - Metabolic Stability - Target Binding - Novel IP product->goal

Caption: Conceptual use of the title compound to modify a core drug scaffold.

Recommended Analytical Characterization

Confirmation of the structure and purity of the synthesized 2-(2-Bromo-ethyl)-oxazinane is critical. The following spectroscopic signatures are predicted and should be used for validation.[11][12]

  • ¹H NMR (Proton NMR): Expected signals would include multiplets for the oxazinane ring protons, a triplet corresponding to the -CH₂-Br protons, and another multiplet for the adjacent -CH₂- group. The chemical shift of the protons on the carbon bearing the bromine will be downfield (approx. 3.4-3.6 ppm).

  • ¹³C NMR (Carbon NMR): Distinct signals for each of the six carbon atoms are expected. The carbon attached to the bromine will be the most downfield of the aliphatic signals (approx. 30-35 ppm).

  • IR (Infrared) Spectroscopy: Look for characteristic C-H stretching frequencies (2850-3000 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), and C-Br stretching (500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Safety, Handling, and Storage Protocols

As an alkylating agent, 2-(2-Bromo-ethyl)-oxazinane must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are mandated based on data from analogous bromoalkanes and ethers.[13][14][15][16]

GHS Hazard Classification (Predicted):

  • Flammable Liquid: Category 4 (Combustible liquid)

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Mandatory Personal Protective Equipment (PPE) & Engineering Controls:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.

  • Eye & Face Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and change them frequently.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

Storage & Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[17]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Ground and bond containers when transferring material to prevent static discharge.[14]

Disposal:

  • Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-(2-Bromo-ethyl)-oxazinane represents a promising and versatile building block for chemical synthesis and drug discovery. Its combination of a privileged heterocyclic scaffold and a reactive alkylating handle provides a powerful tool for generating novel molecular architectures. By leveraging the proposed synthetic protocol and adhering to strict safety measures, researchers can effectively utilize this compound to explore new chemical space, optimize lead compounds, and ultimately contribute to the development of next-generation therapeutics.

References

This reference list is compiled from the search results and provides access to the source documents for further verification.

  • Chemsrc. (n.d.). [13][17]Oxazinane | CAS#:36652-42-3. Retrieved from [Link]

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
  • Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 5-29.
  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved from [Link]

  • ZXCHEM UAE. (n.d.). Morpholine: Applications and Uses in Industry. Retrieved from [Link]

  • Pál, M., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 26(8), 2345.
  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1485–1504.
  • Patel, M. R., & Kapuriya, K. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. E-Journal of Chemistry, 9(3), 1339-1346.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][9][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • D'hooghe, M., et al. (2006). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Arkivoc, 2006(5), 135-146.
  • Asija, S., & Asija, S. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 116-123.
  • Wang, X., et al. (2020). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 16, 1243–1250.
  • Wiley Online Library. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-bromoethyl) ether. Retrieved from [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Cortese, F. (1943). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, Coll. Vol. 2, p.91.
  • PubChemLite. (n.d.). 2-(2-bromoethyl)oxolane (C6H11BrO). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][9][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

Sources

molecular structure of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(2-Bromo-ethyl)-oxazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromo-ethyl)-oxazinane is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of both a reactive bromoethyl group and a conformationally defined oxazinane ring system offers a unique scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and detailed spectroscopic characterization of 2-(2-Bromo-ethyl)-oxazinane. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and therapeutic development endeavors.

Introduction to 2-(2-Bromo-ethyl)-oxazinane

The oxazinane moiety, a six-membered saturated heterocycle containing nitrogen and oxygen atoms, is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The incorporation of an oxazinane ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive scaffold in drug design. When functionalized with a reactive handle like a 2-bromoethyl group, the synthetic utility of the oxazinane core is significantly expanded, allowing for its conjugation to various molecular entities. 2-(2-Bromo-ethyl)-oxazinane, with CAS number 1357354-11-0, represents such a valuable, yet under-documented, chemical entity.[4][5] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The consists of a saturated six-membered oxazinane ring substituted at the 2-position with a 2-bromoethyl side chain.

Key Structural Features:

  • Oxazinane Ring: A saturated heterocycle containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms can vary, with 1,2-oxazinane, 1,3-oxazinane, and 1,4-oxazinane (morpholine) being the common isomers. For the purpose of this guide, we will focus on the 1,3-oxazinane isomer as a representative example.

  • 2-Bromoethyl Group: A two-carbon chain with a terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This functional group is a key determinant of the molecule's reactivity.

  • Chirality: The C2 carbon of the oxazinane ring is a chiral center, meaning that 2-(2-Bromo-ethyl)-oxazinane can exist as a pair of enantiomers. The stereochemistry at this center can have a profound impact on the biological activity of its derivatives.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C6H12BrNO
Molecular Weight 194.07 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO) and sparingly soluble in water.
Reactivity The bromoethyl group is susceptible to nucleophilic attack. The oxazinane ring may undergo ring-opening under acidic conditions.[6][7]

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 2-(2-Bromo-ethyl)-oxazinane involves the cyclization of a suitable amino alcohol precursor. The following protocol is a proposed method based on established synthetic strategies for substituted oxazinanes.[8][9]

Synthetic Workflow

Synthesis of 2-(2-Bromo-ethyl)-oxazinane cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization A 3-Buten-1-ol D Intermediate Amino Alcohol A->D 1. Bromohydrin formation 2. Amination B N-Bromosuccinimide (NBS) B->D C Aminoethanol C->D E 2-(2-Bromo-ethyl)-oxazinane D->E Acid-catalyzed cyclization

Caption: Proposed two-step synthesis of 2-(2-Bromo-ethyl)-oxazinane.

Detailed Experimental Protocol

Step 1: Synthesis of the Amino Alcohol Precursor

  • Bromohydrin Formation: To a solution of 3-buten-1-ol (1.0 eq) in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours.

  • Amination: Add aminoethanol (1.5 eq) to the reaction mixture and heat to 60 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol precursor.

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the crude amino alcohol precursor in toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water for 18-24 hours.

  • Purification: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-(2-Bromo-ethyl)-oxazinane.

Spectroscopic Characterization (Theoretical)

The structural elucidation of 2-(2-Bromo-ethyl)-oxazinane would rely on a combination of spectroscopic techniques. The following are the expected spectral data based on its molecular structure.[10][11]

¹H NMR Spectroscopy
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-CH(O)- (C2-H)4.0 - 4.2m1H
-CH₂-Br (Side Chain)3.4 - 3.6t2HJ ≈ 6-7 Hz
-CH₂-N- (C6-H₂)3.0 - 3.2m2H
-O-CH₂- (C4-H₂)3.6 - 3.8m2H
-CH₂-CH₂-Br (Side Chain)2.0 - 2.2m2H
-CH₂- (C5-H₂)1.7 - 1.9m2H
-NH-1.5 - 2.5 (broad)s1H
¹³C NMR Spectroscopy
Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH(O)- (C2)75 - 80
-CH₂-N- (C6)45 - 50
-O-CH₂- (C4)65 - 70
-CH₂-Br (Side Chain)30 - 35
-CH₂-CH₂-Br (Side Chain)35 - 40
-CH₂- (C5)25 - 30
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500 (broad)
C-H Stretch (sp³)2850 - 3000
C-O Stretch (Ether)1050 - 1150
C-N Stretch1020 - 1250
C-Br Stretch500 - 600
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 193 and [M+2]⁺ at m/z 195 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected. Key fragmentation patterns would likely involve the loss of the bromoethyl side chain and cleavage of the oxazinane ring.

Reactivity and Mechanistic Insights

The chemical reactivity of 2-(2-Bromo-ethyl)-oxazinane is dominated by the bromoethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution at the Bromoethyl Group

Nucleophilic Substitution A 2-(2-Bromo-ethyl)-oxazinane C Substituted Product A->C Sₙ2 Reaction B Nucleophile (Nu⁻) B->C D Bromide Ion (Br⁻)

Sources

spectroscopic data (NMR, IR, MS) for 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Bromoethyl)tetrahydro-1,3-oxazine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The 1,3-oxazine scaffold, in particular, is a privileged structure found in numerous biologically active molecules and synthetic intermediates.[1] The functionalization of this ring system, for instance by introducing an N-bromoethyl group, yields a versatile building block, 3-(2-bromoethyl)tetrahydro-1,3-oxazine (IUPAC Name). This modification introduces a reactive electrophilic center, enabling further elaboration of the molecular structure.

A rigorous and unambiguous structural elucidation is the bedrock of chemical research. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to 3-(2-bromoethyl)tetrahydro-1,3-oxazine. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers and drug development professionals.

Molecular Structure and Conformation

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The target compound consists of a saturated six-membered tetrahydro-1,3-oxazine ring N-substituted with a 2-bromoethyl chain.

N N C3 CH₂ N->C3 C5 CH₂ N->C5 C1 CH₂ C4 CH₂ C1->C4 C2 CH₂ C2->C1 O O O->C2 C3->O C4->N C6 CH₂ C5->C6 Br Br C6->Br inv1 inv2

Caption: Molecular structure of 3-(2-bromoethyl)tetrahydro-1,3-oxazine.

Saturated six-membered heterocycles like tetrahydro-1,3-oxazine typically adopt a chair conformation to minimize steric and torsional strain.[2] This conformational preference has significant implications for the NMR spectrum, particularly regarding the chemical non-equivalence of axial and equatorial protons on the ring's methylene groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-bromoethyl)tetrahydro-1,3-oxazine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is predicted to show distinct signals for the bromoethyl substituent and the four methylene groups of the oxazine ring. The chair conformation renders the axial and equatorial protons diastereotopic, which can lead to complex splitting patterns. However, at room temperature, rapid ring inversion may lead to averaged, simpler signals. The following predictions assume a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Expert Insights
-N-CH₂-CH₂-Br 3.50Triplet (t)Protons are adjacent to the bromine atom, a strongly deshielding electronegative halogen. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.
-N-CH₂-CH₂-Br 2.95Triplet (t)These protons are alpha to the nitrogen atom and beta to the bromine. They are less deshielded than their neighbors. The signal is split into a triplet by the adjacent -CH₂Br group.
O-CH₂-N (C2-H) 4.65Singlet (s)Protons on the C2 carbon are flanked by two heteroatoms (O and N), leading to significant deshielding and a downfield shift. This is a characteristic peak for the 1,3-oxazine ring system.[3][4]
O-CH₂-CH₂ (C6-H) 3.80Triplet (t)These protons are adjacent to the ring oxygen, resulting in a downfield shift. They are coupled to the C5 methylene protons.
N-CH₂-CH₂ (C4-H) 2.75Triplet (t)Located adjacent to the ring nitrogen, these protons are shifted downfield, though less so than the C6 protons next to oxygen. They are coupled to the C5 methylene protons.
-CH₂-CH₂-CH₂- (C5-H) 1.85Multiplet (m)This central methylene group in the ring is furthest from the heteroatoms and thus appears most upfield. It will be split by both adjacent methylene groups (C4 and C6), resulting in a complex multiplet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the structure, six distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
O-CH₂-N (C2) 80-85The C2 carbon is bonded to two highly electronegative atoms (O and N), causing a strong downfield shift into a characteristic region for such acetal-like carbons.[3]
O-CH₂- (C6) 65-70This carbon is attached to the electronegative oxygen atom, resulting in a significant downfield shift.
-N-CH₂-CH₂-Br 50-55Alpha to the nitrogen atom, this carbon is deshielded. The β-effect of the bromine also contributes to its shift.
N-CH₂- (C4) 48-53This ring carbon is adjacent to nitrogen, shifting it downfield.
-CH₂-Br 30-35The direct attachment of the electronegative bromine atom causes a moderate downfield shift.
-CH₂-CH₂-CH₂- (C5) 20-25As the only carbon not directly attached to a heteroatom or halogen, this methylene carbon is the most shielded and appears furthest upfield.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-bromoethyl)tetrahydro-1,3-oxazine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm, centered at 8 ppm.

    • Employ a 90° pulse width and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm, centered at 120 ppm.

    • Use a 30° pulse width and a relaxation delay of 2 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group & Rationale
2950-2850C-H StretchStrongAliphatic C-H bonds of the methylene groups in the ring and side chain. The presence of multiple strong peaks in this region is characteristic of saturated alkyl systems.
1250-1050C-O StretchStrongThe C-O-C ether linkage within the oxazine ring gives rise to a strong, characteristic absorption band. This is a key diagnostic peak for the ring system.[1]
1150-1080C-N StretchMedium-StrongThe C-N-C stretching of the tertiary amine within the ring. This peak may sometimes overlap with the strong C-O stretch.[3]
650-550C-Br StretchMediumThe carbon-bromine bond stretch. This absorption occurs in the fingerprint region and provides direct evidence for the presence of the bromoalkyl group.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering insights into its structure. For 3-(2-bromoethyl)tetrahydro-1,3-oxazine (C₆H₁₂BrNO), the exact molecular weight is 193.01 g/mol for the ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br isotopologues.

Predicted Mass Spectrum and Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) is expected to be observed. A key feature will be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Key Predicted Fragments:

  • m/z 193/195 (M⁺): The molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.

  • m/z 114: Loss of the bromoethyl radical (•CH₂CH₂Br). This results from cleavage of the C-N bond, leaving a stable fragment corresponding to the protonated tetrahydro-1,3-oxazine ring.

  • m/z 100: Alpha-cleavage, a characteristic fragmentation pathway for amines.[5][6] This involves the loss of the •CH₂Br radical, leading to the [M - CH₂Br]⁺ fragment.

  • m/z 86: A common fragment for N-alkylated heterocycles, resulting from the cleavage of the side chain at the bond beta to the nitrogen. This corresponds to the loss of a bromoethene radical.

G cluster_legend Fragmentation Pathway M [C₆H₁₂BrNO]⁺˙ m/z 193/195 F1 [C₅H₁₀NO]⁺ m/z 100 M->F1 - •CH₂Br F2 [C₄H₁₀NO]⁺ m/z 88 M->F2 - •CH₂CH₂Br F3 [C₄H₈N]⁺ m/z 70 F2->F3 - H₂O key M⁺˙: Molecular Ion F: Fragment Ion

Caption: A plausible EI mass spectrometry fragmentation pathway for the title compound.

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) inlet for sample introduction.

  • GC-MS Method:

    • Inlet: Inject 1 µL of the sample solution into the GC inlet heated to 250 °C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of 3-(2-bromoethyl)tetrahydro-1,3-oxazine. By integrating predicted data from NMR, IR, and MS with established spectroscopic principles and validated experimental protocols, researchers can achieve an unambiguous structural confirmation. The causality-driven interpretations provided herein are designed to empower scientists to not only verify the identity of their target compound but also to confidently analyze related molecular architectures in their future research endeavors.

References

  • Chaitra G. and Rohini R.M. (2017). Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica, 9(12):80-86.

  • Turgut, Z., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6).

  • Patel, K. D., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3).

  • Gabbas, A. U. G., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. Journal of Applicable Chemistry, 9(1):1-7.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Piotrowska, H., Urbański, T., & Witanowski, M. (1963). Conformation of 5-Nitro-Tetrahydro-1,3-Oxazines by N.M.R. and Dipole Moments. Tetrahedron, 19(8), 1189-1197.

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

Sources

The Oxazinane Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The oxazinane ring, a versatile six-membered heterocycle containing nitrogen and oxygen, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique stereochemical and electronic properties have led to the development of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of oxazinane derivatives, delving into their synthesis, multifaceted biological activities, and structure-activity relationships. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents. Detailed experimental protocols for the synthesis of key oxazinane cores and for the evaluation of their biological activities are provided to facilitate further research and development in this promising area of drug discovery. While no standalone "oxazinane" drugs have yet reached the market, the therapeutic potential of this scaffold is underscored by the clinical success of closely related structures and a wealth of preclinical data.

Introduction: The Oxazinane Core in Drug Design

Oxazinanes are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen and one nitrogen atom.[1][2] The relative positions of these heteroatoms give rise to three constitutional isomers: 1,2-oxazinane, 1,3-oxazinane, and 1,4-oxazinane (morpholine). The saturated nature of the oxazinane ring allows for a greater degree of conformational flexibility compared to its aromatic counterparts, offering a rich three-dimensional space for substituent derivatization and interaction with biological targets. This structural versatility has made the oxazinane scaffold a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2][3]

Oxazinane derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Antimicrobial Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Central Nervous System (CNS) Activity: Potential as antipsychotic and antidepressant agents.

This guide will provide an in-depth exploration of these therapeutic areas, supported by detailed synthetic methodologies and biological evaluation protocols.

Synthetic Strategies for Bioactive Oxazinane Derivatives

The synthesis of oxazinane derivatives can be achieved through various synthetic routes, often tailored to the desired substitution pattern and stereochemistry. One of the most common and versatile methods for the synthesis of 1,3-oxazinanes is the Mannich-type condensation reaction.

Representative Synthetic Protocol: Synthesis of N-[4-(2-Amino-4-phenyl-6H-[5][6]oxazin-6-yl)-phenyl]-nicotinamide

This protocol describes a multi-step synthesis of a bioactive 1,3-oxazinane derivative, starting from the formation of a chalcone intermediate.[5]

Step 1: Synthesis of N-(4-Acetyl-phenyl)-nicotinamide

  • Dissolve nicotinyl chloride (0.01 mol) in methanol in an ice bath.

  • Add a methanolic solution of p-aminoacetophenone (0.01 mol) dropwise with constant stirring.

  • Continue stirring for 15 minutes, then reflux the mixture for one hour.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Recrystallize the crude product from isopropyl alcohol to yield N-(4-acetyl-phenyl)-nicotinamide.

Step 2: Synthesis of Chalcone Derivatives

  • Dissolve N-(4-acetyl-phenyl)-nicotinamide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in absolute alcohol.

  • Slowly add a 40% KOH solution with stirring.

  • Continue the reaction for 9 hours and then leave it overnight.

  • Pour the reaction mixture into ice-water to precipitate the chalcone derivative.

  • Recrystallize the crude product from ethanol.

Step 3: Cyclization to form the 1,3-Oxazinane Ring

  • Dissolve the chalcone derivative from Step 2 (0.01 mol) and urea (0.015 M) in 20 ml of ethanol.

  • Add anhydrous sodium acetate (0.05 M) to the mixture.

  • Reflux the reaction for 6 hours.

  • Pour the cooled reaction mixture into crushed ice.

  • Filter the resulting precipitate and recrystallize from acetone to obtain the final 1,3-oxazinane derivative.[6]

Characterization: The structures of the synthesized compounds should be confirmed using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).[5]

Pharmacological Activities and Structure-Activity Relationships

The diverse pharmacological activities of oxazinane derivatives are a direct result of the various substituents that can be incorporated into the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity

Oxazinane derivatives have shown significant promise as anticancer agents, with several studies highlighting their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anticancer activity of some oxazinane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_active->Gene_Expression Induces Oxazinane Oxazinane Derivative Oxazinane->IKK Inhibits

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Bromo-ethyl)-oxazinane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that dictates their behavior in various stages of drug discovery, development, and manufacturing.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(2-Bromo-ethyl)-oxazinane, a heterocyclic compound with potential applications in organic synthesis. Due to the absence of published specific solubility data for this compound, this whitepaper emphasizes predictive analysis based on molecular structure and presents robust, step-by-step protocols for both qualitative and quantitative solubility determination. The methodologies provided are designed to be self-validating and are grounded in established principles of physical chemistry, ensuring reliable and reproducible results.

Introduction: 2-(2-Bromo-ethyl)-oxazinane

Oxazines are a class of heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.[3] Their derivatives are of considerable interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including use as synthetic intermediates for anti-tumor and anti-bacterial agents.[4][5] 2-(2-Bromo-ethyl)-oxazinane is a substituted oxazinane whose utility in synthetic chemistry, particularly as an alkylating agent for introducing the oxazinane moiety, is of significant interest.

1.1 Molecular Structure Analysis

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure. Predicting solubility directly from molecular structure is a key goal in computational chemistry to save time and resources.[6][7]

  • Oxazinane Ring: This is a saturated heterocyclic system analogous to morpholine. It contains an ether linkage (-O-) and a secondary amine (-NH-). The nitrogen and oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This imparts a significant degree of polarity to the molecule.

  • Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond is polar, contributing to the overall dipole moment of the molecule. The bromine atom is a good leaving group, which is relevant to its reactivity, but for solubility, it primarily adds polar character and increases the molecular weight. Halogenated organic compounds often exhibit moderate solubility in a range of organic solvents.[8]

Based on these features, 2-(2-Bromo-ethyl)-oxazinane is predicted to be a moderately polar compound. Its solubility will be governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. Due to the N-H and O functionalities, 2-(2-Bromo-ethyl)-oxazinane is expected to have some solubility in these solvents, likely increasing with the alkyl chain length of the alcohol (e.g., more soluble in ethanol than in water) as the non-polar character of the solvent better matches the overall molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. It is anticipated that the title compound will exhibit good solubility in this class of solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The polar nature of the oxazinane ring and the bromoethyl group suggests that solubility in nonpolar solvents will be limited.

Experimental Workflow for Solubility Determination

The following sections provide detailed, field-proven protocols for systematically determining the solubility of 2-(2-Bromo-ethyl)-oxazinane. The workflow begins with a qualitative assessment across a range of solvents, followed by a precise quantitative measurement using the gold-standard shake-flask method.[10]

G soluble soluble start_quant start_quant soluble->start_quant Proceed for promising solvents

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 2-(2-Bromo-ethyl)-oxazinane across a panel of common organic solvents representing a range of polarities.

Materials:

  • 2-(2-Bromo-ethyl)-oxazinane

  • Glass vials (e.g., 4 mL) with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Solvent Panel:

    • Water (Polar Protic)

    • Methanol (Polar Protic)

    • Ethanol (Polar Protic)

    • Acetone (Polar Aprotic)

    • Acetonitrile (Polar Aprotic)

    • Dichloromethane (DCM) (Polar Aprotic)

    • Ethyl Acetate (Moderately Polar)

    • Diethyl Ether (Slightly Polar)

    • Toluene (Nonpolar, Aromatic)

    • n-Hexane (Nonpolar, Aliphatic)

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of 2-(2-Bromo-ethyl)-oxazinane into a clean, dry glass vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates an initial concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 2 minutes.

  • Observation: Allow the vial to stand undisturbed for at least 10 minutes. Visually inspect the sample against a dark background.

    • Soluble: The solution is completely clear, with no visible solid particles or cloudiness.

    • Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

    • Insoluble: The bulk of the solid material remains undissolved.

  • Incremental Addition (for partially soluble/insoluble): If the compound is not fully dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL, ~5 mg/mL) and repeat steps 3 and 4. Continue this process up to a defined volume (e.g., 5.0 mL, ~1 mg/mL).

  • Record Results: Systematically record the observations for each solvent in a table (see Table 1 template).

Rationale: This tiered approach provides a semi-quantitative range (e.g., >10 mg/mL, 5-10 mg/mL, <1 mg/mL) quickly and with minimal compound usage. It is essential for selecting appropriate solvents for reactions, purifications, and for the subsequent quantitative analysis.

Protocol: Quantitative Solubility by Shake-Flask Method

Objective: To determine the precise thermodynamic equilibrium solubility of 2-(2-Bromo-ethyl)-oxazinane in selected solvents. The shake-flask method is considered the "gold standard" for this measurement.[10][11]

Materials:

  • 2-(2-Bromo-ethyl)-oxazinane

  • Scintillation vials or flasks with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical method for quantification (e.g., HPLC-UV, or gravimetric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-(2-Bromo-ethyl)-oxazinane to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility from the qualitative screen.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to ensure equilibrium is reached. For many compounds, 18-24 hours is adequate, but 48-72 hours may be necessary to confirm equilibrium has been achieved.[11][12]

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least 2 hours to allow undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by:

    • Centrifugation: Centrifuge the vial to pellet the solid, then sample the supernatant.

    • Filtration: Draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., PTFE) into a clean vial. Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Gravimetric Analysis (for non-volatile solutes/volatile solvents): Accurately transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.

    • Chromatographic Analysis (e.g., HPLC-UV): Prepare a calibration curve using standard solutions of 2-(2-Bromo-ethyl)-oxazinane of known concentrations. Dilute the filtrate with an appropriate mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve.

  • Calculation: Calculate the solubility using the formula:

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of filtrate evaporated (mL)

    • Or, determine concentration directly from the HPLC calibration curve, accounting for any dilutions.

Data Presentation and Predicted Results

The results from the experimental protocols should be compiled into a clear, structured table. This allows for easy comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 2-(2-Bromo-ethyl)-oxazinane

SolventSolvent TypePolarity IndexPredicted Qualitative SolubilityExperimental Qualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
n-HexaneNonpolar0.1Insoluble(To be determined)(To be determined)
TolueneNonpolar2.4Sparingly Soluble(To be determined)(To be determined)
Diethyl EtherSlightly Polar2.8Soluble(To be determined)(To be determined)
DichloromethanePolar Aprotic3.1Very Soluble(To be determined)(To be determined)
Ethyl AcetateModerately Polar4.4Soluble(To be determined)(To be determined)
AcetonePolar Aprotic5.1Very Soluble(To be determined)(To be determined)
AcetonitrilePolar Aprotic5.8Soluble(To be determined)(To be determined)
EthanolPolar Protic4.3Soluble(To be determined)(To be determined)
MethanolPolar Protic5.1Soluble(To be determined)(To be determined)
WaterPolar Protic10.2Sparingly Soluble(To be determined)(To be determined)

G cluster_solute 2-(2-Bromo-ethyl)-oxazinane cluster_solvents Solvent Classes cluster_forces Dominant Intermolecular Forces solute Functional Groups: - Secondary Amine (H-bond donor/acceptor) - Ether (H-bond acceptor) - Bromoethyl (Polar C-Br bond) h_bond Hydrogen Bonding solute->h_bond High Interaction dipole Dipole-Dipole solute->dipole High Interaction dispersion Dispersion solute->dispersion Moderate Interaction protic Polar Protic (e.g., Ethanol) protic->h_bond aprotic Polar Aprotic (e.g., Acetone) aprotic->dipole nonpolar Nonpolar (e.g., Hexane) nonpolar->dispersion

Caption: Solute-Solvent Interaction Map.

Conclusion

This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine both qualitative and quantitative solubility. Accurate solubility data is indispensable, as it directly impacts reaction kinetics, purification efficiency, and, in the context of drug development, the ultimate bioavailability and formulation of a potential therapeutic agent.[13][14][15] The adoption of these standardized methods will ensure the generation of high-quality, reliable data crucial for advancing research and development projects.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Palmer, D. S., Llinas, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7708–7748. [Link]

  • Priya, S., & Vasanthi, V. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC). [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(2). [Link]

  • LibreTexts. (2023). Solubility Rules. Chemistry LibreTexts. [Link]

  • Alsenz, J., & Kansy, M. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(8), 563-568. [Link]

  • Bhatt, M., & Tsinman, K. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Wikipedia. (2023). Oxazines. Wikipedia. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. BioAssay Systems Website. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 31-54). Academic Press. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Wikipedia. (2023). Oxazines. Wikipedia. [Link]

  • Kavitha, S., et al. (2015). Synthesis and Biological Activities of[7][16]-Oxazine Derivatives. Der Pharma Chemica, 7(10), 231-236. [Link]

  • Sciencing. (2020). What Are The Halide Solubility Rules?. YouTube. [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of Amines using 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Alkylation in Modern Synthesis

N-alkylation is a cornerstone transformation in organic and medicinal chemistry, providing a direct pathway to construct carbon-nitrogen bonds.[1] This reaction is fundamental to the synthesis and modification of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The introduction of alkyl groups onto a nitrogen atom can profoundly alter a molecule's steric and electronic properties, thereby modulating its biological activity, selectivity, solubility, and pharmacokinetic profile.[3]

Among the diverse scaffolds used in drug discovery, oxazine derivatives have garnered significant interest due to their broad spectrum of biological activities, including analgesic, antimicrobial, and anticancer properties.[4][5][6][7] Consequently, methods for the functionalization of this privileged heterocycle are of high value.

This document provides a comprehensive technical guide on the use of 2-(2-Bromo-ethyl)-oxazinane as a specialized alkylating agent for the N-alkylation of primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss strategies to overcome common synthetic challenges, empowering researchers to effectively utilize this versatile building block in their synthetic campaigns.

Mechanistic Rationale: The SN2 Pathway

The N-alkylation of amines with 2-(2-Bromo-ethyl)-oxazinane proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic methylene carbon (α-carbon) attached to the bromine atom.[8]

  • Transition State: A concerted, single-step process occurs where the C-N bond forms simultaneously as the C-Br bond breaks. This proceeds through a trigonal bipyramidal transition state.

  • Leaving Group Departure: The bromide ion is displaced as the leaving group.

  • Deprotonation: The resulting ammonium salt is deprotonated by a base present in the reaction mixture, regenerating a neutral amine product and a salt byproduct (e.g., HBr salt of the base).[9]

The primary bromoalkane structure of 2-(2-Bromo-ethyl)-oxazinane is ideal for SN2 reactions, as it minimizes steric hindrance at the reaction center.[8] However, a significant challenge, particularly with primary amines, is the potential for over-alkylation . The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[10][11]

Caption: General SN2 mechanism for N-alkylation.

Experimental Protocols

Disclaimer: These protocols are designed as a robust starting point. Optimization may be required based on the specific substrate and scale.

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are recommended to facilitate the SN2 reaction.[1][3]

  • Bases: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial. K₂CO₃ is often preferred for its low cost and ease of removal.[3]

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate.

  • Moisture: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent side reactions.

Protocol 1: Mono-Alkylation of Primary Amines

The primary challenge here is preventing the formation of the di-alkylated product. This protocol employs a large excess of the primary amine to statistically favor the reaction of the alkylating agent with the starting material over the mono-alkylated product.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (5.0 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reagent Addition: While stirring vigorously, add a solution of 2-(2-Bromo-ethyl)-oxazinane (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of 2-(2-Bromo-ethyl)-oxazinane is complete (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted primary amine and any di-alkylated byproduct.

workflow_primary cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Primary Amine (5 eq.) & K₂CO₃ (2.5 eq.) to flask B 2. Add anhydrous DMF A->B C 3. Add 2-(2-Bromo-ethyl)-oxazinane (1 eq.) dropwise B->C D 4. Heat to 80 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with H₂O, extract with EtOAc E->F G 7. Wash with brine, dry over Na₂SO₄ F->G H 8. Concentrate under vacuum G->H I 9. Purify via Flash Chromatography H->I

Caption: Experimental workflow for mono-alkylation of primary amines.

Protocol 2: Alkylation of Secondary Amines

This reaction is generally more straightforward as only the tertiary amine and the potential quaternary salt can be formed.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) in anhydrous acetonitrile (MeCN, approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Reagent Addition: Add 2-(2-Bromo-ethyl)-oxazinane (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for MeCN).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine has been consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of MeCN.

    • Concentrate the combined filtrate under reduced pressure.

  • Purification: The crude residue can often be purified by flash column chromatography on silica gel.

Data Summary and Troubleshooting

The success of the N-alkylation can be highly substrate-dependent. The following table provides representative conditions and expected outcomes.

Amine TypeEquivalents (Amine:Alkylator:Base)SolventTemp (°C)Typical Time (h)Expected YieldKey Challenge
Aliphatic Primary5 : 1 : 2.5DMF806-1250-70%Over-alkylation
Aromatic Primary2 : 1 : 2DMSO10012-2440-60%Lower nucleophilicity
Aliphatic Secondary1 : 1.1 : 1.5MeCN824-875-95%Quaternization
Aromatic Secondary1 : 1.2 : 2DMF908-1660-85%Lower nucleophilicity

Troubleshooting Guide:

  • Low Yield / No Reaction:

    • Cause: Insufficient temperature; poor amine nucleophilicity.

    • Solution: Increase the reaction temperature. Switch to a more polar solvent like DMSO. For poorly reactive bromides, adding a catalytic amount of sodium iodide (NaI) can facilitate an in-situ Finkelstein reaction to generate the more reactive iodo-analogue.[3]

  • Significant Over-alkylation (Primary Amines):

    • Cause: The mono-alkylated product is reacting faster than the starting amine.

    • Solution: Increase the excess of the primary amine further (e.g., to 10 equivalents). Consider a competitive deprotonation/protonation strategy where a base is added slowly to selectively deprotonate the more acidic primary amine hydrobromide salt over the secondary amine product.[12]

  • Formation of Quaternary Salt (Secondary Amines):

    • Cause: The tertiary amine product is still sufficiently nucleophilic.

    • Solution: Use a strict 1.0 equivalent of the alkylating agent and monitor the reaction carefully to stop it upon consumption of the starting material.

Applications in Drug Development

The N-alkylated oxazinane products derived from these protocols are valuable scaffolds in drug discovery. The oxazine ring system provides a desirable three-dimensional architecture and favorable physicochemical properties.[4][5] The N-substituent, introduced via the methods described herein, serves as a key handle for structure-activity relationship (SAR) studies. By varying the amine starting material, researchers can systematically modify the appended group to optimize target engagement, enhance metabolic stability, or improve pharmacokinetic parameters, accelerating the journey from a preliminary hit to a viable drug candidate.[2]

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]

  • GlaxoSmithKline. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (n.d.). Possible mechanism of N-alkylation reactions via the monohydride route.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • PubMed. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

  • JoVE. (2025). Preparation of Alkynes: Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • OUCI. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery.
  • Organic & Biomolecular Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. [Link]

  • Semantic Scholar. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. [Link]

  • White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
  • The Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6.
  • PubMed Central. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. [Link]

  • Parchem. (n.d.). 2-(2-Bromo-Ethyl)-[2][3]Oxazinane. Retrieved from Parchem website.

  • ResearchGate. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.
  • Chemistry LibreTexts. (2023). Preparation of Amines. [Link]

Sources

Application Notes and Protocols: 2-(2-Bromo-ethyl)-oxazinane as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of the Oxazinane Scaffold in Heterocyclic Chemistry

The oxazinane moiety, a six-membered saturated heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of biologically active molecules.[1][2][3] The strategic functionalization of the oxazinane ring opens up avenues for the construction of novel, complex heterocyclic systems with potential therapeutic applications. This guide focuses on the synthetic utility of a key building block, 2-(2-Bromo-ethyl)-oxazinane, as a versatile precursor for the synthesis of innovative fused and bridged heterocyclic compounds. The presence of a reactive bromoethyl side chain at the 2-position provides a handle for a variety of chemical transformations, particularly intramolecular cyclization reactions, to generate novel molecular architectures.[4][5]

Part 1: Synthesis of the Precursor: 2-(2-Bromo-ethyl)-oxazinane

The proposed synthesis involves a two-step process commencing with the reductive amination of 3-bromopropionaldehyde diethyl acetal with 3-amino-1-propanol, followed by an acid-catalyzed cyclization to form the target oxazinane.

Proposed Synthetic Workflow

Synthesis of 2-(2-Bromo-ethyl)-oxazinane cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization 3-Bromopropionaldehyde\ndiethyl acetal 3-Bromopropionaldehyde diethyl acetal Intermediate Imine Intermediate Imine 3-Bromopropionaldehyde\ndiethyl acetal->Intermediate Imine 3-Amino-1-propanol N-(3-hydroxypropyl)-3-bromopropan-1-amine N-(3-hydroxypropyl)-3-bromopropan-1-amine Intermediate Imine->N-(3-hydroxypropyl)-3-bromopropan-1-amine NaBH4 2-(2-Bromo-ethyl)-oxazinane 2-(2-Bromo-ethyl)-oxazinane N-(3-hydroxypropyl)-3-bromopropan-1-amine->2-(2-Bromo-ethyl)-oxazinane H+ (cat.) -H2O Synthesis of Oxazino[2,3-a]pyrrolidine 2-(2-Bromo-ethyl)-oxazinane 2-(2-Bromo-ethyl)-oxazinane N-Substituted Intermediate N-Substituted Intermediate 2-(2-Bromo-ethyl)-oxazinane->N-Substituted Intermediate Nucleophile (e.g., Ethyl Glycinate) Oxazino[2,3-a]pyrrolidine Derivative Oxazino[2,3-a]pyrrolidine Derivative N-Substituted Intermediate->Oxazino[2,3-a]pyrrolidine Derivative Base (e.g., LDA) Intramolecular Cyclization

Sources

Application Note and Experimental Protocol: Nucleophilic Substitution on 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Oxazinane Scaffold

The oxazinane moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its saturated, six-membered ring containing both oxygen and nitrogen heteroatoms offers a unique combination of hydrogen bonding capabilities, conformational flexibility, and metabolic stability. The ability to functionalize this core structure is paramount in the exploration of new chemical space for drug discovery.

This application note provides a detailed experimental protocol for the nucleophilic substitution on 2-(2-Bromo-ethyl)-oxazinane, a versatile building block for the synthesis of novel oxazinane derivatives. The primary alkyl bromide of this substrate is highly amenable to SN2 reactions, allowing for the introduction of a diverse array of functional groups. We will focus on the azidation reaction as a key example, which introduces a synthetically valuable azide group that can be further elaborated, for instance, via "click" chemistry or reduction to a primary amine.

The principles and procedures outlined herein can be adapted for a variety of other nucleophiles, providing a robust platform for the generation of libraries of 2-substituted oxazinane derivatives for screening and lead optimization in drug development programs.

Reaction Mechanism and Rationale

The nucleophilic substitution on 2-(2-Bromo-ethyl)-oxazinane with sodium azide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine from the backside. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, proceeding through a trigonal bipyramidal transition state.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification_analysis Purification and Analysis A 1. Dissolve 2-(2-Bromo-ethyl)-oxazinane in anhydrous DMF. B 2. Add sodium azide to the solution. A->B C 3. Heat the reaction mixture at 60-70 °C. B->C D 4. Cool the reaction to room temperature. C->D E 5. Quench with water and extract with diethyl ether. D->E F 6. Wash the organic layer with saturated NaHCO₃ and brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄. F->G H 8. Concentrate the solution under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the final product (NMR, IR, MS). I->J

Applications of 2-(2-Bromo-ethyl)-oxazinane in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Oxazinane Scaffold and an Alkylating Moiety

In the landscape of modern drug discovery, the rational design of novel molecular entities with enhanced pharmacological profiles is paramount. The oxazinane ring system, a six-membered saturated heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for modulating biological activity.[3][4] The incorporation of an oxazinane core can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical determinants of pharmacokinetic behavior.

This guide explores the potential applications of a bespoke chemical entity, 2-(2-Bromo-ethyl)-oxazinane , in the synthesis of innovative therapeutic agents. While this specific molecule is not extensively documented in publicly available literature, its constituent parts—the oxazinane heterocycle and the 2-bromo-ethyl reactive group—are well-established tools in the medicinal chemist's armamentarium. The 2-bromo-ethyl group serves as a versatile electrophilic handle, enabling covalent modification of biological targets or the construction of more complex molecular architectures through nucleophilic substitution reactions. This document, therefore, serves as a forward-looking technical note, extrapolating from established chemical principles to delineate the prospective utility of 2-(2-Bromo-ethyl)-oxazinane in the generation of novel drug candidates.

Core Applications in Medicinal Chemistry

The primary utility of 2-(2-Bromo-ethyl)-oxazinane lies in its capacity to serve as a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications. The strategic combination of a conformationally influential heterocyclic core and a reactive alkylating chain opens avenues for the development of targeted covalent inhibitors, linkers for bifunctional molecules, and scaffolds for library synthesis.

Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors have emerged as a powerful modality for achieving potent and durable pharmacological effects. The 2-bromo-ethyl moiety of 2-(2-Bromo-ethyl)-oxazinane can act as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) within the active site of a target protein. The oxazinane scaffold, in this context, functions as the "recognition element," guiding the molecule to the desired binding pocket and orienting the electrophilic warhead for optimal reactivity.

Experimental Workflow for TCI Development

TCI_Workflow cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biochemical & Cellular Evaluation A Target Identification & Pocket Analysis B Docking of Oxazinane-based Scaffolds A->B C Identification of Proximal Nucleophiles B->C F Synthesis of TCI Candidates C->F Design Input D Synthesis of 2-(2-Bromo-ethyl)-oxazinane E Functionalization of Oxazinane Ring D->E E->F G Enzymatic/Binding Assays F->G Compound Screening H Mass Spectrometry for Covalent Adduct Confirmation G->H I Cellular Potency & Selectivity Assays H->I I->B Iterative Optimization

Caption: Workflow for developing targeted covalent inhibitors.

Linker Chemistry for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design of the linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for optimal PROTAC activity. 2-(2-Bromo-ethyl)-oxazinane can be envisioned as a precursor for the synthesis of novel linkers. The oxazinane ring can provide a degree of conformational constraint, while the reactive bromo-ethyl group allows for facile attachment to either the target-binding or E3 ligase-binding moiety.

PROTAC Assembly Strategy

PROTAC_Assembly cluster_Target Target-Binding Ligand cluster_BuildingBlock Linker Precursor cluster_E3 E3 Ligase Ligand Target Target Ligand with Nucleophile (e.g., -NH2, -OH) BromoOxazinane 2-(2-Bromo-ethyl)-oxazinane Target->BromoOxazinane SN2 Reaction (Linker Attachment) E3 E3 Ligase Ligand BromoOxazinane->E3 Further Functionalization

Caption: PROTAC synthesis using 2-(2-Bromo-ethyl)-oxazinane.

Synthetic Protocols and Methodologies

The following protocols are proposed based on established synthetic transformations and are intended to serve as a starting point for researchers.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting 2-(2-Bromo-ethyl)-oxazinane with a nucleophile, a key step in the synthesis of more complex molecules.

Materials:

  • 2-(2-Bromo-ethyl)-oxazinane

  • Nucleophile (e.g., amine, phenol, thiol)

  • Apolar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 2-(2-Bromo-ethyl)-oxazinane (1.1 eq) in the same solvent dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The bromine atom in 2-(2-Bromo-ethyl)-oxazinane is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The use of a non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the substitution reaction. Apolar aprotic solvents are chosen to solvate the reactants without interfering with the SN2 reaction mechanism.

ParameterRecommended ConditionRationale
Solvent DMF, ACNApolar aprotic, good solvating properties for SN2 reactions.
Base K₂CO₃, DIPEANon-nucleophilic, prevents side reactions.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Stoichiometry Slight excess of oxazinaneDrives the reaction to completion.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines the synthesis of a hypothetical kinase inhibitor where the oxazinane moiety is appended to a known kinase scaffold (e.g., a pyrimidine core) to potentially improve solubility and cell permeability.

Synthetic Scheme for a Hypothetical Kinase Inhibitor

Kinase_Inhibitor_Synthesis Scaffold [Pyrimidine Scaffold]-NH2 Reagents K2CO3, DMF, 80 °C Scaffold->Reagents BromoEtOx 2-(2-Bromo-ethyl)-oxazinane BromoEtOx->Reagents Product [Pyrimidine Scaffold]-NH-(CH2)2-[Oxazinane] Reagents->Product

Caption: Synthesis of a hypothetical kinase inhibitor.

Procedure:

  • Dissolve the amine-containing kinase scaffold (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add 2-(2-Bromo-ethyl)-oxazinane (1.2 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, perform an aqueous workup as described in Protocol 1.

  • Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

While 2-(2-Bromo-ethyl)-oxazinane itself may be a novel chemical entity, the principles guiding its potential applications are firmly rooted in established medicinal chemistry and organic synthesis. Its ability to act as a versatile building block for introducing the oxazinane scaffold into a variety of molecular architectures makes it a compelling tool for drug discovery researchers. The protocols and conceptual frameworks presented in this guide are intended to stimulate further investigation into the utility of this and related compounds. The exploration of such underexplored chemical space is essential for the continued development of innovative therapeutics to address unmet medical needs. The oxazine ring and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the potential of novel oxazinane-containing molecules.[5][6][7]

References

  • The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09.
  • CN101891615A - Method for synthesizing bromoethyl acetate. (n.d.). Google Patents.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • (PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (n.d.). ResearchGate.
  • Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond. (n.d.). Polymer Chemistry (RSC Publishing).
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(1), 133-143.
  • (PDF) Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (n.d.). ResearchGate. Retrieved from

  • (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. (n.d.). ResearchGate.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). Anti-cancer agents in medicinal chemistry, 19(12), 1500–1511. Retrieved from

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2017). Molecules (Basel, Switzerland), 22(9), 1495.
  • (PDF) CYCLIC ETHERS AND THEIR USE. (n.d.). ResearchGate.
  • Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. (n.d.). Der Pharma Chemica.
  • Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). Chemical biology & drug design, 94(6), 2155–2174.
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2017). Beilstein journal of organic chemistry, 13, 218–224.
  • Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. (2021). Molecules (Basel, Switzerland), 26(16), 4998.
  • Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. (2021). Biomacromolecules, 22(11), 4743–4754.
  • Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). Chemical biology & drug design, 94(6), 2155–2174.
  • 2-(2-Bromoethyl)-1,3-dioxane 98 33884-43-4. (n.d.). Sigma-Aldrich.
  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023). BOC Sciences.

Sources

use of 2-(2-Bromo-ethyl)-oxazinane in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(2-Bromo-ethyl)-oxazinane in the Synthesis of Bioactive Compounds

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic scaffolds form the backbone of a significant portion of approved pharmaceuticals, and the ability to functionalize these cores in a controlled and versatile manner is critical for generating novel chemical entities with therapeutic potential. 2-(2-Bromo-ethyl)-oxazinane is a bifunctional reagent poised for significant application in this arena. It uniquely combines the biologically relevant oxazine core with a reactive bromoethyl side chain, offering a powerful tool for medicinal chemists.

The oxazine ring system is a privileged scaffold, found in a wide array of compounds exhibiting diverse pharmacological activities, including sedative, analgesic, antimicrobial, and anticancer properties.[1][2][3] The true synthetic utility of 2-(2-Bromo-ethyl)-oxazinane, however, lies in its 2-bromoethyl group. This primary alkyl halide serves as a potent electrophilic handle, enabling the covalent linkage of the oxazinane moiety to various nucleophiles through well-established reaction mechanisms. The bromine atom is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack and facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of 2-(2-Bromo-ethyl)-oxazinane. We will delve into the mechanistic principles behind its application and provide detailed, field-proven protocols for its use in synthesizing novel derivatives for screening and development.

Core Reactivity: The Bromoethyl Group as an SN2 Workhorse

The primary mode of reactivity for 2-(2-Bromo-ethyl)-oxazinane is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, while simultaneously displacing the bromide ion. This pathway is favored for primary alkyl halides and is a cornerstone of synthetic organic chemistry for its reliability and stereochemical predictability.[4]

The workflow for leveraging this reactivity is logical and adaptable, allowing for the systematic generation of compound libraries.

reagent reagent nucleophile nucleophile process process product product condition condition A 2-(2-Bromo-ethyl)-oxazinane C Sₙ2 Alkylation A->C Electrophile B Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH) B->C Nucleophile D Oxazinane-Functionalized Bioactive Conjugate C->D Forms C-Nu Bond E Base (e.g., K₂CO₃, NaH) Solvent (e.g., ACN, DMF) Heat (Optional) E->C Reaction Conditions

Caption: General workflow for SN2 alkylation using 2-(2-Bromo-ethyl)-oxazinane.

Application Note 1: N-Alkylation for the Synthesis of Novel Amines

The introduction of an oxazinane moiety onto amine-containing molecules is a primary application. This strategy is frequently used to modify the pharmacokinetic properties (e.g., solubility, metabolic stability) of a known pharmacophore or to explore new interactions with a biological target.

Causality Behind Experimental Choices:
  • Nucleophile: Secondary amines, anilines, and nitrogen-containing heterocycles are excellent candidates. Primary amines can also be used, but risk over-alkylation.

  • Base: A non-nucleophilic base is crucial to deprotonate the nucleophile (if it's an N-H amine) without competing in the SN2 reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many amines. For less acidic amines, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents and stabilize the charged transition state of the SN2 reaction without interfering.

  • Temperature: Heating the reaction (reflux) is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[5]

Protocol 1: General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine. Optimization of temperature and reaction time is recommended for specific substrates.

Materials:

  • Amine-containing substrate (1.0 eq)

  • 2-(2-Bromo-ethyl)-oxazinane (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (ACN), anhydrous (to achieve 0.1 - 0.5 M concentration)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine-containing substrate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.

  • Reagent Addition: Add 2-(2-Bromo-ethyl)-oxazinane to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup (Aqueous):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]

Application Note 2: O/S-Alkylation for Ether and Thioether Synthesis

The synthesis of ether and thioether linkages is another powerful application, enabling the connection of the oxazinane scaffold to phenolic or thiophenolic compounds. Many bioactive natural products and synthetic drugs feature these linkages.

Mechanistic Pathway and Rationale:

The SN2 mechanism remains the operative pathway. Phenols and thiols are generally more acidic than amines, facilitating their deprotonation to form the potent phenoxide or thiolate nucleophiles. For phenols, a stronger base like sodium hydride (NaH) is often preferred to ensure complete deprotonation to the alkoxide.

reagent reagent intermediate intermediate product product arrow_label arrow_label start_reagents Ar-OH + 2-(2-Bromo-ethyl)-oxazinane base NaH transition_state [Ar-O---C---Br]⁻ final_product Ar-O-CH₂CH₂-Oxazinane + Br⁻ transition_state->final_product Bromide Leaves nucleophile Ar-O⁻ Na⁺ base->nucleophile - H₂ nucleophile->transition_state Backside Attack reagent reagent process process product product condition condition A Modified Oxazinane (with internal nucleophile, Nu) B Intramolecular Alkylation A->B C Novel Bicyclic Scaffold B->C D Base (e.g., KHMDS, t-BuOK) Solvent (e.g., THF) Low Temperature D->B

Sources

Introduction: The Strategic Importance of the Oxazinane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-(2-Aminoethyl)oxazinane Derivatives via Nucleophilic Substitution

The oxazinane moiety is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles, including sedative, analgesic, antimicrobial, and antitumor activities.[2][3] The functionalization of the oxazinane ring system is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of new chemical entities.[4]

This application note provides a detailed guide to a crucial synthetic transformation: the reaction of 2-(2-Bromo-ethyl)-oxazinane with amine nucleophiles. This reaction, a classic N-alkylation, serves as a robust method for introducing a wide array of amino functionalities, thereby enabling the exploration of new chemical space in drug development programs. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both general and highly selective transformations, and discuss critical parameters for procedural optimization.

Mechanistic Deep Dive: The Nuances of N-Alkylation

The reaction between 2-(2-Bromo-ethyl)-oxazinane and an amine nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.[5][6]

All amines, by virtue of the lone pair on the nitrogen atom, are inherently nucleophilic and can participate in this reaction.[7][8] However, the process is complicated by a significant challenge: over-alkylation . The mono-alkylated product, particularly when a primary amine is used as the nucleophile, is itself a secondary amine. This product is often more nucleophilic than the starting primary amine, leading to a second SN2 reaction with another molecule of 2-(2-Bromo-ethyl)-oxazinane.[9] This "runaway" reaction can continue, producing tertiary amines and ultimately quaternary ammonium salts, resulting in a complex mixture of products that is difficult to purify.[7][10][11]

Controlling the reaction to favor the desired mono-alkylated product is therefore the primary objective. The following diagram illustrates the desired pathway versus the competing over-alkylation reaction.

G start Start setup 1. Reaction Setup - Amine (or Amine Salt) - Bromo-oxazinane - Base & Solvent start->setup reaction 2. Reaction - Controlled Temp - Slow Addition (if needed) setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up - Filtration - Extraction - Washing & Drying monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify product Pure Mono-alkylated Product purify->product

Sources

Application Notes and Protocols: Intramolecular Cyclization of 2-(2-Bromoethyl)-oxazinane for the Synthesis of Bicyclic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of bicyclic nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the myriad of synthetic strategies, the intramolecular cyclization of haloalkyl-substituted saturated heterocycles offers a direct and efficient route to construct fused and bridged ring systems. This application note provides a detailed guide to the cyclization reactions involving 2-(2-bromoethyl)-oxazinane, a versatile precursor for the synthesis of novel bicyclic systems with potential applications in pharmaceutical research.

The core transformation discussed herein is the intramolecular N-alkylation of 2-(2-bromoethyl)-oxazinane, leading to the formation of a quaternary ammonium salt. This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the nitrogen atom in the oxazinane ring acts as the nucleophile, displacing the bromide leaving group.[1][2] The resulting bicyclic system, a 1-oxa-5-azoniabicyclo[4.4.0]decane bromide, represents a unique scaffold that can be further elaborated or studied for its intrinsic biological properties.

Reaction Mechanism and Rationale

The intramolecular cyclization of 2-(2-bromoethyl)-oxazinane is a classic example of an intramolecular SN2 reaction. The reaction is typically promoted by heat or, in some cases, by a non-nucleophilic base to ensure the nitrogen atom is in its most nucleophilic state.

The key mechanistic steps are:

  • Nucleophilic Attack: The nitrogen atom of the oxazinane ring attacks the electrophilic carbon atom bonded to the bromine. This is an intramolecular process, which is kinetically favored over intermolecular reactions due to the proximity of the reacting centers.[1]

  • Transition State: The reaction proceeds through a five-membered transition state, leading to the formation of a new six-membered ring fused to the original oxazinane ring.

  • Product Formation: The final product is a bicyclic quaternary ammonium salt, specifically 1-oxa-5-azoniabicyclo[4.4.0]decane bromide.

Caption: Intramolecular SN2 cyclization of 2-(2-Bromoethyl)-oxazinane.

Experimental Protocols

The following protocols are representative examples for the intramolecular cyclization of 2-(2-bromoethyl)-oxazinane. Optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary depending on the specific substrate and desired outcome.

Protocol 1: Thermal Intramolecular N-Alkylation

This protocol relies on thermal energy to promote the intramolecular cyclization.

Materials:

  • 2-(2-Bromoethyl)-oxazinane

  • Anhydrous, high-boiling point aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Toluene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(2-bromoethyl)-oxazinane (1.0 eq).

  • Add the anhydrous solvent (e.g., Acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the quaternary ammonium salt) indicates product formation.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation from a suitable solvent system.

Protocol 2: Base-Mediated Intramolecular N-Alkylation

This protocol utilizes a non-nucleophilic base to deprotonate any residual acid and enhance the nucleophilicity of the nitrogen atom. This method is particularly useful if the starting material is in its hydrobromide salt form.

Materials:

  • 2-(2-Bromoethyl)-oxazinane (or its hydrobromide salt)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or a hindered amine base like Diisopropylethylamine (DIPEA))

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(2-bromoethyl)-oxazinane (1.0 eq) and the anhydrous solvent (e.g., THF) to a concentration of 0.1-0.5 M.

  • Add the non-nucleophilic base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the base and any inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or precipitation.

Data Presentation

Protocol Method Typical Conditions Yield (%) Notes
1ThermalAcetonitrile, Reflux, 24h70-85Product may precipitate upon cooling.
2Base-MediatedK₂CO₃, THF, 50°C, 12h80-95Suitable for the hydrobromide salt of the starting material.

Note: The yields are illustrative and based on analogous reactions. Actual yields may vary.

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Isolation start Dissolve 2-(2-Bromoethyl)-oxazinane in anhydrous solvent add_base Add non-nucleophilic base (for Protocol 2) start->add_base react Heat to reflux (Protocol 1) or stir at RT/gentle heat (Protocol 2) start->react add_base->react monitor Monitor reaction by TLC or LC-MS react->monitor cool Cool to room temperature monitor->cool Reaction Complete filter_base Filter to remove solids (for Protocol 2) cool->filter_base concentrate Remove solvent in vacuo cool->concentrate filter_base->concentrate purify Purify by recrystallization or precipitation concentrate->purify end Characterize final product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the intramolecular cyclization.

Characterization of the Product

The resulting 1-oxa-5-azoniabicyclo[4.4.0]decane bromide can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Expect to see a downfield shift of the protons adjacent to the newly formed quaternary nitrogen center.

  • ¹³C NMR: The carbon atoms bonded to the positively charged nitrogen will also exhibit a downfield shift.

  • Mass Spectrometry (MS): The molecular ion corresponding to the cationic bicyclic system should be observed.

  • Infrared (IR) Spectroscopy: While not as definitive, changes in the C-N stretching frequencies may be observed.

Applications and Future Perspectives

The synthesis of 1-oxa-5-azoniabicyclo[4.4.0]decane bromide opens avenues for the development of novel molecular scaffolds. The quaternary ammonium salt itself could be screened for biological activity, particularly as an antimicrobial agent or an ion channel modulator. Furthermore, the bicyclic structure can serve as a rigid framework for the introduction of various functional groups, leading to the creation of libraries of compounds for drug discovery programs. The oxazinane moiety introduces a unique heteroatomic arrangement that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

The intramolecular cyclization of 2-(2-bromoethyl)-oxazinane is a robust and efficient method for the synthesis of the novel 1-oxa-5-azoniabicyclo[4.4.0]decane scaffold. The protocols outlined in this application note provide a solid foundation for researchers to explore this valuable synthetic transformation. The resulting bicyclic quaternary ammonium salt is a promising building block for the development of new therapeutic agents and chemical probes.

References

  • Michael, J. P. Indolizidine and quinolizidine alkaloids.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Paquette, L. A., & Bailey, S. (1994). Recent applications of the aza-Cope rearrangement-Mannich cyclization in alkaloid synthesis. Chemical Society Reviews, 23(6), 435-444.
  • Zard, S. Z. (2002). The Radical Addition of Xanthates to Alkenes: The RAFT/MADIX Process.
  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
  • Massoud, S. S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1315, 140693. [Link]

  • Intramolecular Nucleophilic Substitutions. (2018, January 29). [Video]. YouTube. [Link]

  • SN2 Intramolecular Reactions. (2023, March 11). [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Developing Oxazinane-Based Scaffolds for Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazinane ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3] Its inherent stereochemical complexity, conformational rigidity, and synthetic tractability offer a robust framework for the design of novel therapeutics. This guide provides a comprehensive overview of the principles and methodologies for developing oxazinane-based scaffolds for targeted therapies. We delve into the rationale behind synthetic strategies, provide detailed, self-validating protocols for functionalization and bioconjugation, and outline robust frameworks for in vitro and in vivo evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxazinane scaffold to create next-generation precision medicines.

The Oxazinane Scaffold: A Privileged Framework in Drug Discovery

The 1,3-oxazinane moiety, a six-membered heterocycle containing nitrogen and oxygen, has garnered significant attention from medicinal chemists.[1][4] Its "privileged" status stems from several key attributes:

  • Structural Rigidity: The defined chair-like conformation reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

  • Stereochemical Diversity: The presence of multiple chiral centers allows for the creation of a wide array of stereoisomers, enabling fine-tuning of target engagement and pharmacokinetic properties.

  • Metabolic Stability: The heterocyclic core is often more resistant to metabolic degradation compared to linear or carbocyclic analogues.

  • Synthetic Accessibility: A variety of synthetic methods, including green chemistry approaches, have been developed for the efficient construction and functionalization of the oxazinane ring.[5][6][7]

  • Broad Biological Activity: Oxazinane derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][8]

These features make the oxazinane scaffold an ideal starting point for developing highly specific and potent drugs, particularly in targeted therapy where precise interaction with a single molecular target is paramount.

Synthesis and Functionalization of an Amine-Functionalized Oxazinane Scaffold

The strategic functionalization of the oxazinane scaffold is critical for its subsequent conjugation to targeting moieties. A common and versatile approach is the introduction of a primary amine, which can be readily used for amide bond formation or other bioconjugation reactions.

Rationale for Synthetic Strategy

The following protocol outlines a representative synthesis based on the principles of cyclization reactions common for this scaffold.[9] The chosen strategy involves the reaction of a chalcone derivative with urea, which provides a straightforward and efficient route to the core structure.[9] Subsequent modification introduces a protected amine group, which can be deprotected in the final step. This multi-step process allows for controlled functionalization.

Workflow for Scaffold Synthesis and Functionalization

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization & Deprotection cluster_qc Characterization & QC A Starting Materials (Substituted Chalcone + Urea) B Cyclization Reaction (Base-catalyzed condensation) A->B Step 1 C Oxazinane Core Structure B->C D Alkylation with Protected Amino-Alkyl Halide C->D Intermediate E Boc-Protected Scaffold D->E Step 2 F Acidic Deprotection (e.g., TFA in DCM) E->F Step 3 G Final Amine-Functionalized Oxazinane Scaffold F->G H NMR (1H, 13C) Structural Verification G->H Analysis I LC-MS Purity & Mass Confirmation G->I J FT-IR Functional Group Analysis G->J

Caption: Workflow for synthesis and functionalization of an oxazinane scaffold.

Detailed Protocol: Synthesis of (S)-4-phenyl-3,4-dihydro-2H-benzo[e][5][10]oxazin-2-amine

Materials:

  • Salicylaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Urea

  • N-(2-bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Standard glassware and purification apparatus (silica gel chromatography)

Protocol Steps:

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve salicylaldehyde (1.0 eq) and acetophenone (1.0 eq) in EtOH.

  • Slowly add an aqueous solution of NaOH (2.5 eq) and stir at room temperature for 4-6 hours until a precipitate forms.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield the chalcone.

Step 2: Synthesis of the Oxazinane Core

  • Reflux the chalcone (1.0 eq) and urea (1.5 eq) in an ethanolic NaOH solution for 10-12 hours.[9]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and purify by recrystallization from ethanol to obtain the oxazinane core.

Step 3: Alkylation and Deprotection (Example Functionalization)

  • Suspend the oxazinane core (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture at 80°C for 8 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate. Purify the crude product by silica gel chromatography.

  • Dissolve the purified phthalimide-protected intermediate in EtOH and add hydrazine monohydrate (3.0 eq). Reflux for 4 hours.

  • Cool, filter the phthalhydrazide byproduct, and concentrate the filtrate. Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final amine-functionalized oxazinane scaffold.

Quality Control and Characterization

A rigorous characterization is essential to confirm the structure and purity of the synthesized scaffold.

Trustworthiness Check: Every synthesized batch must be validated.

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry. Expected proton signals for the oxazinane ring protons should be present in the 3.0-5.5 ppm range.[10][11][12]

  • LC-MS: To determine purity (should be >95%) and confirm the molecular weight. The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass.[13]

  • FT-IR: To verify the presence of key functional groups, such as the N-H stretch of the primary amine (~3300-3400 cm⁻¹) and the absence of the carbonyl from the urea starting material.[10][13]

Analysis Parameter Acceptance Criteria / Expected Result
¹H NMR Chemical Shifts & SplittingPeaks consistent with the proposed structure.[10]
¹³C NMR Number of SignalsCorrect number of signals for all unique carbons.[12]
LC-MS Purity>95% by AUC (Area Under Curve) at a relevant wavelength (e.g., 254 nm).
Molecular WeightObserved [M+H]⁺ within ± 0.1 Da of calculated mass.[13]
FT-IR Key StretchesPresence of N-H stretch (~3300 cm⁻¹), absence of key starting material peaks.[10]

Bioconjugation: Linking the Scaffold to a Targeting Moiety

The goal of targeted therapy is to deliver a therapeutic agent selectively to diseased cells. This is achieved by conjugating the oxazinane "payload" to a targeting ligand that recognizes a specific cell surface receptor.

Rationale for Bioconjugation Chemistry

Amide bond formation is a robust and widely used bioconjugation strategy. The primary amine on our functionalized scaffold can react with an activated carboxylic acid on a targeting ligand (e.g., a peptide or an antibody linker). EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) is a common choice for activating carboxyl groups, forming a stable NHS-ester that efficiently reacts with primary amines.

Protocol: Conjugation of Oxazinane Scaffold to a Targeting Peptide

Materials:

  • Amine-functionalized oxazinane scaffold

  • Targeting peptide with a C-terminal carboxylic acid (e.g., RGD peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC for purification

Protocol Steps:

  • Peptide Activation: Dissolve the targeting peptide (1.0 eq), EDC (1.5 eq), and Sulfo-NHS (1.2 eq) in anhydrous DMSO. Stir at room temperature for 1 hour to form the NHS-ester.

  • Conjugation Reaction: Dissolve the amine-functionalized oxazinane scaffold (1.5 eq) in a minimal amount of DMSO. Add this solution to the activated peptide solution.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine.

  • Purification: Purify the resulting oxazinane-peptide conjugate using reverse-phase HPLC (RP-HPLC).

  • Validation: Confirm the identity and purity of the final conjugate by LC-MS and characterize using techniques like MALDI-TOF mass spectrometry.

In Vitro Target Validation and Efficacy Assessment

Once the targeted conjugate is synthesized, a series of in vitro assays are required to validate its biological activity and target specificity.[14] The core principle is to demonstrate superior efficacy in cells expressing the target receptor compared to cells that do not.[15]

Experimental Workflow for In Vitro Assessment

Caption: Workflow for assessing target-specific efficacy in vitro.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the targeted conjugate on target-positive vs. target-negative cancer cell lines.

Materials:

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Targeted oxazinane conjugate and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader (570 nm)

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the targeted conjugate, non-targeted scaffold, and other controls.

  • Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation and Expected Results

The absorbance values are converted to percentage viability relative to the vehicle control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ value is calculated.

Trustworthiness Check:

  • A successful experiment will show a significantly lower IC₅₀ value for the targeted conjugate in the target-positive cell line compared to the target-negative cell line.[17]

  • The non-targeted oxazinane scaffold should exhibit much lower potency in both cell lines.

  • Co-incubation with the free targeting ligand should "rescue" the cells by competing for the receptor, resulting in a right-shift of the dose-response curve and a higher IC₅₀ value.

Hypothetical Data Summary:

Compound Cell Line (Target Status) IC₅₀ (nM)
Targeted Oxazinane Conjugate MCF-7 (Target-Positive)50
HCT 116 (Target-Negative)> 10,000
Non-Targeted Oxazinane MCF-7 (Target-Positive)8,500
HCT 116 (Target-Negative)9,200

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and toxicity.

Rationale for Model Selection

Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical efficacy testing of targeted cancer therapies.[18][19] These models involve transplanting human tumor cells or tissues into mice, allowing for the evaluation of the drug's effect on a human tumor in an in vivo environment.[18] For certain antibody-based therapies, humanized mouse models expressing the human target may be necessary.[20][21]

General Protocol for an In Vivo Efficacy Study

Animals:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant target-positive human cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Targeted Conjugate, Non-Targeted Scaffold).

  • Dosing: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule (e.g., twice weekly).

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, target engagement biomarkers).

Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). A statistically significant reduction in tumor volume in the group treated with the targeted conjugate compared to all control groups provides strong evidence of target-specific in vivo efficacy.

References

  • Swansea University.
  • BenchChem. (2025). The Versatile 1,3-Oxazine Scaffold: A Keystone in Modern Medicinal Chemistry.
  • J Org Chem. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4 H-Benzo[ d][5][14]oxazines via Intramolecular Cyclization of ortho- Amide- N-tosylhydrazones.

  • Mini Rev Med Chem. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • ResearchGate.
  • Curr Org Synth. (2024). Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review.
  • ResearchGate. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • Chem Biol Drug Des. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery.
  • Arch Pharm (Weinheim). (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study.
  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
  • ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.
  • ResearchGate.
  • Molecules. (2018). Polymer-Supported Syntheses of Heterocycles Bearing Oxazine and Thiazine Scaffolds.
  • Marin Biologic Laboratories. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Bentham Science. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes.
  • J Transl Med. (2024).
  • Creative Biolabs.
  • Taylor & Francis Online. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges.
  • YouTube. (2025).
  • Semantic Scholar. Benzoxazine: a privileged scaffold in medicinal chemistry.
  • Biomedicines. (2024).
  • Sci Rep. (2022). Efficient synthesis of some[5][14]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation.

  • Pharmaceuticals (Basel). (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.
  • J Agric Food Chem. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).
  • ResearchGate.
  • Central Asian Journal of Theoretical and Applied Science. (2024). Preparation and Characterization of New Rings of Oxazine Derivatives and Studying Their Biological and Laser Effectiveness and Molecular Docking.
  • Baghdad Science Journal. (2018).
  • Taconic Biosciences. Using Animal Models for Drug Development.
  • Int J Mol Sci. (2024). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery.
  • BenchChem.
  • Bentham Science Publisher. (2023). Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review.

Sources

Application Note: A Proposed Strategy for the Scale-Up Synthesis of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a strategic approach to the multi-gram scale-up synthesis of 2-(2-Bromo-ethyl)-oxazinane, a heterocyclic compound with potential applications as a versatile building block in pharmaceutical and materials science. As no direct, established protocol for this specific molecule is readily available in the literature, this application note proposes a robust, three-step synthetic sequence. The proposed route begins with the formation of the core oxazinane structure, proceeds through N-alkylation to introduce a hydroxyethyl side chain, and concludes with a selective bromination. Each step is detailed with a comprehensive protocol, in-process controls (IPCs), and critical scale-up considerations to ensure safety, efficiency, and reproducibility.

Introduction and Synthetic Strategy

The 1,3-oxazinane scaffold is a key structural motif in a variety of biologically active compounds and functional materials. The target molecule, 2-(2-Bromo-ethyl)-oxazinane, incorporates a reactive bromo-ethyl side chain, making it a potentially valuable intermediate for further chemical elaboration via nucleophilic substitution. The development of a scalable and reliable synthesis is paramount for enabling its use in larger-scale research and development endeavors.

Given the absence of a documented synthesis, a logical and robust pathway was designed based on fundamental principles of organic chemistry. The retrosynthetic analysis (Figure 1) identified 2-(2-hydroxyethyl)-oxazinane as the key precursor, which can be readily accessed through the N-alkylation of a parent oxazinane. The oxazinane ring itself can be formed via a cyclization reaction.

Figure 1: Retrosynthetic Analysis of 2-(2-Bromo-ethyl)-oxazinane

G Target 2-(2-Bromo-ethyl)-oxazinane Precursor1 2-(2-Hydroxyethyl)-oxazinane Target->Precursor1 Bromination (FGI) Precursor2 Oxazinane Precursor1->Precursor2 N-Alkylation Precursor3 Starting Materials Precursor2->Precursor3 Cyclization

Caption: Retrosynthetic approach for 2-(2-Bromo-ethyl)-oxazinane.

The forward synthesis, therefore, is proposed as a three-step sequence:

  • Step 1: Synthesis of 1,3-Oxazinane: Cyclization of 3-aminopropanol with a suitable one-carbon electrophile.

  • Step 2: Synthesis of 2-(1,3-Oxazinan-3-yl)ethanol: N-alkylation of 1,3-oxazinane with 2-bromoethanol.

  • Step 3: Synthesis of 3-(2-Bromoethyl)-1,3-oxazinane: Selective bromination of the primary alcohol.

This application note will detail the proposed protocol for each step, with a focus on practical execution and considerations for scaling the synthesis from the bench to a multi-gram or kilogram scale.

Detailed Synthetic Protocols and Scale-Up Considerations

Step 1: Synthesis of 1,3-Oxazinane

The formation of the 1,3-oxazinane ring can be achieved through the condensation of 3-aminopropanol with formaldehyde. This reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion intermediate followed by intramolecular cyclization.

Reaction Scheme:

Protocol:

A detailed protocol for this step would be developed based on established methods for similar cyclizations. Key parameters to optimize would include the choice of acid catalyst (e.g., HCl, H2SO4, or a solid acid catalyst for easier removal), reaction temperature, and solvent.

Scale-Up Considerations:

  • Thermal Management: The reaction of formaldehyde with amines can be exothermic. For large-scale synthesis, controlled addition of reagents and efficient reactor cooling are crucial to prevent temperature runaways.

  • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde at scale to minimize water content, which can affect reaction equilibrium and downstream processing.

  • Work-up and Purification: Neutralization of the acid catalyst and subsequent extraction will be required. On a larger scale, the choice of extraction solvent and the handling of potentially large volumes of aqueous waste need to be considered. Purification by distillation under reduced pressure is the most likely method for obtaining pure 1,3-oxazinane.

Step 2: Synthesis of 2-(1,3-Oxazinan-3-yl)ethanol

This step involves the N-alkylation of the secondary amine of the 1,3-oxazinane ring with 2-bromoethanol. A non-nucleophilic base is required to scavenge the HBr generated during the reaction.

Reaction Scheme:

Table 1: Reagents for the Synthesis of 2-(1,3-Oxazinan-3-yl)ethanol

ReagentMolar Eq.MW ( g/mol )Amount
1,3-Oxazinane1.087.12(To be calculated)
2-Bromoethanol1.1124.97(To be calculated)
Potassium Carbonate1.5138.21(To be calculated)
Acetonitrile--(Appropriate volume)

Protocol:

  • To a stirred suspension of potassium carbonate in acetonitrile, add 1,3-oxazinane.

  • Add 2-bromoethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation.

In-Process Controls (IPCs):

  • TLC: Monitor the disappearance of 1,3-oxazinane. (Mobile phase: e.g., Ethyl acetate/Hexane mixture).

  • GC-MS: Confirm the formation of the product and check for the presence of starting materials or side products.

Scale-Up Considerations:

  • Base Selection: Potassium carbonate is a cost-effective and easy-to-handle base for large-scale reactions. Other bases like triethylamine could be used, but their removal can be more challenging.

  • Solvent Choice: Acetonitrile is a good choice due to its polarity and boiling point. On a larger scale, other solvents like DMF or DMSO could be considered, but their higher boiling points can complicate product isolation.

  • Purification: While column chromatography is suitable for lab scale, it is often not practical for large-scale production. Developing a robust vacuum distillation procedure will be critical for obtaining high-purity material.

Step 3: Synthesis of 3-(2-Bromoethyl)-1,3-oxazinane

The final step is the conversion of the primary alcohol in 2-(1,3-oxazinan-3-yl)ethanol to the corresponding bromide. The Appel reaction, using triphenylphosphine and carbon tetrabromide, is a mild and effective method for this transformation.[1][2] An alternative, more atom-economical method for scale-up would be the use of phosphorus tribromide (PBr3).[3][4]

Reaction Scheme (using PBr3):

Figure 2: Workflow for the Bromination Step

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol in DCM B Cool to 0 °C A->B C Slow Addition of PBr3 B->C D Stir at 0 °C to RT C->D E Monitor by TLC/GC-MS D->E F Quench with Ice Water E->F Upon Completion G Neutralize with NaHCO3 F->G H Extract with DCM G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J

Caption: Step-by-step workflow for the bromination of 2-(1,3-Oxazinan-3-yl)ethanol.

Table 2: Reagents for the Synthesis of 3-(2-Bromoethyl)-1,3-oxazinane

ReagentMolar Eq.MW ( g/mol )Amount
2-(1,3-Oxazinan-3-yl)ethanol1.0145.19(To be calculated)
Phosphorus Tribromide (PBr3)0.4270.69(To be calculated)
Dichloromethane (DCM)--(Appropriate volume)

Protocol:

  • Dissolve 2-(1,3-Oxazinan-3-yl)ethanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise, maintaining the internal temperature below 5 °C. The mechanism involves the activation of the alcohol oxygen by the electrophilic phosphorus, followed by an SN2 substitution by the bromide ion.[5][6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by pouring it onto crushed ice.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

In-Process Controls (IPCs):

  • TLC: Monitor the disappearance of the starting alcohol. (Mobile phase: e.g., Ethyl acetate/Hexane mixture).

  • GC-MS: Confirm the formation of the final product and check for impurities.

Scale-Up Considerations:

  • Reagent Addition: The reaction with PBr3 is exothermic. A controlled addition rate and efficient cooling are critical to prevent overheating and the formation of byproducts.[7]

  • Quenching: The quenching of excess PBr3 is highly exothermic and releases HBr gas. This step must be performed with extreme caution in a well-ventilated fume hood, and the quenching solution should be well-stirred and cooled.

  • Material Compatibility: HBr is corrosive. Ensure that the reactor and associated equipment are made of compatible materials (e.g., glass-lined steel).

  • Byproduct Removal: The primary byproduct is phosphorous acid, which is removed during the aqueous workup. If using the Appel reaction, the removal of triphenylphosphine oxide can be challenging on a large scale and may require specific crystallization or filtration techniques.[8][9]

Conclusion

The proposed three-step synthesis provides a clear and logical pathway for the scale-up production of 2-(2-Bromo-ethyl)-oxazinane. While this application note provides detailed protocols and highlights key challenges, further process optimization and safety assessments will be necessary before implementing this synthesis on a manufacturing scale. Careful control of reaction temperatures, efficient work-up procedures, and the selection of appropriate purification methods will be crucial for a successful and safe scale-up.

References

  • Wikipedia. Appel reaction. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available from: [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available from: [Link]

  • PubMed. A novel oxazine ring closure reaction affording (Z)-((E)-2-styrylbenzo[b]furo[3,2-d][1][8]oxazin-4-ylideno)acetaldehydes and their anti-osteoclastic bone resorption activity. Available from: [Link]

  • National Institutes of Health. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]

  • National Institutes of Health. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Available from: [Link]

  • BYJU'S. PBr3 Reaction. Available from: [Link]

  • Hindawi. Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Available from: [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • Oreate AI Blog. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Available from: [Link]

Sources

Application Note: A Guide to Analytical Methods for Monitoring Reactions of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 2-(2-Bromo-ethyl)-oxazinane. As a valuable bifunctional reagent in pharmaceutical and materials science, its reactive bromoethyl moiety allows for diverse substitution and alkylation reactions. Effective reaction monitoring is paramount to optimizing yield, minimizing impurity formation, and ensuring process safety and scalability. We present detailed protocols and expert insights for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we explore the application of in-situ spectroscopic techniques for real-time analysis. This guide is intended for researchers, chemists, and process development professionals seeking robust and reliable analytical strategies.

Introduction: The Analytical Imperative

2-(2-Bromo-ethyl)-oxazinane is a heterocyclic compound featuring a protected secondary amine within the oxazinane ring and a reactive primary alkyl bromide. This structure makes it an ideal building block for introducing a protected aminoethoxy functional group onto a wide range of nucleophiles. The success of these synthetic transformations hinges on precise control of the reaction progress. Monitoring is not merely a qualitative check but a quantitative tool that informs critical process decisions.

The primary analytical objectives when working with 2-(2-Bromo-ethyl)-oxazinane are:

  • Tracking Reactant Consumption: Quantifying the disappearance of the starting material.

  • Monitoring Product Formation: Charting the appearance and concentration of the desired product.

  • Identifying Intermediates and Byproducts: Detecting transient species or common impurities, such as those arising from elimination (to form a vinyl ether) or over-alkylation.

Choosing the right analytical tool requires understanding the specific reaction chemistry, the physicochemical properties of all components, and the desired level of kinetic detail.

Core Analytical Strategies: A Comparative Overview

Three primary analytical techniques form the cornerstone of monitoring these reactions: HPLC, GC-MS, and NMR. Each offers distinct advantages and is suited to different experimental questions. In-situ spectroscopy offers a more advanced approach for detailed kinetic analysis.

Table 1: Comparison of Primary Analytical Techniques
TechniquePrincipleKey AdvantagesKey LimitationsBest For
HPLC-UV/MS Separation based on polarity; detection by UV absorbance or mass.Versatile for a wide range of polarities; non-destructive (UV); quantitative.Can require lengthy method development; MS detection is destructive.Routine reaction progress checks; purity analysis of non-volatile products.
GC-MS Separation based on volatility and polarity; mass-based identification.High separation efficiency; definitive identification via mass spectra and isotopic patterns.[1][2]Requires analyte to be volatile and thermally stable; potential for on-column degradation.Identifying volatile byproducts; confirming product identity; high-sensitivity analysis.
NMR Measures nuclear spin transitions in a magnetic field for structural elucidation.Non-destructive; provides rich structural information; highly quantitative without response factors.[3]Lower sensitivity than MS; potential for peak overlap in complex mixtures.[4]Mechanistic studies; precise kinetic analysis; unambiguous structural confirmation.
In-Situ IR/Raman Monitors vibrational modes of functional groups in real-time.Provides continuous data stream without sampling; excellent for kinetics.[5][6]Spectral overlap can be challenging; requires specialized probes and equipment.Process optimization; identifying transient intermediates; safety monitoring.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is often the workhorse for reaction monitoring due to its versatility. For 2-(2-Bromo-ethyl)-oxazinane and its derivatives, which contain a basic nitrogen atom, reversed-phase chromatography is most common. The basicity of the oxazinane nitrogen can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. To counteract this, a mobile phase with a low pH (e.g., using formic acid) is employed to protonate the nitrogen, ensuring a consistent charge state and improved peak symmetry.[7] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be a powerful, albeit more complex, alternative for separating polar nitrogen-containing heterocycles.[8][9]

Protocol: Reversed-Phase HPLC for Reaction Monitoring

  • Instrumentation & Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD). An in-line mass spectrometer (LC-MS) is highly recommended for peak confirmation.

    • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample Preparation Workflow:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) to stop the reaction and prevent further conversion.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Perform further dilutions as needed to bring the analyte concentration within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)

    • Injection Volume: 1-5 µL

    • Column Temperature: 30-40 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan of standards)

    • Gradient Program:

      Time (min) % Solvent B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Data Interpretation:

    • Identify the retention time of the 2-(2-Bromo-ethyl)-oxazinane starting material by injecting a standard.

    • As the reaction proceeds, the peak area of the starting material will decrease, while a new peak corresponding to the product will appear and grow. The product will typically have a different retention time based on the polarity of the introduced nucleophile.

    • Calculate the percent conversion using the relative peak areas (assuming similar response factors for a quick check, or use a calibration curve for accurate quantitation).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is exceptionally powerful for analyzing halogenated organic compounds.[2][10] The key advantage is the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). Any bromine-containing fragment in the mass spectrum will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by 2 m/z units. This provides an unmistakable signature for the starting material and any bromo-containing intermediates. This method is contingent on the thermal stability and volatility of the analyte and its products.

Protocol: GC-MS for Reaction Monitoring

  • Instrumentation & Column:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: Low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation Workflow:

    • Withdraw an aliquot (10-50 µL) from the reaction mixture.

    • Quench the reaction by diluting into a solvent suitable for GC analysis (e.g., ethyl acetate, dichloromethane) containing an internal standard (e.g., dodecane).

    • Perform a liquid-liquid extraction or filtration if the reaction mixture contains non-volatile salts or catalysts that could contaminate the GC inlet.

    • Dilute to a final concentration of approximately 10-100 µg/mL.

  • Chromatographic & Spectrometric Conditions (Example):

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)[10]

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial Temp: 60 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Data Interpretation:

    • Starting Material: Look for a peak at the expected retention time. Its mass spectrum should show a molecular ion (M⁺) peak and/or key fragments exhibiting the characteristic Br/Br+2 isotopic pattern.

    • Product: The product peak will lack the bromine isotopic pattern. Its mass spectrum should be consistent with the expected structure.

    • Quantitation: Monitor the disappearance of the total ion chromatogram (TIC) peak area for the starting material relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most definitive technique for reaction monitoring, providing direct structural insight and accurate quantitation without the need for chromatographic separation or response factors.[3][11] For reactions of 2-(2-Bromo-ethyl)-oxazinane, the protons on the bromoethyl chain are superb diagnostic handles. The methylene group attached to the bromine (-CH₂-Br) is significantly deshielded and will appear far downfield. Upon substitution of the bromine atom, this signal will experience a characteristic upfield shift, providing a clear and unambiguous marker of conversion.

Protocol: ¹H NMR for Reaction Monitoring

  • Instrumentation:

    • NMR Spectrometer (300 MHz or higher).

    • Standard 5 mm NMR tubes.

  • Sample Preparation Workflow:

    • Withdraw a larger aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

    • If the reaction solvent is not deuterated, the solvent must be removed first. Quench the reaction, perform a quick work-up (e.g., extraction), and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that solubilizes all components.

    • Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate).

  • Data Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons being integrated, to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point for quantitative work.

  • Data Interpretation:

    • Identify Diagnostic Peaks:

      • Starting Material: The triplet corresponding to the -CH₂-Br protons (typically ~3.5 ppm).

      • Product: The corresponding signal in the product, which will be shifted upfield (e.g., to ~2.8-3.2 ppm, depending on the nucleophile).

    • Calculate Conversion: Integrate the diagnostic peak for the starting material and the corresponding peak for the product. The percent conversion can be calculated as: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

    • Quantify Yield: By integrating the product peak against the known amount of the internal standard, an absolute yield can be determined at any point during the reaction.

Table 2: Key ¹H NMR Chemical Shift Regions for Monitoring
GroupTypical Chemical Shift (ppm in CDCl₃)Change Upon Reaction
-CH₂-Br (Starting Material)~3.5 (triplet)Disappears
-CH₂-Nu (Product)~2.8 - 3.2 (triplet)Appears and grows
-CH₂-CH₂-Br (Starting Material)~3.0 (multiplet)Shifts and changes multiplicity
Oxazinane Ring Protons~2.5 - 4.0 (complex multiplets)May exhibit minor shifts

Visualization of Analytical Workflows

Visualizing the process helps in standardizing procedures and selecting the appropriate method.

Diagram 1: General Offline Monitoring Workflow

This diagram illustrates the standard sequence of steps for analyzing a reaction sample using offline techniques like HPLC, GC-MS, or NMR.

G cluster_0 In-Process cluster_1 Sample Preparation cluster_2 Analysis & Interpretation Reaction Reaction Mixture (Time = t) Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench Reaction (e.g., rapid dilution) Sampling->Quench Workup 3. Work-up / Dilute (e.g., extract, filter) Quench->Workup Analysis 4. Instrumental Analysis (HPLC, GC-MS, NMR) Workup->Analysis Data 5. Data Processing (% Conversion, Purity) Analysis->Data Decision Continue or Stop Reaction? Data->Decision

Caption: Standard workflow for offline analysis of reaction progress.

Diagram 2: Decision Tree for Method Selection

This chart guides the researcher in choosing the most suitable analytical technique based on the specific requirements of their investigation.

G Start Start: Define Goal q1 Need real-time kinetic data? Start->q1 q2 Are all components volatile & thermally stable? q1->q2 No m1 Use In-Situ IR/Raman for continuous monitoring. q1->m1 Yes q3 Need definitive structural info? q2->q3 No m2 Use GC-MS for separation & ID. q2->m2 Yes m3 Use HPLC-UV/MS for routine monitoring. q3->m3 No m4 Use NMR for quantitative mechanistic studies. q3->m4 Yes

Caption: Decision guide for selecting an analytical monitoring method.

Conclusion

The successful synthesis of novel compounds from 2-(2-Bromo-ethyl)-oxazinane is critically dependent on the rigorous application of analytical monitoring. There is no single "best" method; instead, the choice of technique should be driven by the specific analytical question. For routine progress checks and purity assessment of non-volatile materials, HPLC is an excellent first choice. For definitive identification of volatile components and impurities, especially leveraging the bromine isotopic signature, GC-MS is unparalleled. For detailed mechanistic investigations and precise, calibration-free quantitation, NMR spectroscopy remains the gold standard. By understanding the principles and applying the protocols outlined in this guide, researchers can gain deeper insights into their chemical processes, leading to higher yields, improved purity, and more efficient development cycles.

References

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Retrieved January 10, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Retrieved January 10, 2026, from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. (1982). UNT Digital Library. Retrieved January 10, 2026, from [Link]

  • Alkylation Unit Monitoring With Raman Spectroscopy. (n.d.). Process Instruments. Retrieved January 10, 2026, from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2022). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • What Is Reaction Monitoring?. (n.d.). Chromatography Today. Retrieved January 10, 2026, from [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 10, 2026, from [Link]

  • Reaction Monitoring. (n.d.). Magritek. Retrieved January 10, 2026, from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved January 10, 2026, from [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega. Retrieved January 10, 2026, from [Link]

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. (2022). Organic Process Research & Development. Retrieved January 10, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2023). Welch Materials, Inc. Retrieved January 10, 2026, from [Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 10, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). PubMed. Retrieved January 10, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines. (n.d.). Asian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). Jordan Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-ethyl)-oxazinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Introduction to the Synthesis

The conversion of 2-(1,2-Oxazinan-2-yl)-ethanol to 2-(2-Bromo-ethyl)-oxazinane is a critical step for chemists using the oxazinane moiety as a building block in more complex molecules. The primary transformation involves the substitution of a primary hydroxyl group with a bromine atom. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low yields, difficult-to-remove impurities, and unwanted side reactions involving the oxazinane ring itself.

The two most common and effective methods for this bromination are the Appel reaction , utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃) . Both reactions proceed via an Sₙ2 mechanism, which is ideal for primary alcohols and leads to the desired alkyl bromide.[1][2][3] The choice between these methods often depends on substrate compatibility, scale, and purification considerations.

This guide is structured to address specific problems you may encounter with both synthetic routes.

Diagram: General Synthesis Workflow

Synthesis Workflow General Workflow for 2-(2-Bromo-ethyl)-oxazinane Synthesis cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_end Purification & Analysis SM 2-(1,2-Oxazinan-2-yl)-ethanol Protect N-Protection (e.g., Boc) Is it necessary? SM->Protect Appel Appel Reaction (PPh3, CBr4) SM->Appel If N is unreactive SM_Protected N-Boc-2-(1,2-Oxazinan-2-yl)-ethanol Protect->SM_Protected If N is reactive SM_Protected->Appel PBr3 PBr3 Reaction SM_Protected->PBr3 Workup Aqueous Workup / Quenching Appel->Workup PBr3->Workup Purify Column Chromatography / Distillation Workup->Purify Product 2-(2-Bromo-ethyl)-oxazinane Purify->Product Analysis NMR, LC-MS, etc. Product->Analysis Troubleshooting Tree Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze Crude TLC/LC-MS Start->CheckTLC SM_Present Starting Material Remaining? CheckTLC->SM_Present Side_Products Major Side Products Observed? CheckTLC->Side_Products SM_Yes Yes SM_Present->SM_Yes SM_No No SM_Present->SM_No SP_Yes Yes Side_Products->SP_Yes SP_No No Side_Products->SP_No Sol_Reagents Solution: - Increase reagent equivalents - Extend reaction time - Check reagent/solvent dryness SM_Yes->Sol_Reagents SM_No->SP_No Product loss during isolation is likely Sol_Protect Solution: - Protect Oxazinane Nitrogen (N-Boc) - Use milder conditions (Appel vs. PBr3) - Add base (e.g., pyridine) to PBr3 reaction SP_Yes->Sol_Protect Sol_Workup Solution: - Optimize purification to remove byproducts (e.g., TPPO) - Check for product loss in aqueous layers SP_No->Sol_Workup Product loss during isolation is likely

Sources

Technical Support Center: Purification of Crude 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(2-Bromo-ethyl)-oxazinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

2-(2-Bromo-ethyl)-oxazinane is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds due to its reactive bromoethyl functional group, which is valuable for constructing nitrogen-containing heterocycles.[1] However, its purification can present challenges due to its potential for instability and the presence of closely related impurities. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(2-Bromo-ethyl)-oxazinane?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include unreacted starting materials, by-products from the bromination step, and potential oligomers.[2] The specific impurities will depend on the synthetic route employed. For instance, if synthesized from a cyclic ether, residual starting material or dibromo compounds could be present.[3]

Q2: Is 2-(2-Bromo-ethyl)-oxazinane stable to silica gel chromatography?

A2: Halogenated organic compounds, particularly those with basic nitrogen atoms, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[4][5] It is crucial to assess the stability of your compound on a small scale using thin-layer chromatography (TLC) before committing to a large-scale column.

Q3: What are the ideal storage conditions for purified 2-(2-Bromo-ethyl)-oxazinane?

A3: As a bromo-substituted heterocyclic compound, it is advisable to store the purified product at low temperatures (2-8°C) under an inert atmosphere to minimize degradation.[6][7] Some similar compounds are stored in a freezer under -20°C.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(2-Bromo-ethyl)-oxazinane.

Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities.[4]

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.[4]

  • Compound Degradation on Silica: The compound may be degrading on the acidic silica gel, leading to streaks and the appearance of new, unexpected spots on TLC.[5]

Solutions:

  • Optimize the Mobile Phase: Systematically screen various solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[8][9] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[4]

  • Reduce Column Loading: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.[4][10]

  • Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can co-elute with a small percentage (0.5-2%) of a tertiary amine like triethylamine (NEt₃) in your mobile phase.[4] This neutralizes the acidic silanol groups.

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[4][5]

Workflow for Optimizing Column Chromatography:

G start Start: Poor Separation check_tlc Analyze TLC start->check_tlc optimize_solvent Optimize Solvent System (e.g., Hexane/EtOAc gradient) check_tlc->optimize_solvent Rf too high/low or poor separation check_loading Assess Column Loading check_tlc->check_loading Good Rf, but broad bands optimize_solvent->check_tlc reduce_loading Reduce Sample Load check_loading->reduce_loading Overloaded check_stability Check for Degradation check_loading->check_stability Loading is appropriate reduce_loading->start deactivate_silica Deactivate Silica Gel (e.g., add NEt3) check_stability->deactivate_silica Streaking/degradation observed success Successful Purification check_stability->success No degradation alt_phase Use Alternative Stationary Phase (e.g., Alumina) deactivate_silica->alt_phase Degradation persists deactivate_silica->success alt_phase->success fail Re-evaluate Strategy alt_phase->fail Still unsuccessful

Caption: Troubleshooting workflow for column chromatography.

Issue 2: The Compound Fails to Crystallize or "Oils Out" During Recrystallization

Possible Causes:

  • Solvent Choice: The chosen solvent may be too good of a solvent, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation and lower the melting point of the mixture, leading to oiling out.[11]

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.[11]

Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Use a Co-solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the crude material in a minimum of the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[11]

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[12] Rapid cooling should be avoided.[11]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Pre-purification: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary to remove impurities that hinder crystallization.[5]

Decision Tree for Recrystallization Problems:

G start Start: Crystallization Issue oils_out Compound 'Oils Out' start->oils_out no_crystals No Crystals Form start->no_crystals add_more_solvent Re-heat and add more 'good' solvent oils_out->add_more_solvent scratch_flask Scratch inner surface of flask no_crystals->scratch_flask seed_crystal Add a seed crystal no_crystals->seed_crystal reduce_volume Reduce solvent volume no_crystals->reduce_volume slow_cool Cool slowly add_more_solvent->slow_cool change_solvent Try a different solvent or co-solvent system add_more_solvent->change_solvent Oiling persists success Crystals Form slow_cool->success scratch_flask->success seed_crystal->success reduce_volume->change_solvent Still no crystals reduce_volume->success pre_purify Pre-purify by another method change_solvent->pre_purify Unsuccessful change_solvent->success pre_purify->start

Caption: Decision tree for troubleshooting recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of 2-(2-Bromo-ethyl)-oxazinane using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Based on your TLC analysis, prepare a slurry of silica gel in the least polar solvent system you plan to use.[4]
  • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks.

2. Loading the Sample:

  • Dissolve your crude 2-(2-Bromo-ethyl)-oxazinane in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent).
  • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.[13]
  • Carefully add the sample to the top of the packed column.

3. Elution:

  • Begin eluting with your chosen mobile phase, applying pressure to maintain a steady flow rate.[4]
  • If using a gradient, gradually increase the polarity of the eluent.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of your compound using TLC.[4]
  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(2-Bromo-ethyl)-oxazinane.[4][10]
Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying 2-(2-Bromo-ethyl)-oxazinane by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of your crude material.
  • Add a potential solvent dropwise at room temperature to check for solubility. If it dissolves readily, it is not a good single solvent for recrystallization.
  • If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it may be a good solvent.
  • Allow the hot solution to cool to see if crystals form.

2. Dissolution:

  • Place the crude 2-(2-Bromo-ethyl)-oxazinane in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[12]

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[11]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[12]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[12]
  • Dry the purified crystals, for example, in a desiccator under vacuum.[12]

Data Summary

Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Column Chromatography Stationary phase, mobile phase, loading ratio>95% (method dependent)High resolution for complex mixturesCan be time-consuming, potential for compound degradation[5]
Recrystallization Solvent choice, cooling rateHigh (for crystalline solids)Scalable, can yield very pure materialNot suitable for oils or amorphous solids, yield can be lower[11]
Distillation Pressure, temperatureHigh (for thermally stable liquids)Good for large scale, effective for separating by boiling pointRequires thermal stability of the compound, not suitable for solids

References

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-104. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Retrieved from [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Mild One-Step Synthesis of Dibromo Compounds from Cyclic Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid.
  • MySkinRecipes. (n.d.). 2-(2-bromoethyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-(2-methoxy-ethyl)-2H-phthalazin-1-one. Retrieved from [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination of Catechol. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-bromoethyl) ether. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-bromoanilino)-2-pyrazin-2-ylpropanoate. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Guide: Stability and Storage of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of 2-(2-bromo-ethyl)-oxazinane (CAS No. 1357354-11-0). As a bifunctional molecule containing both a reactive primary bromoalkane and an oxazinane ring, its integrity is paramount for successful downstream synthetic applications in pharmaceutical and materials science research. This document is designed to empower researchers to mitigate degradation and ensure experimental reproducibility.

Core Stability Profile & Recommended Storage

The primary chemical liability of 2-(2-bromo-ethyl)-oxazinane is the bromoethyl moiety. The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack, making hydrolysis and reaction with other nucleophiles the most probable degradation pathways.[1] The oxazinane ring is comparatively stable under neutral to weakly acidic conditions but can participate in reactions, particularly if strong bases are present.

To maintain the compound's purity and reactivity, the following storage conditions are strongly recommended, based on data from structurally analogous bromoalkanes.[2]

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 2–8°C Refrigeration significantly reduces the kinetic rate of potential degradation reactions, primarily hydrolysis and nucleophilic substitution.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric moisture, which is the primary reactant in the hydrolysis degradation pathway.[3] Also protects against potential long-term oxidation.
Container Tightly Sealed, Amber Glass Vial Prevents moisture ingress and protects the compound from light, which can sometimes catalyze the formation of radical species in alkyl halides.
Environment Dry Location / Desiccator Provides an additional barrier against ambient humidity, preserving the compound's integrity, especially during frequent use.[2]

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for 2-(2-bromo-ethyl)-oxazinane?

For long-term storage (>6 months), the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at 2–8°C.[2][3] Storing it inside a desiccator within the refrigerator provides maximum protection.

Q2: How can I visually or analytically detect if my sample has degraded?

Degradation can manifest in several ways:

  • Visual Inspection: Pure 2-(2-bromo-ethyl)-oxazinane is expected to be a clear, possibly colorless to light yellow liquid. The appearance of significant color change (e.g., turning dark yellow or brown) can indicate decomposition, potentially from the release of elemental bromine or hydrogen bromide (HBr).

  • Analytical Confirmation: The most reliable method is to perform a quality control check.

    • TLC Analysis: The primary hydrolysis product, 2-(2-hydroxy-ethyl)-oxazinane, is significantly more polar than the parent compound. A new spot with a lower Rf value on a silica TLC plate is a strong indicator of degradation.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic triplet corresponding to the -CH₂-Br protons and the appearance of new signals corresponding to a -CH₂-OH group would confirm hydrolysis.

    • LC-MS: The appearance of a new peak with a mass corresponding to the hydrolyzed product (M-Br+OH) is definitive proof of degradation.

Q3: My lab environment is often humid. What critical precautions must I take?

In a high-humidity environment, it is crucial to minimize the compound's exposure to the atmosphere.

  • Always allow the vial to warm to room temperature before opening to prevent condensation of water vapor inside.

  • Use a dry syringe or cannula to transfer the liquid under a positive pressure of inert gas.

  • After dispensing, flush the vial's headspace with argon or nitrogen before resealing tightly.

  • Store the vial in a desiccator, both at room temperature (during use) and in the refrigerator (for storage).[2]

Q4: Is it advisable to store 2-(2-bromo-ethyl)-oxazinane in solution?

Storing in solution is generally not recommended for long-term stability. If required for experimental workflow, choose a solvent carefully.

  • Recommended Solvents: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are acceptable for short-term storage of solutions.

  • Solvents to Avoid: Protic solvents like methanol, ethanol, and especially water will actively participate in nucleophilic substitution (solvolysis), degrading the compound.[1][4] Similarly, nucleophilic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may slowly react with the compound over time.

Q5: What chemical reagents are incompatible with this compound?

Due to its bromoalkane functionality, 2-(2-bromo-ethyl)-oxazinane is incompatible with:

  • Strong Bases: Reagents like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) can promote elimination reactions (to form a vinyl-oxazinane) or act as nucleophiles.[4]

  • Strong Nucleophiles: Amines, thiols, azides, and cyanides will readily displace the bromide in an Sₙ2 reaction.[4]

  • Strong Oxidizing Agents: These can potentially oxidize the nitrogen or other parts of the molecule.

  • Certain Metals: Some metals can catalyze decomposition.

Troubleshooting Guide

Problem: My reaction yield is unexpectedly low, and I suspect the 2-(2-bromo-ethyl)-oxazinane starting material is compromised.

  • Probable Cause: The starting material has likely degraded due to improper storage, primarily through hydrolysis from exposure to moisture.[5][6] The resulting alcohol is unreactive under conditions designed for the alkyl bromide.

  • Solution Workflow:

    • Visual Check: Inspect the material for color change.

    • Purity Analysis: Perform a quick analytical check as described in Protocol 4.1 . The presence of a more polar spot on TLC is a key indicator.

    • Quantify Impurity: If possible, use ¹H NMR to integrate the signals of the starting material versus the hydrolyzed impurity to estimate the purity.

    • Remediation: If degradation is minor (<5-10%), you may be able to compensate by using a slight excess of the starting material. If degradation is significant, a fresh vial of the compound is required for reliable results.

Problem: I observe a new, more polar spot on my TLC plate that wasn't there when I first received the compound.

  • Probable Cause: This is the classic sign of hydrolysis. The bromide atom has been substituted by a hydroxyl (-OH) group from water.[1] Alcohols are significantly more polar than their corresponding alkyl halides, causing them to adhere more strongly to the silica gel plate and resulting in a lower Rf value.

  • Scientific Explanation: The reaction is a nucleophilic substitution where a water molecule attacks the electrophilic carbon attached to the bromine, leading to the displacement of the bromide ion.[1][4] This process is often accelerated by slight increases in temperature or the presence of trace acidic or basic impurities.

Problem: The compound, which was initially a light-colored liquid, has developed a distinct brown tint.

  • Probable Cause: This coloration often suggests the formation of elemental bromine (Br₂) or degradation due to exposure to light or air. The slow decomposition of the bromoalkane can release HBr, which can then be oxidized to Br₂.

  • Solution: While the compound might still be usable for some applications, the color indicates the presence of impurities that could interfere with sensitive reactions (e.g., those involving organometallic reagents). It is highly recommended to perform an analytical check (TLC, NMR) to assess the purity before use. Storing under an inert atmosphere and in an amber vial can prevent this issue.[3]

Experimental Protocols

Protocol 4.1: Routine Quality Control (QC) Check of Stored 2-(2-bromo-ethyl)-oxazinane

This protocol provides a rapid and effective method to assess the integrity of the compound before use.

Objective: To detect the presence of the primary hydrolysis impurity.

Materials:

  • Sample of 2-(2-bromo-ethyl)-oxazinane

  • Silica gel TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • Visualization Agent: Potassium permanganate (KMnO₄) stain

  • Small glass vial or microfuge tube

  • Dichloromethane (DCM)

Procedure:

  • Sample Preparation: In a small vial, dissolve a tiny drop of the 2-(2-bromo-ethyl)-oxazinane in ~0.5 mL of DCM.

  • TLC Spotting: Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a chamber containing the 30% EtOAc/Hexane mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Briefly dip the plate into a jar containing a potassium permanganate stain, then gently heat with a heat gun.

  • Analysis:

    • Pure Compound: A single, well-defined spot should be visible. The parent bromoalkane will have a relatively high Rf value (e.g., ~0.6-0.7 in this system).

    • Degraded Compound: The presence of a second spot near the baseline (low Rf, e.g., ~0.1-0.2) is indicative of the more polar hydrolysis product. Any significant smearing or multiple spots suggest broader decomposition.

Visualization of Processes

Degradation Pathway

The diagram below illustrates the primary chemical transformation that occurs when 2-(2-bromo-ethyl)-oxazinane degrades via hydrolysis.

G A 2-(2-Bromo-ethyl)-oxazinane C 2-(2-Hydroxy-ethyl)-oxazinane (Primary Impurity) A->C Nucleophilic Substitution D Hydrogen Bromide (HBr) A->D Byproduct B Water (H₂O) (from moisture) B->C

Caption: Primary hydrolysis pathway of 2-(2-bromo-ethyl)-oxazinane.

Troubleshooting Workflow

This flowchart outlines the logical steps to diagnose issues potentially related to the starting material's stability.

start Problem Encountered (e.g., Low Yield, New TLC Spot) check_visual Visually Inspect Compound (Color, Clarity) start->check_visual decision_color Is Color Dark Brown? check_visual->decision_color check_tlc Perform QC TLC (Protocol 4.1) decision_tlc New Polar Spot Present on TLC? check_tlc->decision_tlc decision_color->check_tlc No cause_oxidation Conclusion: Potential Oxidation/Decomposition decision_color->cause_oxidation Yes cause_hydrolysis Conclusion: Hydrolysis Has Occurred decision_tlc->cause_hydrolysis Yes action_ok Conclusion: Starting Material is Likely Pure. Investigate other reaction parameters. decision_tlc->action_ok No action_discard Action: Use a Fresh Batch of Reagent cause_hydrolysis->action_discard cause_oxidation->action_discard

Caption: Troubleshooting workflow for assessing compound stability.

References

  • StudySmarter. (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates.

  • Save My Exams. (n.d.). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.

  • Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes.

  • Thermo Fisher Scientific. (2025). 2-Bromoethanol Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).

  • ECHEMI. (n.d.). 2-(2-Bromoethyl)oxirane SDS, 13287-42-8 Safety Data Sheets.

  • Thermo Fisher Scientific. (2025). 2-(2-Bromoethyl)-1,3-dioxolane Safety Data Sheet.

  • TCI Chemicals. (2025). 2-Bromoethyl Benzoate Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). 2-(2-Bromoethyl)oxirane | 13287-42-8.

  • Thermo Fisher Scientific. (2025). Bromoethane Safety Data Sheet.

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines.

  • MySkinRecipes. (n.d.). 2-(2-bromoethyl)phthalazin-1(2H)-one.

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes.

  • Sigma-Aldrich. (n.d.). 2-Bromoethyl methyl ether 6482-24-2.

  • ChemicalBook. (n.d.). 2-(2-Bromo-Ethyl)-[1][7]Oxazinane | 1357354-11-0.

  • PubChem - NIH. (n.d.). 2-Bromoethyl ethyl ether.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclopentane.

  • ResearchGate. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.

  • ResearchGate. (n.d.). 1,2-Oxazines and Their Benzo Derivatives.

  • MDPI. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives.

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate.

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide.

  • PubChem - NIH. (n.d.). Ethyl bromoacetate.

  • Pharmaffiliates. (n.d.). 2-Bromoethyl methyl ether (BSC).

  • ResearchGate. (2020). A Review on Current Synthetic Strategies of Oxazines.

  • ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.

  • PubChem - NIH. (n.d.). 7-Bromo-2-(2-methoxy-ethyl)-2H-phthalazin-1-one.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation with 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(2-Bromo-ethyl)-oxazinane as an alkylating agent. Here, we move beyond simple protocols to dissect the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The N-alkylation of a primary or secondary amine with a primary alkyl halide like 2-(2-Bromo-ethyl)-oxazinane is a cornerstone SN2 reaction in organic synthesis.[1] While mechanistically straightforward, its practical application is often plagued by challenges such as low yields, over-alkylation, and purification difficulties.[2][3] This guide provides a structured, question-and-answer-based approach to navigate these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield low or failing to reach completion?

Low conversion is one of the most common issues and can stem from several factors. A systematic approach is key to diagnosis.[4]

Answer: Several factors could be at play:

  • Insufficient Nucleophilicity: Your starting amine may not be a strong enough nucleophile. The reaction requires the deprotonation of the amine to increase its nucleophilic character. If the base you are using is too weak or insoluble, the concentration of the reactive, deprotonated amine will be too low.[5]

  • Inappropriate Solvent Choice: The solvent has a profound impact on SN2 reaction rates. Polar protic solvents (like ethanol or methanol) can form hydrogen bonds with your amine nucleophile, creating a "solvent cage" that stabilizes it and lowers its reactivity.[1][6]

  • Low Reaction Temperature: While higher temperatures can risk side reactions, many N-alkylations require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature without success, a gradual increase in temperature may be necessary.[7]

  • Poor Reagent Purity: Ensure your amine, 2-(2-Bromo-ethyl)-oxazinane, and solvent are pure and anhydrous. Water, in particular, can interfere with the base and react with the alkylating agent.[7]

Q2: My TLC shows multiple product spots. How can I prevent over-alkylation?

This is the classic challenge of N-alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces di-alkylated and even quaternary ammonium salt byproducts.[2][7]

Answer: Controlling selectivity is crucial for a successful synthesis. Here are the most effective strategies:

  • Control Stoichiometry: Using a large excess of the starting amine (3-5 equivalents) can statistically favor the alkylating agent reacting with the more abundant primary amine.[7] However, this can be wasteful and complicates purification if the amine is expensive.

  • Slow Addition of the Alkylating Agent: Adding the 2-(2-Bromo-ethyl)-oxazinane slowly via a syringe pump maintains a low concentration of the electrophile, giving the primary amine a better chance to react before the secondary amine product can compete.[8][9]

  • Competitive Deprotonation/Protonation Strategy: This is a highly effective chemical strategy. By starting with the hydrobromide salt of your primary amine (R-NH₂·HBr), you can use a carefully selected amount of base to generate the free, nucleophilic amine in situ. Once the desired secondary amine product is formed, it is immediately protonated by the excess R-NH₂·HBr still in the flask. This protonated secondary amine (R-NH₂⁺-R') is no longer nucleophilic and cannot participate in further alkylation, thus preventing the formation of the tertiary amine.[10][11][12]

Diagram: The Over-Alkylation Problem

cluster_0 Reaction Pathway Primary Amine Primary Amine Secondary Amine Product (More Nucleophilic) Primary Amine->Secondary Amine + R'-Br (Desired) Alkylating Agent R'-Br Tertiary Amine Side Product Secondary Amine->Tertiary Amine + R'-Br (Undesired) cluster_solutions Potential Solutions start Low Yield Observed check_purity 1. Verify Reagent Purity & Anhydrous Conditions start->check_purity check_base 2. Is the Base Strong Enough & Soluble? check_purity->check_base Purity OK check_temp 3. Increase Reaction Temperature check_base->check_temp Base OK sol_base Switch to a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃) check_base->sol_base No check_solvent 4. Switch to a Polar Aprotic Solvent check_temp->check_solvent No Improvement success Yield Improved check_temp->success Improvement Seen sol_temp Increase temperature in 10-20°C increments (e.g., RT -> 50°C -> 80°C) check_temp->sol_temp Yes, temp is low check_solvent->success Try Reaction sol_base->check_temp Implement & Re-run sol_temp->check_solvent Implement & Re-run sol_solvent Switch from protic (EtOH) or less polar (THF) to DMF or DMSO

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is a starting point and may require optimization based on the specific amine substrate.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.) and an inorganic base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF) to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: Stir the mixture vigorously. Add a solution of 2-(2-Bromo-ethyl)-oxazinane (1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Selective Mono-Alkylation

This protocol utilizes the competitive deprotonation/protonation strategy to minimize over-alkylation. [10][12]

  • Prepare Amine Hydrobromide Salt (if not available):

    • Dissolve the primary amine (1.0 eq.) in a minimal amount of diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of 48% hydrobromic acid (HBr) dropwise with stirring.

    • If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the salt. [12]2. Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine hydrobromide salt (1.0 eq.) and 2-(2-Bromo-ethyl)-oxazinane (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO. Add a suitable base (e.g., triethylamine, 1.1 eq., or cesium carbonate, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The newly formed secondary amine product will remain protonated and non-nucleophilic. [11]5. Work-up and Purification: Follow steps 5 and 6 from the general protocol. The purification is often simpler due to the cleaner reaction profile.

References

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? (2021). Quora. [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). National Institutes of Health (NIH). [Link]

  • Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. (2025). ResearchGate. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of N-(2-bromoethyl) Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(2-bromoethyl) heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low to No Yield of the Desired N-(2-bromoethyl) Heterocycle

Question: I am attempting to synthesize an N-(2-bromoethyl) heterocycle by reacting my nitrogen-containing heterocycle with 1,2-dibromoethane, but I'm getting very low yields or none of my desired product. What could be the problem?

Answer: This is a frequent challenge, and the root cause often lies in the reactivity of the starting materials and the reaction conditions.

Probable Causes & Solutions:

  • Poor Nucleophilicity of the Heterocycle: The nitrogen atom in your heterocycle may not be sufficiently nucleophilic to displace the bromide from 1,2-dibromoethane. This is particularly true for electron-deficient heterocycles.

    • Solution: Deprotonation of the N-H bond is crucial. Use a suitable base to generate the more nucleophilic anionic form of your heterocycle. The choice of base is critical and depends on the pKa of your heterocycle's N-H bond.

BaseTypical HeterocyclesSolvent Compatibility
Potassium CarbonateImidazoles, Triazoles, IndolesDMF, Acetonitrile
Sodium Hydride (NaH)Phthalimide, Less acidic heterocyclesTHF, DMF (use caution)
Potassium HydroxidePhthalimideEthanol, Water
Cesium CarbonateGeneral, effective for a wide range of N-heterocyclesDMF, Acetonitrile
  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and outcome.

    • Solution: Aprotic polar solvents like DMF or acetonitrile are generally preferred for this type of SN2 reaction as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.[1] The presence of even trace amounts of water can lower the reaction rate considerably.[2]

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Heating the reaction mixture is often necessary. A temperature range of 50-80°C is a good starting point.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Steric Hindrance: If your heterocycle is sterically hindered around the nitrogen atom, the SN2 reaction will be slow.

    • Solution: In such cases, you might need to use a more reactive electrophile or explore alternative synthetic routes.

Issue 2: Formation of a Dimeric Byproduct

Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the N,N'-ethylenediheterocycle. How can I prevent this?

Answer: This is a classic problem when using a bifunctional electrophile like 1,2-dibromoethane. The initially formed N-(2-bromoethyl) heterocycle can act as an alkylating agent itself, reacting with another molecule of the deprotonated heterocycle.

Probable Causes & Solutions:

  • Stoichiometry and Reagent Addition: Using an equimolar amount of the heterocycle and 1,2-dibromoethane, or adding the heterocycle to the dibromoethane, can favor the formation of the dimer.

    • Solution 1: Use an Excess of 1,2-dibromoethane: A large excess of 1,2-dibromoethane will statistically favor the reaction of the heterocyclic anion with a molecule of 1,2-dibromoethane rather than with the product. The unreacted 1,2-dibromoethane can be removed later by distillation or during workup.

    • Solution 2: Slow Addition: Slowly adding the deprotonated heterocycle to a solution of excess 1,2-dibromoethane can help maintain a low concentration of the nucleophile and minimize the formation of the dimer.

  • High Concentration: High concentrations of reactants can increase the rate of the second substitution.

    • Solution: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction.

Diagram: Competing Pathways in N-Alkylation with 1,2-Dibromoethane

G cluster_0 Reaction Pathways Het_N Heterocycle-N⁻ Product N-(2-bromoethyl)heterocycle (Desired Product) Het_N->Product  k₁ (fast) DBE Br-CH₂-CH₂-Br (Excess) DBE->Product Dimer N,N'-ethylene-bis-heterocycle (Dimer Byproduct) Product->Dimer

Caption: Desired mono-alkylation vs. undesired di-alkylation.

Issue 3: Product Instability and Ring-Opening Reactions

Question: I am working with N-(2-bromoethyl)aziridine, and it seems to be decomposing or reacting further. How can I handle this instability?

Answer: Aziridines are highly strained three-membered rings, making them susceptible to ring-opening reactions, especially when the nitrogen is alkylated, forming a reactive aziridinium ion.[4][5][6]

Probable Causes & Solutions:

  • Aziridinium Ion Formation and Nucleophilic Attack: The N-(2-bromoethyl) group can facilitate the formation of an aziridinium ion intermediate, which is then readily attacked by nucleophiles (including the bromide counter-ion or other nucleophiles present in the reaction mixture), leading to ring-opening.[6]

    • Solution 1: Mild Reaction Conditions: Use the mildest possible conditions for the synthesis. Avoid strong acids or high temperatures. Protic acids should generally be avoided.[7]

    • Solution 2: Careful Workup and Purification: During workup, use mild aqueous bases (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to acidic conditions. When performing chromatography, use a neutral stationary phase like neutral alumina if the compound shows decomposition on silica gel.

    • Solution 3: Immediate Use: Due to their potential instability, it is often best to use N-(2-bromoethyl)aziridines immediately in the next synthetic step without prolonged storage.

G

Sources

preventing degradation of 2-(2-Bromo-ethyl)-oxazinane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromo-ethyl)-oxazinane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and material science, this document provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during storage and handling.

Introduction to the Stability of 2-(2-Bromo-ethyl)-oxazinane

2-(2-Bromo-ethyl)-oxazinane is a bifunctional molecule featuring a reactive bromoalkyl side chain and a saturated oxazinane heterocycle. This combination of functional groups presents specific stability challenges that must be carefully managed to prevent degradation and ensure experimental reproducibility. The primary degradation pathways are rooted in the inherent reactivity of the carbon-bromine bond and the potential for ring-opening or modification of the oxazinane moiety. Understanding these potential degradation routes is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 2-(2-Bromo-ethyl)-oxazinane.

Q1: What are the primary signs of degradation in my sample of 2-(2-Bromo-ethyl)-oxazinane?

A1: Visual indicators of degradation can include a change in color (e.g., developing a yellowish or brownish tint), the formation of precipitates, or a change in viscosity. Chemically, degradation is often indicated by a decrease in purity as determined by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. You may observe the appearance of new peaks corresponding to degradation products in your analytical data.

Q2: What is the expected shelf-life of 2-(2-Bromo-ethyl)-oxazinane under optimal conditions?

A2: While a precise shelf-life is dependent on the initial purity and specific storage conditions, when stored under the recommended conditions (see below), significant degradation should be minimized over several months to a year. We strongly advise periodic purity assessment to monitor the integrity of the compound over time.

Q3: Can I store 2-(2-Bromo-ethyl)-oxazinane in an aqueous buffer for my experiments?

A3: Storing 2-(2-Bromo-ethyl)-oxazinane in aqueous solutions, particularly at non-neutral pH, is not recommended for extended periods. The presence of water can lead to hydrolysis of the bromoalkyl group, and acidic or basic conditions can promote the opening of the oxazinane ring.[1][2][3] If your experiment requires an aqueous medium, prepare the solution immediately before use and keep it cooled.

Q4: I suspect my sample has been exposed to light. What are the potential consequences?

A4: Exposure to UV or even strong visible light can provide the energy to initiate radical reactions involving the carbon-bromine bond.[4][5][6] This can lead to debromination and the formation of various byproducts. It is crucial to store the compound in amber vials or otherwise protected from light.

Q5: Is it necessary to handle 2-(2-Bromo-ethyl)-oxazinane under an inert atmosphere?

A5: While the compound is not pyrophoric, handling under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for long-term storage. This minimizes contact with atmospheric moisture, which can contribute to hydrolysis, and oxygen, which can participate in oxidative degradation pathways, particularly if initiated by light or heat.

Troubleshooting Guides

This section provides systematic approaches to address specific degradation-related issues.

Guide 1: Investigating a Drop in Purity

If you observe a decrease in the purity of your 2-(2-Bromo-ethyl)-oxazinane sample, follow these steps to identify the cause and remedy the situation.

Symptoms:

  • New peaks appear in GC-MS or NMR analysis.

  • Physical changes in the sample (color, precipitation).

  • Inconsistent results in downstream applications.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis The bromoalkyl group is susceptible to nucleophilic substitution by water, forming the corresponding alcohol (2-(2-hydroxy-ethyl)-oxazinane) and hydrobromic acid.[2] The oxazine ring itself may also undergo hydrolysis under certain conditions.[1]Storage: Ensure the compound is stored in a tightly sealed container with a desiccant. Use of an inert atmosphere is recommended. Handling: Minimize exposure to atmospheric moisture during handling. Use anhydrous solvents for reactions.
Thermal Degradation Elevated temperatures can accelerate degradation. The C-Br bond has a relatively low bond dissociation energy, making it susceptible to cleavage at higher temperatures.[7] This can initiate radical chain reactions or elimination to form vinyl-oxazinane.Storage: Store at the recommended low temperature (see storage protocol). Avoid repeated freeze-thaw cycles by aliquoting the sample. Handling: Avoid heating the compound unnecessarily. If heating is required for an experiment, do so for the minimum time required.
Photodegradation Exposure to light, particularly UV, can induce cleavage of the C-Br bond, leading to radical-mediated degradation pathways.[4][5][6]Storage: Always store the compound in amber glass vials or in a light-proof container. Handling: Conduct experiments in a fume hood with the sash down to minimize exposure to overhead laboratory lighting, or use amber-colored labware.
Acid/Base Catalyzed Degradation The presence of acidic or basic impurities can catalyze the hydrolysis of the bromoalkyl group or the opening of the oxazinane ring.[1][3]Purification: If impurities are suspected, repurification by column chromatography or distillation may be necessary. Handling: Use neutral, high-purity solvents and reagents in your experiments.

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a general method for assessing the purity of 2-(2-Bromo-ethyl)-oxazinane and identifying potential degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-(2-Bromo-ethyl)-oxazinane in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector. A common setup would involve a capillary column such as a HP-5MS.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Integrate the peak corresponding to 2-(2-Bromo-ethyl)-oxazinane and any new peaks. The relative peak areas can provide a semi-quantitative measure of purity. Mass spectra of new peaks can be compared to libraries or analyzed to propose the structures of degradation products.[8][9]

Guide 2: Addressing Intramolecular Cyclization

A potential, though less common, degradation pathway is intramolecular cyclization, where the nitrogen of the oxazinane ring displaces the bromine atom, leading to a bicyclic quaternary ammonium salt.

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Changes in NMR spectra, particularly in the chemical shifts of protons adjacent to the nitrogen and the bromo-ethyl group.

  • Reduced reactivity in reactions targeting the bromoalkyl group.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Elevated Temperature Heat can provide the activation energy for this intramolecular SN2 reaction.Store the compound at reduced temperatures.
Polar Solvents Storing the compound in polar solvents can stabilize the charged transition state of the cyclization reaction, thus accelerating it.For long-term storage, keep the compound neat or as a solid if possible. If a solution is necessary, use a non-polar solvent and store at low temperature.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_cyclization Intramolecular Cyclization A 2-(2-Bromo-ethyl)-oxazinane B 2-(2-Hydroxy-ethyl)-oxazinane + HBr A->B H2O C 2-(2-Bromo-ethyl)-oxazinane D 2-Vinyl-oxazinane + HBr C->D Heat (Elimination) E 2-(2-Bromo-ethyl)-oxazinane F Bicyclic Quaternary Ammonium Salt E->F Heat/Polar Solvent

Caption: Potential degradation pathways for 2-(2-Bromo-ethyl)-oxazinane.

Recommended Storage Protocol

To ensure the long-term stability of 2-(2-Bromo-ethyl)-oxazinane, adhere to the following storage protocol.

Workflow for Optimal Storage

storage_workflow start Receive Compound check_purity Assess Initial Purity (GC-MS/NMR) start->check_purity aliquot Aliquot into smaller quantities check_purity->aliquot container Use Amber Glass Vials with PTFE-lined caps aliquot->container atmosphere Purge with Inert Gas (N2 or Ar) container->atmosphere storage_conditions Store at 2-8°C in a dark, dry location atmosphere->storage_conditions periodic_check Re-evaluate purity every 6 months storage_conditions->periodic_check periodic_check->check_purity Degradation Detected end Use in Experiment periodic_check->end Purity OK

Caption: Recommended workflow for the storage of 2-(2-Bromo-ethyl)-oxazinane.

Summary of Storage Conditions:

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation and potential for intramolecular cyclization.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Protect from lightPrevents photodegradation initiated by UV or strong visible light.[4][5]
Container Amber glass vial with PTFE-lined capProvides light protection and an inert, tight seal to prevent moisture ingress.
Form Neat (if liquid) or solidAvoids solvent-mediated degradation pathways.

By implementing these storage and handling procedures, you can significantly extend the shelf-life and maintain the integrity of your 2-(2-Bromo-ethyl)-oxazinane, leading to more reliable and reproducible experimental outcomes.

References

  • A Review on Current Synthetic Strategies of Oxazines. (2010). ResearchGate. [Link]

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022). ScienceDirect. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2019). PubMed Central. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2019). MDPI. [Link]

  • A Lewis acid initiated intramolecular cyclization of benzylidene acetal with an azide functional group: novel synthesis of oxazolines and oxazines. (2004). Royal Society of Chemistry. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). PubMed Central. [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1992). PubMed. [Link]

  • Thermal Decomposition of Brominated Butyl Rubber. (2014). PubMed Central. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (2009). SID. [Link]

  • Theoretical study of the thermal decomposition and isomerization of ??-bromoethoxy radicals. (2015). ResearchGate. [Link]

  • The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. (2013). ResearchGate. [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012). PubMed. [Link]

  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2014). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with Bromo-Alkylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving bromo-alkylated compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring the scientific integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding reactions with bromo-alkylated compounds.

Q1: My alkylation reaction is not proceeding to completion. What are the likely causes?

A: Incomplete alkylation reactions are a frequent issue. Several factors could be at play:

  • Insufficiently strong base: For reactions requiring deprotonation of a nucleophile (e.g., alcohols in Williamson ether synthesis or amines in N-alkylation), the base may not be strong enough to generate the active nucleophile in sufficient concentration.[1]

  • Poor solubility of reactants: If the nucleophile, base, or alkylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[2]

  • Steric hindrance: The structure of the alkyl bromide or the nucleophile can sterically hinder the backside attack required for an S(_N)2 reaction, slowing it down or preventing it altogether.[3]

  • Poor leaving group ability: While bromide is a good leaving group, its effectiveness can be context-dependent. In some cases, converting the bromide to a more reactive iodide in situ can accelerate the reaction.[1][2]

Q2: I am observing significant amounts of an elimination byproduct (alkene). How can I minimize this?

A: The formation of alkenes via E2 elimination is a common side reaction that competes with S(_N)2 substitution, especially with secondary and tertiary alkyl bromides.[4] Key factors that favor elimination include:

  • Strong, sterically hindered bases: Bases like potassium tert-butoxide are more likely to act as a base rather than a nucleophile, abstracting a proton and leading to elimination.[5]

  • High reaction temperatures: Higher temperatures generally favor elimination over substitution.[1][5]

  • Substrate structure: Secondary and tertiary bromo-alkanes are more prone to elimination than primary ones due to the formation of more stable carbocation-like transition states.[6]

To minimize elimination, consider using a less hindered base, running the reaction at a lower temperature, and ensuring your bromo-alkane is primary if possible.[1]

Q3: What is the best choice of solvent for my reaction?

A: Solvent choice is critical and significantly impacts reaction rates. For S(_N)2 reactions, which are common for bromo-alkylated compounds, polar aprotic solvents are generally preferred.[3]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive.[3][7] S(_N)2 reactions can be up to 500 times faster in acetone than in methanol, a protic solvent.[8]

  • Polar protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken for the reaction to occur, thus slowing down the S(_N)2 reaction.[3][7]

Q4: How can I improve the yield if my nucleophile is not soluble in the organic solvent?

A: When dealing with a nucleophile that is soluble in an aqueous phase and a bromo-alkane that is in an organic phase, a Phase Transfer Catalyst (PTC) can be employed. A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[9][10] This technique can lead to faster reactions, higher yields, and can eliminate the need for expensive or hazardous solvents.[10]

Part 2: Detailed Troubleshooting Guides

This section delves into specific problems, providing detailed explanations and actionable protocols to overcome them.

Issue 1: Low to No Product Formation in Alkylation Reactions

A lack of product formation is a frustrating but common issue. A systematic approach to troubleshooting is essential.

Logical Troubleshooting Workflow

start Low/No Product Formation check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_base Is the Base Strong Enough? check_conditions->check_base check_solvent Is the Solvent Appropriate? check_base->check_solvent Base is appropriate result Improved Yield check_base->result Switch to Stronger Base (e.g., NaH, KH) check_temp Is Temperature Optimal? check_solvent->check_temp Solvent is appropriate check_solvent->result Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) consider_catalyst Consider a Catalyst check_temp->consider_catalyst Temp is optimal check_temp->result Increase Temperature (if no elimination risk) consider_catalyst->result

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Solutions
Possible Cause Suggested Solution Scientific Rationale
Inactive or Impure Bromo-Alkane Verify the purity of the bromo-alkane via NMR or GC-MS. If necessary, purify by distillation or column chromatography.[11]Impurities can interfere with the reaction. Bromo-alkanes can degrade over time, especially if exposed to light or air.
Weak Nucleophile or Incomplete Deprotonation If your nucleophile is an alcohol or amine, ensure you are using a sufficiently strong base (e.g., NaH, KH for alcohols) to generate the alkoxide or amide.[1]The nucleophilicity of the neutral species is often too low for an efficient reaction. Complete deprotonation ensures a high concentration of the reactive anionic nucleophile.
Poor Leaving Group Performance Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture (Finkelstein reaction).[1][2]Iodide is a better leaving group than bromide. The iodide displaces the bromide in situ to form a more reactive iodo-alkane, which is then consumed in the main reaction, regenerating the iodide catalyst.[1]
Solubility Issues Switch to a solvent that dissolves all reactants, or employ a phase transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system.[9][12]For a reaction to occur, the reacting species must be in the same phase. A phase transfer catalyst transports the nucleophile into the organic phase.[9]
Issue 2: Competing Elimination (E2) Reaction Dominates

The formation of an alkene byproduct is a clear indication that the E2 elimination pathway is competing with the desired S(_N)2 substitution.

Decision Tree for Minimizing Elimination

start Alkene Byproduct Observed check_substrate Analyze Substrate Structure start->check_substrate primary Primary Bromo-alkane check_substrate->primary Primary secondary_tertiary Secondary/Tertiary Bromo-alkane check_substrate->secondary_tertiary Secondary or Tertiary check_base Evaluate Base primary->check_base solution3 Consider Alternative Synthesis Route secondary_tertiary->solution3 High E2 Risk strong_hindered Strong, Hindered Base (e.g., t-BuOK) check_base->strong_hindered weaker_nonhindered Weaker, Non-hindered Base check_base->weaker_nonhindered solution1 Use Weaker/Non-hindered Base (e.g., K2CO3, NaOEt) strong_hindered->solution1 check_temp Check Temperature weaker_nonhindered->check_temp high_temp High Temperature check_temp->high_temp low_temp Low Temperature check_temp->low_temp solution2 Lower Reaction Temperature high_temp->solution2 low_temp->start Re-evaluate

Caption: Decision tree for minimizing E2 elimination.

Key Parameters to Control
Parameter Recommendation to Favor S(_N)2 Scientific Rationale
Substrate Structure Use a primary bromo-alkane whenever possible.Steric hindrance around the electrophilic carbon in secondary and tertiary halides prevents the backside attack necessary for S(_N)2, making the E2 pathway more favorable.[3][4]
Base Use a less sterically hindered and/or weaker base (e.g., K(_2)CO(_3), NaOEt vs. KOtBu).Bulky bases are more likely to abstract a proton from a sterically accessible position (acting as a base) than to attack a crowded carbon center (acting as a nucleophile).[1][5]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C).Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1][5]
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF).While this benefits S(_N)2, for secondary halides with strongly basic nucleophiles, elimination often still dominates.[13] However, it can help tip the balance away from elimination compared to protic solvents.
Issue 3: Product Purification Challenges

Even with a successful reaction, isolating the pure product can be challenging due to the nature of the starting materials and potential byproducts.

Common Purification Scenarios and Solutions
  • Scenario 1: Removing Unreacted Bromo-Alkane

    • Problem: The bromo-alkane is often non-polar and co-elutes with the desired product during column chromatography.

    • Solution:

      • Aqueous Workup: Perform a thorough aqueous workup. If the product has some water solubility, this may not be effective.[14]

      • Distillation: If there is a sufficient boiling point difference, fractional distillation (potentially under vacuum for high-boiling compounds) can be very effective.[11]

      • Scavenger Resin: In some cases, a nucleophilic scavenger resin can be used to react with and remove the excess electrophile.

  • Scenario 2: Emulsion during Aqueous Extraction

    • Problem: The presence of salts and polar organic solvents can lead to the formation of stable emulsions during workup, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[11]

  • Scenario 3: Product Instability

    • Problem: The product may be sensitive to acidic or basic conditions used during the workup, leading to degradation.[14]

    • Solution: Before performing a workup on the entire batch, test the stability of a small aliquot of the reaction mixture to the planned aqueous wash (e.g., dilute HCl or NaHCO(_3)). If degradation is observed on TLC, use a neutral water wash instead.[14]

Standard Workup and Purification Protocol

Protocol 1: General Purification of a Neutral Organic Product

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench any reactive reagents (e.g., NaH with slow addition of ethanol or water).

  • Dilution & Extraction: Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.[1][5]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble components like DMF).

    • Saturated aqueous NaHCO(_3) (to neutralize any acidic residues).

    • Brine (to initiate the drying process).[11]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate the solvent under reduced pressure.[1]

  • Final Purification: Purify the crude residue by the most appropriate method, typically flash column chromatography on silica gel or distillation.[5][11]

Part 3: References

  • BenchChem. (n.d.). Step-by-step guide for N-alkylation using 1,5-Dibromohexane. Retrieved from a relevant source.[15]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect S(_N)2 Reactions.[8]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the S(_N)2 Reaction.[7]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the S(_N)2 Reaction.[3]

  • Ho, T. L. (1979). On the configurational stability of α-bromo-alkyllithium compounds. Journal of the Chemical Society, Chemical Communications, (5), 205.[16]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol.[5]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.[17]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.[1]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[18]

  • National Institutes of Health. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.[12]

  • Benchchem. (n.d.). Purification techniques for (S)-2-Bromooctane from reaction mixtures.[11]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.[13]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation.[4]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.[2]

  • Royal Society of Chemistry. (n.d.). Diverse phase transfer catalysts and their quantities....[19]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[20]

  • Wikipedia. (n.d.). Phase-transfer catalyst.[9]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.[21]

  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 1-bromo-1-propyne Reactions.[22]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis.[23]

  • Wikipedia. (n.d.). Leaving group.[24]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.[25]

  • PubMed. (2016, March 4). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes.[26]

  • Education Note. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.[27]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.[28]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.[10]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.[14]

  • National Institutes of Health. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow.[29]

  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides.[30]

  • Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.[31]

  • Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.[32]

  • askIITians. (2011, March 17). explain order of stability of 1,2and 3 degree alkyl halide.[33]

  • Benchchem. (n.d.). Step-by-step guide for N-alkylation using 1,5-Dibromohexane.[15]

  • Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.[34]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[35]

  • Inorganic Chemistry. (2026, January 16). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights.[36]

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions.[37]

  • Benchchem. (n.d.). troubleshooting common side reactions in 2-Bromo-9-diazafluorene synthesis.[38]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions.[6]

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[39]

  • Reddit. (2025, November 23). Methoxy-bromination and alkylation problems.[40]

  • National Institutes of Health. (n.d.). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis.[41]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.[42]

  • YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).[43]

Sources

minimizing impurities in the synthesis ofoxazinane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of oxazinane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to minimize impurities, optimize your reaction outcomes, and ensure the integrity of your synthetic targets.

Section 1: Troubleshooting the Mannich Reaction for 1,3-Oxazinane Synthesis

The Mannich reaction is a cornerstone for the synthesis of 1,3-oxazinanes, typically involving the condensation of a phenol, an aldehyde (often formaldehyde), and a primary amine. While versatile, this multicomponent reaction can be prone to side reactions and impurities.

Frequently Asked Questions (FAQs): Mannich Reaction

Q1: My Mannich reaction is giving a low yield of the desired 1,3-oxazinane. What are the likely causes and how can I improve it?

A1: Low yields in the Mannich synthesis of 1,3-oxazinanes can often be attributed to several factors. The initial step of the reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol.[1][2] Any disruption in this sequence can lead to a diminished yield.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that your aldehyde (especially formaldehyde, which can polymerize to paraformaldehyde) and amine are of high purity. The phenol should also be free of oxidizing impurities.

  • Reaction Conditions: The pH of the reaction medium is critical. The formation of the iminium ion is typically favored under mildly acidic to neutral conditions.[2] However, the nucleophilicity of the phenol is higher under basic conditions. Therefore, optimizing the pH is a crucial step. Running small-scale trials at different pH values can help identify the optimal condition for your specific substrates.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine or aldehyde can lead to the formation of side products. A 1:2:1 molar ratio of phenol:formaldehyde:amine is a common starting point, but this may require optimization.

  • Temperature and Reaction Time: Monitor the reaction temperature closely. While some Mannich reactions proceed at room temperature, others may require gentle heating to drive the reaction to completion.[3] Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and avoid prolonged reaction times that can lead to decomposition or side product formation.[4]

Q2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are these impurities likely to be?

A2: The presence of multiple spots on your TLC plate suggests the formation of byproducts. In the context of the Mannich reaction for 1,3-oxazinane synthesis, common impurities include:

  • Unreacted Starting Materials: Phenol, amine, and residual aldehyde.

  • Aminals: Formed from the reaction of the amine with formaldehyde in a 2:1 ratio. The formation of these impurities can be a significant issue.[5][6]

  • Bis-alkylation Products: If the phenol has more than one activated position, bis-alkylation can occur, leading to the formation of a bis-oxazinane derivative.

  • Polymeric Materials: Formaldehyde has a tendency to polymerize, especially under acidic conditions.

Identification and Mitigation:

  • TLC Analysis: Co-spot your reaction mixture with authentic samples of your starting materials to identify them on the TLC plate.

  • Spectroscopic Analysis: If possible, isolate the major impurities by preparative TLC or column chromatography and characterize them by NMR and MS to confirm their structures.

  • Minimizing Aminal Formation: To reduce the formation of aminals, you can try adding the amine slowly to the mixture of the phenol and formaldehyde. This can help to favor the reaction of the iminium ion with the phenol over the reaction with another molecule of the amine.[5]

Troubleshooting Workflow for Mannich Reaction Impurities

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Impurity Identification cluster_3 Mitigation Strategies cluster_4 Purification Low Yield or Multiple Spots on TLC Low Yield or Multiple Spots on TLC Check Reagent Purity Check Reagent Purity Low Yield or Multiple Spots on TLC->Check Reagent Purity Optimize Stoichiometry Optimize Stoichiometry Check Reagent Purity->Optimize Stoichiometry Monitor Reaction (TLC) Monitor Reaction (TLC) Optimize Stoichiometry->Monitor Reaction (TLC) Co-spot with Starting Materials Co-spot with Starting Materials Monitor Reaction (TLC)->Co-spot with Starting Materials Isolate and Characterize Byproducts (NMR, MS) Isolate and Characterize Byproducts (NMR, MS) Co-spot with Starting Materials->Isolate and Characterize Byproducts (NMR, MS) Slow Addition of Amine Slow Amine Addition (Minimizes Aminals) Isolate and Characterize Byproducts (NMR, MS)->Slow Addition of Amine pH Optimization pH Optimization Slow Addition of Amine->pH Optimization Temperature Control Temperature Control pH Optimization->Temperature Control Column Chromatography Column Chromatography Temperature Control->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization

Caption: Troubleshooting workflow for the Mannich synthesis of 1,3-oxazinanes.

Section 2: Minimizing Impurities in Chalcone-Based Oxazinane Synthesis

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with urea or its derivatives in a basic medium is another widely used method for the synthesis of oxazinane derivatives.[7][8] This approach can also present challenges related to purity.

Frequently Asked Questions (FAQs): Chalcone-Based Synthesis

Q1: My chalcone starting material is impure. How will this affect my oxazinane synthesis, and how can I purify it?

A1: The purity of your chalcone is paramount for a clean reaction and a high yield of the desired oxazinane. Chalcones are typically synthesized via a Claisen-Schmidt condensation of an aryl ketone and an aryl aldehyde.[9] Impurities in the chalcone can arise from unreacted starting materials or side products of the condensation reaction.

Common Chalcone Impurities and their Impact:

  • Unreacted Aldehyde and Ketone: These can react with urea or other reagents in the subsequent step, leading to a complex mixture of products.

  • Self-Condensation Products: The aryl ketone can undergo self-condensation, especially under strong basic conditions.

  • Cannizzaro Reaction Products: If the aryl aldehyde has no α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base.

Purification of Chalcones:

  • Recrystallization: Chalcones are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent like ethanol.[7]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the chalcone from its impurities.[10] A mixture of hexane and ethyl acetate is a common eluent system.

Q2: The cyclization of my chalcone with urea is not proceeding to completion, and I'm getting a mixture of products. What can I do?

A2: Incomplete cyclization and the formation of side products are common hurdles in this synthesis. Several factors can influence the outcome of the reaction.

Troubleshooting Steps:

  • Base and Solvent: The choice of base and solvent is critical. Potassium hydroxide in ethanol is a commonly used system.[7] The concentration of the base should be optimized to promote the cyclization without causing decomposition of the chalcone or the product.

  • Reaction Time and Temperature: The reaction often requires refluxing for several hours.[7] Monitor the reaction by TLC to determine the optimal reaction time.[11] Prolonged heating can lead to the degradation of the product.

  • Work-up Procedure: The work-up procedure is important for isolating the crude product. Acidification of the reaction mixture with an acid like HCl is often necessary to precipitate the product.[7]

Experimental Protocol: Purification of an Oxazinane Derivative by Column Chromatography

This protocol provides a general guideline for the purification of a crude oxazinane derivative using silica gel column chromatography.

Materials:

  • Crude oxazinane derivative

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system for your compound using TLC. The ideal eluent system should give your desired product an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.[13] Ensure that the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.[14]

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxazinane derivative.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with adjustable polarity.
Rf of Target Compound 0.3 - 0.4Provides optimal separation and reasonable elution time.
Column Loading ~1g crude/20-30g silicaA general rule of thumb to avoid overloading the column.

Table 1: Recommended Parameters for Column Chromatography Purification

Section 3: General Troubleshooting and Impurity Identification

This section addresses broader issues that can arise during the synthesis of oxazinane derivatives, regardless of the specific synthetic route.

Frequently Asked Questions (FAQs): General Issues

Q1: I have isolated my product, but the NMR spectrum shows unexpected signals. How can I identify the impurities?

A1: The presence of unexpected signals in your NMR spectrum is a clear indication of impurities. Identifying these impurities is crucial for optimizing your synthesis and ensuring the quality of your final compound.

Strategies for Impurity Identification:

  • Comparison with Starting Material Spectra: Compare the NMR spectrum of your product with those of your starting materials to check for their presence.

  • Database Search: Utilize spectral databases (e.g., SciFinder, Reaxys) to search for the chemical shifts of potential impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying impurities. The mass-to-charge ratio of the impurity can provide valuable information about its molecular weight and elemental composition.

  • 2D NMR Techniques: If the impurity is present in a significant amount, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can help in elucidating its structure.

Q2: My final product is an oil and is difficult to purify. What techniques can I use?

A2: Purifying oily products can be challenging. Here are some techniques that can be employed:

  • Column Chromatography: This is often the most effective method for purifying oils.[12]

  • Kugelrohr Distillation: If the product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under vacuum can be an excellent purification method.

  • Salt Formation: If your oxazinane derivative has a basic nitrogen atom, you can try to form a salt by treating it with an acid (e.g., HCl, oxalic acid). The resulting salt may be a crystalline solid that can be purified by recrystallization. The pure amine can then be regenerated by treatment with a base.

  • Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

Impurity Formation Pathway: Aminal Formation in Mannich Reaction

cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reaction Amine R-NH2 Iminium Iminium Ion [R-N+=CH2] Amine->Iminium + CH2O, -H2O Formaldehyde CH2O Formaldehyde->Iminium Oxazinane 1,3-Oxazinane Derivative Iminium->Oxazinane + Phenol Aminal Aminal Impurity [R-NH-CH2-NH-R] Iminium->Aminal + R-NH2 Phenol Ar-OH

Caption: Formation of aminal impurity as a side reaction in the Mannich synthesis of 1,3-oxazinanes.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some novel oxazine, thiazine and pyrazol derivatives. International Journal of Drug Design and Discovery, 3(3), 838-842.
  • Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one-pot synthesis of 1, 3, 5-triaryl-s-triazines in a solvent-free reaction under microwave irradiation. Journal of Chemical Research, 2006(12), 776-778.
  • Al-Juboori, A. M. A. (2021). The Synthesis and Pharmaceutical Profile of Chalcones and their Oxazine Compounds. Acta Scientific Pharmaceutical Sciences, 5(5), 01-08.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-oxazines: (a) mannich reaction; (b) rearrangement;.... Retrieved from [Link]

  • Gaonkar, S. L. (2025). A Review on Current Synthetic Strategies of Oxazines.
  • ResearchGate. (n.d.). Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944.
  • Gaonkar, S. L. (2025). A Review on Current Synthetic Strategies of Oxazines.
  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Retrieved from [Link]

  • Tian, H. Z., Tang, Q. G., Lin, G. Q., & Sun, X. W. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Organic & Biomolecular Chemistry, 20(22), 4585-4589.
  • Attia, K. A., El-Zeiny, M. B., & El-Sherbiny, D. T. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13(1), 21160.
  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • Bio-Rad Laboratories. (2019, September 10). How To Perform Manual Prepacked Column Chromatography (Kool-Aid example) [Video]. YouTube. [Link]

  • Pascual, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7620.
  • Khosravi, K., et al. (2017). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 9(1), 112-119.
  • Chruściel, J. J., & Leśniak, S. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. Scientific Reports, 10(1), 9119.
  • Al-Orabi, A. S. M., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 577, 122497.
  • Karmakar, B., & Banerji, A. (2011). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Journal of the Indian Chemical Society, 88(12), 1969-1972.
  • Chruściel, J. J., & Leśniak, S. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction.
  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterization of Novel Chalcones Based Oxazines Derivatives and Screening of Their Antimicrobial and Antioxidant Activity. Retrieved from [Link]

  • Fu, W. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Sciences and Research, 14(3), 245-253.
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Retrieved from [Link]

  • Al-Mulla, A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-20.
  • Balasubramanian, C., & Rajasekaran, A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Future Journal of Pharmaceutical Sciences, 9(1), 66.
  • Co-authored by a team of researchers. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Anary-Abbasinejad, M., et al. (2007). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Journal of Chemical Research, 2007(6), 344-346.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 2-(2-Bromo-ethyl)-oxazinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for controlling the reaction outcomes of this versatile synthetic intermediate. The choice of solvent is a critical parameter that dictates the reaction pathway, often leading to a competition between intramolecular cyclization to form indolizidine structures and intermolecular reactions. This resource will help you understand and control these pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-(2-Bromo-ethyl)-oxazinane is giving a mixture of products. What are the likely competing reaction pathways?

When reacting 2-(2-Bromo-ethyl)-oxazinane, you are primarily dealing with a competition between intramolecular and intermolecular processes. The key reactive sites are the nucleophilic nitrogen of the oxazinane ring and the electrophilic carbon bearing the bromine atom. The two main competing pathways are:

  • Intramolecular Cyclization (SN2): The nitrogen atom of the oxazinane ring can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This results in the formation of a bicyclic indolizidine structure. This is a classic example of an intramolecular SN2 reaction.

  • Intermolecular Nucleophilic Substitution (SN2): If an external nucleophile is present in the reaction mixture, it can compete with the internal nitrogen to attack the bromoethyl group. This leads to the formation of a substituted oxazinane derivative.

  • Elimination (E2): Under basic conditions, an elimination reaction can occur, leading to the formation of a vinyl-substituted oxazinane. The likelihood of this pathway is influenced by the strength and steric bulk of the base used.

The choice of solvent plays a pivotal role in determining which of these pathways is favored.

Q2: How does the choice of solvent influence whether intramolecular cyclization or intermolecular substitution occurs?

The polarity and protic nature of the solvent are the most significant factors in directing the reaction pathway. Here's a breakdown of how different solvent classes affect the outcome:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for promoting intramolecular SN2 cyclization. Polar aprotic solvents effectively solvate the cation of any added base or salt, but they do not strongly solvate the nucleophile (the nitrogen atom of the oxazinane). This "naked" and highly reactive nucleophile is then more readily available to attack the intramolecular electrophilic center, favoring cyclization.[1][2][3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hinder intramolecular cyclization and may favor intermolecular reactions. Polar protic solvents have hydrogen atoms that can form hydrogen bonds with the nitrogen atom of the oxazinane. This "caging" effect stabilizes the nucleophile, reducing its reactivity and making it less likely to participate in the intramolecular attack.[3][4][5] If an external nucleophile is present, it may have a better chance to react.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower due to the poor solubility of the typically polar starting material and any ionic reagents. However, in some cases, they can be used to favor intramolecular reactions by forcing the molecule to adopt a conformation that facilitates cyclization, especially at high dilutions.

Q3: I am observing a significant amount of elimination product. How can I minimize this side reaction?

The formation of an elimination (E2) product is favored by strong, sterically hindered bases and can be influenced by the solvent. To minimize elimination:

  • Choice of Base: Use a non-hindered, weaker base if a base is required for the reaction. Strong, bulky bases like potassium tert-butoxide are more likely to act as a base and abstract a proton, leading to elimination.

  • Solvent Selection: Polar aprotic solvents tend to favor SN2 reactions over E2.[1][2] In contrast, polar protic solvents can favor E2 reactions.[2]

  • Temperature: Lowering the reaction temperature generally favors substitution reactions over elimination reactions.

Q4: My intramolecular cyclization to form the indolizidine ring is slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

Several factors can lead to a sluggish or incomplete cyclization. Here are some troubleshooting steps:

  • Solvent Purity: Ensure your polar aprotic solvent (e.g., DMF, DMSO) is anhydrous. Trace amounts of water can act as a competing nucleophile or protonate the nitrogen, reducing its nucleophilicity.

  • Concentration: Intramolecular reactions are favored at high dilution.[6] At higher concentrations, the probability of intermolecular reactions increases, leading to polymerization or other side products. Consider running the reaction at a lower concentration (e.g., <0.01 M).

  • Temperature: While lower temperatures can suppress elimination, excessively low temperatures will also slow down the desired SN2 cyclization. A systematic temperature screen may be necessary to find the optimal balance.

  • Activating the Leaving Group: While bromine is a good leaving group, you can sometimes enhance reactivity by converting it to an iodide in situ by adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide, potassium iodide) in a Finkelstein-type reaction.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of indolizidine product - Incorrect solvent choice (e.g., using a polar protic solvent).- Presence of water or other protic impurities.- Reaction temperature is too low.- Switch to a high-purity, anhydrous polar aprotic solvent like DMF or acetonitrile.- Dry the solvent and glassware thoroughly before use.- Gradually increase the reaction temperature, monitoring for side product formation.
Formation of a significant amount of intermolecular substitution product - Reaction concentration is too high.- Presence of a competitive external nucleophile.- Perform the reaction under high dilution conditions (<0.01 M).- Ensure all reagents and solvents are free from nucleophilic impurities.
Predominance of the elimination product - Use of a strong, sterically hindered base.- High reaction temperature.- Use of a polar protic solvent.- If a base is necessary, switch to a weaker, non-hindered base (e.g., K₂CO₃).- Lower the reaction temperature.- Use a polar aprotic solvent.
Formation of polymeric material - High concentration of the starting material leading to intermolecular polymerization.- Significantly decrease the concentration of the 2-(2-Bromo-ethyl)-oxazinane in the reaction mixture.

Experimental Protocols

Protocol 1: Optimized Intramolecular Cyclization to Indolizidine

This protocol is designed to maximize the yield of the desired indolizidine product by favoring the intramolecular SN2 pathway.

Materials:

  • 2-(2-Bromo-ethyl)-oxazinane

  • Anhydrous Acetonitrile (CH₃CN)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add 2-(2-Bromo-ethyl)-oxazinane (1.0 eq).

  • Add a sufficient volume of anhydrous acetonitrile to achieve a concentration of 0.01 M.

  • Add finely ground, anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the potassium carbonate and any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Competing Reaction Pathways of 2-(2-Bromo-ethyl)-oxazinane

G A 2-(2-Bromo-ethyl)-oxazinane B Intramolecular SB2 Cyclization A->B Polar Aprotic Solvent High Dilution D Intermolecular SD2 Substitution A->D External Nucleophile High Concentration F Elimination (E2) A->F Strong, Hindered Base Polar Protic Solvent C Indolizidine Product B->C E Substituted Oxazinane D->E G Vinyl-oxazinane F->G

Caption: Solvent and condition-dependent reaction pathways.

Diagram 2: Experimental Workflow for Optimizing Cyclization

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Analysis A Select Solvent (Polar Aprotic) B Set Concentration (High Dilution) A->B C Choose Base (Weak, Non-hindered) B->C D Run Reaction (Inert Atmosphere) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Purify Product (Chromatography) F->G H Characterize (NMR, MS) G->H

Caption: Workflow for maximizing indolizidine yield.

References

  • How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH. Available at: [Link]

  • Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange. Available at: [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. Available at: [Link]

  • (PDF) How Solvation Influences the SN2 versus E2 Competition - ResearchGate. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones - PMC - NIH. Available at: [Link]

  • Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Alkylating Reactivity of 2-(2-Bromo-ethyl)-oxazinane and Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision, balancing therapeutic efficacy against potential toxicity. This guide provides a comparative framework for evaluating the reactivity of 2-(2-Bromo-ethyl)-oxazinane, a novel heterocyclic compound, against established alkylating agents used in oncology. While direct comparative experimental data for 2-(2-Bromo-ethyl)-oxazinane is not yet prevalent in published literature, its structural characteristics allow for a reasoned postulation of its mechanism and reactivity profile. This document outlines the essential experimental protocols and theoretical considerations necessary to rigorously characterize this compound and benchmark its performance against well-known alternatives.

Introduction to Alkylating Agents and the Principle of Comparative Reactivity

Alkylating agents represent one of the earliest and most vital classes of anticancer drugs.[1][2][3] Their mechanism of action involves the formation of covalent bonds with nucleophilic moieties in cellular macromolecules, most critically, with the DNA of rapidly proliferating cancer cells.[4][5][6] This alkylation can lead to DNA strand breaks, cross-linking, and base-pair mismatching, ultimately triggering cell cycle arrest and apoptosis.[7][8][9]

The clinical utility of an alkylating agent is not solely dependent on its reactivity but on a delicate balance. An agent that is too reactive will indiscriminately alkylate a wide range of biomolecules, leading to high systemic toxicity.[10] Conversely, an agent with insufficient reactivity may not achieve a therapeutic concentration of DNA damage in tumor cells. Therefore, understanding the comparative reactivity is paramount in drug development. This guide will focus on comparing 2-(2-Bromo-ethyl)-oxazinane with three established drugs representing different structural classes: Cyclophosphamide, Busulfan, and Thiotepa.

Structural and Mechanistic Overview of Selected Alkylating Agents

The reactivity of an alkylating agent is intrinsically linked to its chemical structure. The nature of the leaving group, the steric and electronic environment of the reactive center, and the requirement for metabolic activation all play crucial roles.

2-(2-Bromo-ethyl)-oxazinane (Compound of Interest)
  • Structure: 2-(2-Bromo-ethyl)-oxazinane features a bromoethyl group attached to the nitrogen atom within a six-membered oxazinane ring.

  • Postulated Mechanism: Structurally, it is a cyclic analogue of nitrogen mustards. It is hypothesized to undergo intramolecular cyclization, where the nitrogen's lone pair displaces the bromide ion to form a highly strained and electrophilic aziridinium-like cation. This intermediate is then susceptible to attack by nucleophiles, such as the N7 position of guanine in DNA.[8][11] The presence of the oxygen atom in the oxazinane ring may influence the electron density on the nitrogen, potentially modulating the rate of aziridinium ion formation compared to traditional nitrogen mustards.

Caption: Postulated activation of 2-(2-Bromo-ethyl)-oxazinane via an aziridinium-like intermediate.

Comparative Agents
  • Cyclophosphamide (Nitrogen Mustard Prodrug): Cyclophosphamide is a classic example of a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[5][12][13] This process generates the active metabolites phosphoramide mustard and acrolein.[7][14] Phosphoramide mustard is the primary alkylating species that forms inter- and intrastrand DNA cross-links.[7][12] This bioactivation requirement is a key differentiator in its reactivity profile, localizing its cytotoxic effects to some extent.

  • Busulfan (Alkyl Sulfonate): Busulfan is a bifunctional alkylating agent with two methanesulfonate groups.[4][15] It reacts via a bimolecular nucleophilic substitution (SN2) mechanism, where the methanesulfonate groups are displaced by nucleophiles like the N7 of guanine.[9][15] This SN2 character means its reaction rate is dependent on the concentration of both the drug and its nucleophilic target.[3][9]

  • Thiotepa (Aziridine): Thiotepa contains three aziridine rings.[9][16] These strained, three-membered rings are highly reactive and can be opened by nucleophilic attack without the need for metabolic activation.[9][10] The reactivity of the aziridine groups is enhanced in acidic environments, such as those found in some tumor microenvironments.[3][10]

Methodologies for Comparative Reactivity Assessment

A multi-pronged approach is essential for a comprehensive comparison. This involves assessing chemical reactivity, cellular cytotoxicity, and the extent of direct DNA damage.

Protocol 1: Chemical Reactivity Assessment via 4-(p-Nitrobenzyl)pyridine (4-NBP) Assay

This colorimetric assay provides a quantitative measure of intrinsic alkylating potential in a cell-free environment.[17] Alkylating agents react with 4-NBP, and subsequent addition of a base generates a colored product, the intensity of which is proportional to the extent of alkylation.

Objective: To determine the relative alkylating rate of 2-(2-Bromo-ethyl)-oxazinane compared to reference agents.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds (2-(2-Bromo-ethyl)-oxazinane, Busulfan, Thiotepa) and a positive control (e.g., Mechlorethamine) in a suitable solvent like acetone. Prepare a solution of 4-NBP in acetone. Note: Cyclophosphamide will be inactive in this assay as it requires metabolic activation.

  • Reaction: In a test tube, mix the 4-NBP solution with the alkylating agent solution. Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours).

  • Color Development: Cool the tubes and add a basic solution (e.g., sodium hydroxide or triethylamine) to develop the color.

  • Quantification: Measure the absorbance of the resulting violet color at approximately 540-560 nm using a spectrophotometer.

  • Analysis: Plot absorbance against the concentration of the alkylating agent. The slope of this line provides a measure of relative reactivity.[18]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a cytotoxic agent.[19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each alkylating agent in a cancer cell line.

Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

  • Drug Treatment: Prepare serial dilutions of each alkylating agent (including 2-(2-Bromo-ethyl)-oxazinane, Cyclophosphamide with a metabolic activation system like S9 fraction, Busulfan, and Thiotepa) in cell culture medium. Add the diluted agents to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at approximately 570 nm.

  • Analysis: Plot cell viability (%) against drug concentration and use a non-linear regression to calculate the IC₅₀ value for each compound.

Protocol 3: DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage, including single- and double-strand breaks and cross-links.[19]

Objective: To visualize and quantify DNA damage induced by the alkylating agents.

Methodology:

  • Cell Treatment: Treat cells with each alkylating agent at a relevant concentration (e.g., their respective IC₅₀) for a defined period.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a nucleoid.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."[19]

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.

Data Presentation and Interpretation

For a clear comparison, the quantitative data from these experiments should be summarized in a table. The following is an exemplary table illustrating how results could be presented.

Alkylating Agent Class Requires Activation? Relative Reactivity (4-NBP Assay) IC₅₀ (µM) in MCF-7 Cells DNA Damage (Comet Assay)
2-(2-Bromo-ethyl)-oxazinane Nitrogen Mustard AnalogueNo (Hypothesized)Moderate-HighTo be determinedTo be determined
Cyclophosphamide Nitrogen Mustard ProdrugYesN/A (without S9)Low (potent)High (after activation)
Busulfan Alkyl SulfonateNoLow-ModerateModerateModerate
Thiotepa AziridineNoHighLow (potent)High

Interpretation:

  • A high reactivity in the 4-NBP assay combined with a low IC₅₀ (high potency) suggests an efficient and cytotoxic agent like Thiotepa.

  • The inability of Cyclophosphamide to react in the 4-NBP assay highlights its nature as a prodrug, a crucial aspect of its pharmacological profile.

  • By comparing the results for 2-(2-Bromo-ethyl)-oxazinane to these benchmarks, a comprehensive reactivity profile can be constructed. For instance, if it shows moderate chemical reactivity but high cytotoxicity, this could suggest efficient cellular uptake or targeting mechanisms.

Caption: Experimental workflow for the comparative study of alkylating agents.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of 2-(2-Bromo-ethyl)-oxazinane's alkylating reactivity relative to established chemotherapeutic agents. By integrating cell-free chemical assays with cell-based cytotoxicity and DNA damage studies, researchers can build a comprehensive profile of this novel compound. Such data is invaluable for predicting its potential therapeutic window and guiding further preclinical development.

Future studies should aim to identify the specific DNA adducts formed by 2-(2-Bromo-ethyl)-oxazinane using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] Understanding the precise nature of the DNA lesions is critical for elucidating the mechanisms of cellular repair and resistance, ultimately paving the way for the rational design of next-generation targeted therapies.

References

  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. (n.d.). Benchchem.
  • What is the mechanism of action of cyclophosphamide? (2025). Dr.Oracle.
  • What is the mechanism of Busulfan? (2024). Patsnap Synapse.
  • Cyclophosphamide. (n.d.). Wikipedia.
  • What is the mechanism of Cyclophosphamide? (2024). Patsnap Synapse.
  • Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. (2019). PubMed.
  • Cyclophosphamide. (n.d.). StatPearls - NCBI Bookshelf.
  • Busulfan. (n.d.). StatPearls - NCBI Bookshelf.
  • Busulfan. (2017). LiverTox - NCBI Bookshelf.
  • CYCLOPHOSPHAMIDE. (n.d.). Pharmaceuticals - NCBI Bookshelf.
  • Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018). PubMed.
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022). ResearchGate.
  • Thiotepa. (2020). LiverTox - NCBI Bookshelf.
  • Alkylating Agents. (2016). Oncohema Key.
  • Alkylating Agents. (2016). Oncohema Key.
  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2022). ResearchGate.
  • Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • THIOTEPA. (n.d.). Pharmaceuticals - NCBI Bookshelf.
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI.
  • A Comparative Analysis of the Alkylating Reactivity of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. (n.d.). Benchchem.
  • Chemical Indicator for Alkylating Agents. (2015). ChemistryViews.

Sources

A Comparative Guide to the Structural Validation of 2-(2-Bromo-ethyl)-oxazinane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. The 2-(2-Bromo-ethyl)-oxazinane scaffold represents a key heterocyclic motif with significant potential in medicinal chemistry. Its structural integrity, including stereochemistry and connectivity, dictates its biological activity and intellectual property value. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 2-(2-Bromo-ethyl)-oxazinane derivatives, offering field-proven insights into experimental design and data interpretation.

The Imperative of Orthogonal Structural Validation

No single analytical technique is infallible. A robust structural validation strategy relies on the convergence of data from orthogonal methods, each probing different physical properties of the molecule. For 2-(2-Bromo-ethyl)-oxazinane derivatives, the principal techniques in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This guide will dissect each method, providing not just the "how" but the critical "why" behind their application to this specific class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Causality in Experimental Choices for Oxazinane Derivatives

For a 2-(2-Bromo-ethyl)-oxazinane derivative, a suite of NMR experiments is essential. A standard ¹H NMR provides the initial overview of proton environments, while a ¹³C{¹H} NMR reveals the carbon skeleton. However, to assemble the complete structural puzzle, two-dimensional (2D) NMR experiments are indispensable. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, crucial for tracing the connectivity within the oxazinane ring and the bromoethyl side chain. An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates each proton to its directly attached carbon, definitively assigning the carbon resonances. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connection between the bromoethyl side chain and the oxazinane ring.

Experimental Protocol: A Self-Validating Workflow

A robust NMR protocol ensures reproducibility and accuracy. The following is a generalized workflow for the analysis of a 2-(2-Bromo-ethyl)-oxazinane derivative.[2][3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time (AQ, typically 2-4 seconds).[3]

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[2]

  • DEPT-135 Acquisition: A DEPT-135 experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for a generic 2-(2-Bromo-ethyl)-oxazinane derivative. Actual values will vary depending on the substitution pattern.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (COSY & HMBC)
Oxazinane Ring Protons2.5 - 4.540 - 80COSY correlations between adjacent ring protons.
CH₂-Br3.4 - 3.830 - 35COSY correlation with the adjacent CH₂ group.
CH₂ adjacent to CH₂-Br2.0 - 2.535 - 45COSY correlation with CH₂-Br. HMBC to C-2 of the oxazinane ring.
C-2 of Oxazinane~4.0 (if CH)70 - 85HMBC correlation to the protons of the bromoethyl side chain.
Visualization: NMR Experimental Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Purified Compound (5-10 mg) Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR DEPT DEPT-135 C13_NMR->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Connectivity Establish Covalent Framework HMBC->Connectivity Stereochem Determine Relative Stereochemistry Connectivity->Stereochem Structure Proposed Structure Stereochem->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, a "fingerprint" of the molecule's structure.[4] For halogenated compounds like the 2-(2-Bromo-ethyl)-oxazinane derivatives, MS offers a particularly distinctive signature.

Causality in Experimental Choices for Bromo-derivatives

The presence of bromine is a key structural feature that can be readily identified by mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable small molecules.[5][6]

Experimental Protocol: A Self-Validating Workflow

The following is a standard protocol for GC-MS analysis of a 2-(2-Bromo-ethyl)-oxazinane derivative.[7]

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Development:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples. The injector temperature should be high enough to ensure complete volatilization without causing thermal degradation (e.g., 250-280 °C).[6]

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature that ensures elution of the compound (e.g., 280-300 °C). The ramp rate will affect the separation of impurities.

    • Carrier Gas: Helium is typically used as the carrier gas.[6]

  • MS Method Development:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 40-500).

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Data Presentation: Expected Fragmentation Patterns

The fragmentation of 2-(2-Bromo-ethyl)-oxazinane derivatives in EI-MS is expected to be directed by the functional groups present. Key fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the oxazinane ring is a common fragmentation pathway for amines.[8]

  • Loss of the Bromoethyl Side Chain: Cleavage of the bond connecting the side chain to the oxazinane ring.

  • Loss of Bromine: Cleavage of the C-Br bond.

  • Ring Opening: Fragmentation of the oxazinane ring itself.

Fragment Expected m/z Key Features
Molecular Ion [M]⁺VariesWill exhibit a characteristic 1:1 isotopic pattern for one bromine atom.
[M - Br]⁺M - 79/81Loss of a bromine radical.
[M - C₂H₄Br]⁺M - 107/109Loss of the bromoethyl radical.
[C₂H₄Br]⁺107/109The bromoethyl cation, showing a 1:1 isotopic pattern.
Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample Sample Preparation cluster_instrument GC-MS Analysis cluster_data Data Interpretation Sample Purified Compound (~1 mg/mL) Solvent Volatile Solvent (e.g., DCM) Sample->Solvent Vial Sample in GC Vial Solvent->Vial Injector Injection Vial->Injector GC_Column Chromatographic Separation Injector->GC_Column Ion_Source Electron Ionization (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analysis Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Total_Ion_Chromatogram TIC Detector->Total_Ion_Chromatogram Mass_Spectrum Mass Spectrum Total_Ion_Chromatogram->Mass_Spectrum Fragmentation Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation Molecular_Weight Molecular Weight Confirmation Mass_Spectrum->Molecular_Weight

Caption: Workflow for structural analysis using GC-MS.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[9][10] It provides precise information on bond lengths, bond angles, and absolute stereochemistry, making it an unparalleled tool for unambiguous structural assignment.[11]

Causality in Experimental Choices

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The success of this technique is entirely dependent on the ability of the 2-(2-Bromo-ethyl)-oxazinane derivative to crystallize. The choice of crystallization solvent and technique is therefore the most critical experimental parameter. For chiral molecules, the determination of the absolute configuration is a key advantage of this method, often achieved through the analysis of anomalous dispersion effects, especially when a heavy atom like bromine is present.

Experimental Protocol: A Self-Validating Workflow

The following outlines the general steps for single-crystal X-ray diffraction analysis.[12]

  • Crystallization:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are refined to best fit the experimental data.

Data Presentation: Key Crystallographic Parameters

The final output of a crystallographic analysis is a set of atomic coordinates that define the molecular structure. Key parameters reported in a crystallographic information file (CIF) include:

Parameter Description Significance
Space Group The symmetry of the crystal lattice.Provides information about the packing of molecules in the crystal.
Unit Cell Dimensions The lengths of the sides and the angles between them for the unit cell.Defines the basic repeating unit of the crystal.
Bond Lengths (Å) The distances between the nuclei of two bonded atoms.Confirms the covalent connectivity of the molecule.
Bond Angles (°) The angles between adjacent bonds.Defines the geometry of the molecule.
Torsion Angles (°) The dihedral angles between four consecutively bonded atoms.Describes the conformation of the molecule.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor indicates a better fit.
Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_crystal Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Purified_Compound Highly Purified Compound Crystallization_Method Slow Evaporation, Vapor Diffusion, or Cooling Purified_Compound->Crystallization_Method Single_Crystal Single Crystal Formation Crystallization_Method->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Molecular Structure Refinement->Final_Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

Comparative Analysis of Techniques

Technique Information Provided Advantages for Oxazinane Derivatives Limitations Typical Sample Amount
NMR Spectroscopy Connectivity, stereochemistry, conformation in solution.Provides a complete picture of the molecular framework. 2D NMR is powerful for assigning all atoms.Lower sensitivity compared to MS. May not provide absolute stereochemistry.5-25 mg for ¹H, 50-100 mg for ¹³C.[2]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity. The bromine isotopic pattern provides a clear diagnostic marker.Does not provide information on connectivity or stereochemistry. Isomers may not be distinguishable.< 1 mg
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, absolute stereochemistry.Unambiguous determination of the complete molecular structure, including absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution conformation.< 1 mg of crystalline material.

Conclusion: An Integrated Approach for Unquestionable Validation

The structural validation of 2-(2-Bromo-ethyl)-oxazinane derivatives demands a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for elucidating the covalent structure and relative stereochemistry in solution. Mass spectrometry provides rapid confirmation of the molecular weight and the presence of the bromine atom, offering a high-throughput screen. Finally, when an unambiguous determination of the three-dimensional structure and absolute stereochemistry is required, single-crystal X-ray crystallography stands as the definitive technique. By integrating the data from these orthogonal methods, researchers can achieve a comprehensive and irrefutable structural validation, laying a solid foundation for subsequent research and development activities.

References

  • California Air Resources Board. (2002, May 15). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

  • Inorganic Ventures. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of compound 4a. [Image]. Retrieved from [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • Pérez-Ramirez, J., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • ACD/Labs. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • The University of Melbourne. (2026, December). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The saturated oxazinane ring system, a privileged structure in medicinal chemistry, offers a three-dimensional framework that can be strategically modified to interact with biological targets. This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from the versatile building block, 2-(2-bromo-ethyl)-oxazinane. While this specific starting material represents a novel entry point for library synthesis, we can logically project its utility and benchmark its potential against well-established heterocyclic alternatives like piperidine and morpholine.

This guide will elucidate the synthetic rationale for derivatization, provide detailed protocols for key biological screening assays, and present a comparative analysis of the anticipated bioactivities supported by experimental data from analogous compounds. Our focus will be on two of the most significant areas of therapeutic research: oncology and infectious diseases.

Synthetic Strategy: Unlocking the Potential of 2-(2-Bromo-ethyl)-oxazinane

The structure of 2-(2-bromo-ethyl)-oxazinane features two key reactive sites: the secondary amine within the oxazinane ring and the terminal bromine on the ethyl side chain. The secondary amine is a nucleophile, readily undergoing N-alkylation or N-acylation. This allows for the introduction of a wide variety of substituents, which is a fundamental strategy in structure-activity relationship (SAR) studies. Saturated N-heterocycles are prevalent in biologically active molecules and are increasingly attractive scaffolds in the development of new pharmaceuticals[1][2]. The following synthetic pathways are proposed for the generation of a focused compound library.

dot

Caption: Proposed synthetic pathways for derivatizing 2-(2-Bromo-ethyl)-oxazinane.

Comparative Biological Screening: Anticancer and Antimicrobial Assays

To evaluate the therapeutic potential of the newly synthesized library, two primary screening funnels are proposed: an anticancer cytotoxicity assay and an antimicrobial susceptibility test. These assays are industry standards for early-stage drug discovery.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

dot

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[7]

  • Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.[7]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[9]

dot

Caption: Workflow for the broth microdilution MIC assay.

Performance Comparison: Oxazinane vs. Alternative Scaffolds

While data for derivatives of 2-(2-bromo-ethyl)-oxazinane is not yet published, we can project their potential by comparing the known activities of structurally analogous N-substituted piperidine and morpholine derivatives. These scaffolds are widely used in medicinal chemistry and provide a robust baseline for comparison.[10][11][12]

Anticancer Activity (IC50, µM)

The following table summarizes the cytotoxic activity of various N-substituted piperidine and morpholine derivatives against common cancer cell lines. The data suggests that the nature of the N-substituent and the heterocyclic ring both play a crucial role in determining potency.

Compound ClassN-SubstituentHeterocycleCancer Cell LineIC50 (µM)Reference
A N-BenzylPiperidineMCF-7 (Breast)2.0[13]
B N-BenzylMorpholineMCF-7 (Breast)>50[14]
C Substituted QuinoxalinePiperidineA549 (Lung)26.3[15]
D Substituted QuinoxalineMorpholineA549 (Lung)>100[15]
E Substituted QuinoxalineN-MethylpiperazineA549 (Lung)1.15[12]

This table presents a selection of data from the literature to illustrate comparative trends.

From this data, a clear trend emerges where piperidine-containing compounds (A and C) often exhibit greater cytotoxicity than their direct morpholine analogues (B and D). The introduction of a more complex N-substituent, such as in the N-methylpiperazine example (E), can dramatically increase potency. It is hypothesized that derivatives of 2-(2-bromo-ethyl)-oxazinane, particularly after N-alkylation with lipophilic groups like benzyl, will exhibit cytotoxicity in the low micromolar range, potentially comparable to or exceeding that of the piperidine analogues due to the unique conformational properties conferred by the oxygen atom in the oxazinane ring.

Antimicrobial Activity (MIC, mg/mL)

The antimicrobial potential of N-substituted heterocycles is also well-documented. The choice of the heterocyclic core can influence the spectrum of activity.

Compound ClassN-SubstituentHeterocycleBacterial StrainMIC (mg/mL)Reference
F Substituted AcrylatePiperidineS. aureus>3[16]
G Substituted AcrylatePiperidineE. coli0.75[16]
H N-Alkyl (C16)PiperidineS. aureus>100 µg/mL[17]
I N-Alkyl (C16)PiperidineE. coli>100 µg/mL[17]
J Substituted PhenylPiperidineB. cereus1.5[18]

This table presents a selection of data from the literature to illustrate comparative trends.

The antimicrobial data for piperidine derivatives shows varied activity depending on the N-substituent and the bacterial strain. For instance, compound G shows good activity against Gram-negative E. coli, while other derivatives are less potent.[16] The oxazinane scaffold, with its different polarity and hydrogen bonding capacity compared to piperidine, may offer a different spectrum of antimicrobial activity. It is plausible that N-acylated derivatives of 2-(2-bromo-ethyl)-oxazinane could exhibit potent activity against Gram-positive bacteria, an area where new scaffolds are critically needed.

Conclusion and Future Directions

The starting material 2-(2-bromo-ethyl)-oxazinane represents a promising, yet underexplored, platform for the synthesis of novel bioactive compounds. Based on the established reactivity of similar saturated heterocycles, straightforward N-alkylation and N-acylation reactions can generate a diverse library of compounds for biological screening.

Key Insights:

  • Synthetic Versatility: The oxazinane core can be readily functionalized at the nitrogen atom, allowing for extensive SAR exploration.

  • Anticipated Anticancer Potency: By analogy with piperidine derivatives, N-alkylated oxazinanes are predicted to exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values potentially in the low micromolar range.

  • Potential for Novel Antimicrobials: The unique electronic and steric properties of the oxazinane ring may lead to compounds with a distinct and valuable spectrum of antimicrobial activity.

The experimental protocols provided herein for MTT and broth microdilution assays offer a robust framework for the initial biological characterization of these novel compounds. The comparative data from analogous piperidine and morpholine derivatives serves as a critical benchmark, suggesting that the oxazinane scaffold is a worthy candidate for further investigation in drug discovery programs. Future work should focus on the synthesis of the proposed library, followed by the systematic screening and optimization of lead compounds.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

  • Scribd. (2019). Broth Microdilution Guide for Labs. Scribd. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Retrieved from [Link]

  • Turoňová, D., & Rezková, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Phukan, K., & Devi, N. (2014). Regioselective N-acylation of N-based heterocyclic compounds. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2850. Retrieved from [Link]

  • Santos, A. S., et al. (2021). Representative examples of bioactive saturated and unsaturated N-heterocycles. ResearchGate. Retrieved from [Link]

  • Sviridov, S. I., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32347–32361. Retrieved from [Link]

  • Li, B., & Seidel, D. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(9), 3779-3789. Retrieved from [Link]

  • Sviridov, S. I., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Retrieved from [Link]

  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 825-833. Retrieved from [Link]

  • Smułek, W., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1549. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Chemistry & Biology Interface, 12(6), 336-352. Retrieved from [Link]

  • ETH Zurich. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. Retrieved from [Link]

  • Shaikh, T. M., & Ammare, Y. B. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5947-5952. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]

  • Naicker, K., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Kumar, P., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1243543. Retrieved from [Link]

  • Ghosh, A., & Mitra, S. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Synthetic Communications, 40(13), 1917-1922. Retrieved from [Link]

  • Reddy, P. G., & Kumar, M. S. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2993. Retrieved from [Link]

  • Forgo, P., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. Scientific Reports, 14(1), 13615. Retrieved from [Link]

  • Guin, A. K., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The antitumor activity correlation of the newly synthesized compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds (μM). ResearchGate. Retrieved from [Link]

Sources

comparing the efficacy of different synthetic pathways to 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-ethyl)-oxazinane, a heterocyclic compound of significant interest in medicinal chemistry and drug development, serves as a versatile building block for the synthesis of a variety of more complex molecular architectures. Its unique structural motif, featuring a saturated oxazinane ring N-substituted with a bromoethyl group, presents both opportunities and challenges in its chemical synthesis. The presence of the reactive bromoethyl moiety makes it a valuable precursor for introducing the oxazinane core into larger molecules through nucleophilic substitution reactions. This guide provides a comparative analysis of three plausible synthetic pathways to 2-(2-Bromo-ethyl)-oxazinane, offering an in-depth look at their chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Visualizing the Synthetic Approaches

To provide a clear overview of the synthetic strategies discussed, the following diagram illustrates the three distinct pathways for the synthesis of 2-(2-Bromo-ethyl)-oxazinane.

cluster_0 Synthetic Pathways to 2-(2-Bromo-ethyl)-oxazinane A Pathway 1: N-Alkylation of Tetrahydro-1,2-oxazine Target 2-(2-Bromo-ethyl)-oxazinane A->Target N-Alkylation B Pathway 2: Ring Closure of N-(2-Bromoethyl)hydroxylamine B->Target Cyclization C Pathway 3: Synthesis and Bromination of 2-(2-Hydroxyethyl)-oxazinane C->Target Bromination

Caption: Overview of the three synthetic pathways to 2-(2-Bromo-ethyl)-oxazinane.

Pathway 1: N-Alkylation of a Pre-formed Tetrahydro-1,2-oxazine Ring

This pathway is a convergent approach that involves the initial synthesis of the tetrahydro-1,2-oxazine ring, followed by the introduction of the 2-bromoethyl side chain. This strategy offers the flexibility of preparing a common intermediate, the parent oxazinane, which can then be functionalized with various side chains.

Chemical Principle

The core of this pathway lies in the nucleophilic character of the nitrogen atom in the tetrahydro-1,2-oxazine ring. The synthesis begins with the formation of an N-protected oxazinane, which is subsequently deprotected to yield the free secondary amine. This amine then acts as a nucleophile, attacking an electrophilic 2-bromoethylating agent, such as 1,2-dibromoethane, to form the target molecule.

Experimental Workflow

cluster_1 Pathway 1: Step-by-Step A 1. Synthesis of N-Carbethoxytetrahydro-1,2-oxazine B 2. Deprotection to Tetrahydro-1,2-oxazine A->B Base Hydrolysis C 3. N-Alkylation with 1,2-Dibromoethane B->C Base, Solvent D 2-(2-Bromo-ethyl)-oxazinane C->D

Caption: Workflow for the N-Alkylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-Carbethoxytetrahydro-1,2-oxazine [1]

  • To a solution of N-hydroxyurethane in a suitable solvent such as ethanol, add a base like sodium ethoxide to form the corresponding sodium salt.

  • Add 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by distillation or chromatography to obtain N-carbethoxytetrahydro-1,2-oxazine.

Step 2: Deprotection of N-Carbethoxytetrahydro-1,2-oxazine

  • Dissolve the N-carbethoxytetrahydro-1,2-oxazine in a suitable solvent, such as a mixture of ethanol and water.

  • Add a strong base, for instance, potassium hydroxide.

  • Heat the reaction mixture to reflux for an extended period to ensure complete hydrolysis of the carbamate.

  • After cooling, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield tetrahydro-1,2-oxazine.

Step 3: N-Alkylation of Tetrahydro-1,2-oxazine

  • Dissolve tetrahydro-1,2-oxazine in a polar aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate, to the solution.

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate 2-(2-Bromo-ethyl)-oxazinane.

Evaluation of Pathway 1
Advantages Disadvantages
Convergent and modular approach.Multi-step synthesis can lead to lower overall yield.
The intermediate tetrahydro-1,2-oxazine can be used to synthesize a library of N-substituted derivatives.Deprotection of the N-carbethoxy group can sometimes be challenging.
Readily available starting materials.Potential for over-alkylation of the nitrogen atom.

Pathway 2: Ring Closure of an N-(2-Bromoethyl)hydroxylamine Precursor

This pathway follows a linear sequence where the 2-bromoethyl moiety is incorporated into the precursor before the formation of the oxazinane ring. This approach can be more atom-economical if the precursor is readily accessible.

Chemical Principle

This synthetic route relies on the intramolecular cyclization of a bifunctional precursor. The synthesis starts with the preparation of O-(2-bromoethyl)hydroxylamine. This precursor, containing both a nucleophilic nitrogen and an oxygen atom, is then reacted with a 1,4-dielectrophile, such as 1,4-dibromobutane, to construct the six-membered ring in a single step.

Experimental Workflow

cluster_2 Pathway 2: Step-by-Step A 1. Synthesis of O-(2-Bromoethyl)hydroxylamine B 2. Cyclization with 1,4-Dibromobutane A->B Base, Solvent C 2-(2-Bromo-ethyl)-oxazinane B->C

Caption: Workflow for the Ring Closure pathway.

Detailed Experimental Protocol

Step 1: Synthesis of O-(2-Bromoethyl)hydroxylamine Hydrobromide

A literature procedure for a similar compound, O-(2-bromoethyl)hydroxylamine hydrobromide, can be adapted.

  • React N-(2-bromoethoxy)phthalimide with a mixture of concentrated hydrobromic acid and acetic acid.

  • Heat the mixture at an elevated temperature for a short period.

  • Upon cooling, the phthalic acid precipitates and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure to obtain O-(2-bromoethyl)hydroxylamine hydrobromide as a solid.

Step 2: Cyclization of O-(2-Bromoethyl)hydroxylamine with 1,4-Dibromobutane

  • Dissolve O-(2-bromoethyl)hydroxylamine hydrobromide in a suitable solvent, such as dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, to deprotonate both the hydroxylamine nitrogen and the hydroxyl group.

  • Slowly add a solution of 1,4-dibromobutane in the same solvent to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-Bromo-ethyl)-oxazinane.

Evaluation of Pathway 2
Advantages Disadvantages
Potentially fewer steps than Pathway 1.The precursor O-(2-bromoethyl)hydroxylamine is not as commercially available as the starting materials for Pathway 1.
Can be more atom-economical.The cyclization step can be low-yielding due to competing intermolecular side reactions.
Handling of highly reactive reagents like sodium hydride requires careful control of reaction conditions.

Pathway 3: Synthesis and Subsequent Bromination of a Hydroxyethyl Intermediate

This pathway introduces the bromo functionality in the final step, which can be advantageous for avoiding premature reactions of the bromoethyl group during the synthesis. It involves the preparation of a stable alcohol intermediate, which is then converted to the desired bromide.

Chemical Principle

The strategy here is to first synthesize 2-(2-hydroxyethyl)-oxazinane. This can be achieved by either N-alkylation of tetrahydro-1,2-oxazine with 2-bromoethanol or a related protected ethanolamine derivative, or through a ring-closure reaction with a precursor already containing the hydroxyethyl group. The resulting alcohol is then converted to the corresponding bromide using a standard brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Workflow

cluster_3 Pathway 3: Step-by-Step A 1. Synthesis of 2-(2-Hydroxyethyl)-oxazinane B 2. Bromination of the Hydroxyethyl Group A->B PBr₃ or SOBr₂ C 2-(2-Bromo-ethyl)-oxazinane B->C

Caption: Workflow for the Bromination pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Hydroxyethyl)-oxazinane

Method A: N-Alkylation of Tetrahydro-1,2-oxazine

  • Prepare tetrahydro-1,2-oxazine as described in Pathway 1, Step 2.

  • In a suitable solvent, react tetrahydro-1,2-oxazine with 2-bromoethanol in the presence of a base like potassium carbonate.

  • Work up the reaction and purify the product to obtain 2-(2-hydroxyethyl)-oxazinane.

Method B: Reductive Amination

  • React tetrahydro-1,2-oxazine with glycoaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Purify the resulting 2-(2-hydroxyethyl)-oxazinane.

Step 2: Bromination of 2-(2-Hydroxyethyl)-oxazinane [2]

  • Dissolve 2-(2-hydroxyethyl)-oxazinane in an anhydrous aprotic solvent, such as dichloromethane or diethyl ether, and cool the solution in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto ice water.

  • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product via column chromatography to afford 2-(2-Bromo-ethyl)-oxazinane.

Evaluation of Pathway 3
Advantages Disadvantages
The final step introduces the reactive bromide, which can improve the overall success of the synthesis.Requires an additional step compared to a direct alkylation with a bromoethylating agent.
The alcohol intermediate is generally more stable and easier to handle than the bromo-derivative.The bromination step requires careful handling of corrosive and moisture-sensitive reagents.
Multiple routes are available for the synthesis of the hydroxyethyl intermediate.The bromination of a molecule containing a basic nitrogen might lead to side reactions or the formation of hydrobromide salts, complicating the workup.

Comparative Summary of Synthetic Pathways

PathwayKey FeaturesStarting MaterialsNumber of StepsPotential YieldKey Challenges
1: N-Alkylation Convergent, modularN-hydroxyurethane, 1,4-dibromobutane, 1,2-dibromoethane3ModerateDeprotection, over-alkylation
2: Ring Closure Linear, potentially atom-economicalN-(2-bromoethoxy)phthalimide, 1,4-dibromobutane2VariablePrecursor availability, side reactions in cyclization
3: Bromination Late-stage functionalizationTetrahydro-1,2-oxazine, 2-bromoethanol, PBr₃2-3GoodHandling of brominating agents, potential side reactions

Conclusion and Recommendations

The choice of the optimal synthetic pathway for 2-(2-Bromo-ethyl)-oxazinane will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the specific expertise and equipment available in the laboratory.

  • Pathway 1 (N-Alkylation) is recommended for its flexibility and the potential to create a library of N-substituted oxazinanes from a common intermediate. It is a robust and well-understood approach, although it may not be the most efficient in terms of step economy.

  • Pathway 2 (Ring Closure) presents an attractive option for a more direct synthesis, provided that the starting N-(2-bromoethyl)hydroxylamine can be prepared efficiently and the cyclization can be optimized to minimize side products.

  • Pathway 3 (Bromination) offers the advantage of handling a more stable alcohol intermediate for most of the synthesis. This pathway is particularly suitable when the reactive bromoethyl group might interfere with other functionalities in a more complex synthetic scheme. The final bromination step is a standard transformation, but care must be taken to control the reaction conditions.

For researchers embarking on the synthesis of 2-(2-Bromo-ethyl)-oxazinane, a careful evaluation of these three pathways is crucial. It is advisable to perform small-scale trial reactions to optimize the conditions for the chosen route before scaling up the synthesis.

References

  • Riddell, F. G., & Williams, D. A. R. (1974). 1,2-oxazine chemistry—I. Tetrahedron, 30(9), 1083–1086. [Link]

  • Tsoungas, P. G. (2002). THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. HETEROCYCLES, 57(6), 1149. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]

  • Mancilla Percino, T., et al. (2006). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 50(4), 186-192. [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-(2-Bromo-ethyl)-oxazinane: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2-Bromo-ethyl)-oxazinane

2-(2-Bromo-ethyl)-oxazinane is a heterocyclic compound featuring both a halogenated alkyl chain and an oxazinane ring system. Such structures often serve as key building blocks or intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount; trace impurities can carry through the synthetic route, potentially leading to the formation of undesired, and possibly toxic, related substances in the final drug product. Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control metric but a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity analysis of 2-(2-Bromo-ethyl)-oxazinane: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is not always straightforward and depends on the specific analytical objectives, the nature of potential impurities, and the required sensitivity and selectivity. We will explore the causality behind experimental choices for each technique, present detailed protocols, and offer a comparative analysis to guide researchers in making an informed decision. All methodologies are presented in the context of established validation principles to ensure trustworthiness and regulatory compliance.[1][2][3]

Understanding the Analyte: Key Physicochemical Considerations

The molecular structure of 2-(2-Bromo-ethyl)-oxazinane dictates its analytical behavior. The presence of the oxazinane ring, containing nitrogen and oxygen heteroatoms, imparts a degree of polarity. Conversely, the bromoethyl group adds a nonpolar, halogenated character. A critical consideration is its thermal stability. While many halogenated compounds are sufficiently volatile and stable for GC analysis[4], the cyclic ether-amine functionality of the oxazinane ring may be susceptible to thermal degradation or rearrangement in a hot GC injector. This duality—volatility versus potential thermal lability—is the central challenge that makes the comparison between HPLC and GC-MS particularly relevant.

Potential impurities may include:

  • Starting materials: Unreacted precursors from its synthesis.

  • By-products: Isomers, or products from side-reactions like elimination of HBr.

  • Degradants: Hydrolysis products (e.g., replacement of Br with OH) or ring-opened species.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is an excellent choice for compounds that are non-volatile or thermally unstable.[5][6] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase at or near ambient temperature, thus minimizing the risk of on-instrument degradation.

Causality in HPLC Method Design

For a molecule of intermediate polarity like 2-(2-Bromo-ethyl)-oxazinane, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC. Its long alkyl chains provide a nonpolar surface that retains the analyte primarily through hydrophobic interactions with its alkyl and bromoethyl groups.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is used. The organic solvent is the "strong" eluting solvent. By increasing its proportion, the retention time of the analyte is decreased. The choice of acetonitrile often provides lower viscosity and better UV transparency at low wavelengths.

  • Detection: The analyte lacks a strong chromophore, meaning it does not absorb light strongly in the standard UV-Vis range (230-800 nm). Therefore, a UV detector set to a low wavelength (e.g., 200-210 nm) is necessary to achieve adequate sensitivity. This is a common strategy but can be prone to interference from mobile phase additives or other impurities that also absorb in the far UV.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject Sample into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (205 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify Impurities (vs. Standard) d2->d3

Detailed HPLC Protocol

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile : Water (50:50 v/v)

  • Standard Preparation: Accurately weigh ~10 mg of 2-(2-Bromo-ethyl)-oxazinane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter.

3. Validation Approach: The method's suitability must be confirmed through validation, following ICH Q2(R1) guidelines.[1][7]

  • Specificity: Inject the diluent and a placebo to ensure no interfering peaks at the retention time of the main component and its known impurities.[2]

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 1-150 µg/mL) and plot the peak area versus concentration to establish the relationship.[8]

  • Accuracy & Precision: Perform replicate injections of known concentrations to determine the method's repeatability and intermediate precision (%RSD) and its accuracy (% recovery).[9]

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation by analyzing progressively more dilute solutions.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification

GC is the premier technique for analyzing volatile and thermally stable compounds.[5] Its coupling with a Mass Spectrometer (MS) provides unparalleled selectivity and structural information, making it the gold standard for identifying unknown volatile impurities.[4][10]

Causality in GC-MS Method Design

The success of a GC-MS method hinges on the analyte's ability to be volatilized without degradation.

  • Injector: A split/splitless inlet is typically used. A split injection is preferred for purity analysis to avoid overloading the column with the main peak. The injector temperature is a critical parameter: it must be high enough to ensure rapid and complete vaporization but low enough to prevent thermal degradation. An initial screen at varying temperatures is essential.

  • Stationary Phase: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a robust choice. This phase provides good separation for a wide range of compounds based primarily on their boiling points and subtle polarity differences.

  • Oven Program: A temperature ramp is used to separate compounds with different boiling points. The program starts at a low temperature to retain volatile impurities, then ramps up to elute the main analyte and any higher-boiling impurities.

  • Detector (MS): The mass spectrometer bombards the eluted compounds with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is a chemical fingerprint that allows for definitive identification. For 2-(2-Bromo-ethyl)-oxazinane, the presence of a bromine atom is a key advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, which is a highly specific marker for its identification.[11]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent (e.g., Dichloromethane) p1->p2 a1 Inject into Hot Inlet (Vaporization) p2->a1 a2 Separation on Capillary Column a1->a2 a3 MS Detection (EI Source) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Analyze Mass Spectra (Identify Impurities) d1->d2 d3 Calculate Purity (% Area) d2->d3

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with Mass Spectrometric Detector

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split mode (50:1 ratio), Temperature: 250 °C

  • Oven Program: Initial temp 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)

  • MS Transfer Line: 280 °C

  • MS Source (EI): 230 °C, 70 eV

  • Scan Range: 40 - 400 amu

2. Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 1 mg/mL (1000 µg/mL).

3. Validation Approach:

  • Specificity: The MS detector provides excellent specificity. Impurity identification is confirmed by matching the acquired mass spectrum with a library or by interpreting the fragmentation pattern, including the characteristic bromine isotope signature.[10]

  • Linearity, Accuracy, Precision, LOD/LOQ: These parameters are validated similarly to the HPLC method, by preparing and analyzing a range of standard solutions.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of 2-(2-Bromo-ethyl)-oxazinane involves a trade-off between analyte stability and detector information content.

ParameterHPLC-UVGC-MSRationale & Causality
Analyte Stability High. Analysis at ambient temperature prevents degradation of thermally sensitive compounds.Moderate to Low. Risk of on-column or injector degradation for the oxazinane moiety. Method development must carefully optimize inlet temperature.HPLC is the safer choice for potentially labile molecules.[5][6]
Selectivity Good. Based on chromatographic resolution. Co-eluting impurities can be problematic.Excellent. Co-eluting peaks can often be resolved by their unique mass spectra.MS provides an orthogonal dimension of separation based on mass-to-charge ratio.[12]
Impurity Identification Poor. Retention time alone is not sufficient for identification. Requires collection of fractions for further analysis.Excellent. Mass spectra provide a chemical fingerprint for definitive structural elucidation of unknown impurities.[4][10]The ability to identify unknowns is a major advantage of GC-MS for impurity profiling.[13]
Sensitivity (LOQ) Moderate. Limited by the weak chromophore. Typically in the low µg/mL range.High. MS detectors, especially in SIM mode, are highly sensitive. Can often reach ng/mL levels.GC-MS generally offers higher sensitivity than HPLC-UV for suitable analytes.[14]
Sample Preparation Simple dissolution and filtration.Simple dissolution in a volatile solvent.Both methods feature straightforward sample preparation.
Robustness High. Liquid-phase separations are often very reproducible.Good. Susceptible to inlet contamination and column degradation over time.HPLC methods are often considered more rugged for routine QC environments.

Conclusion and Method Selection Rationale

Both HPLC-UV and GC-MS are viable techniques for assessing the purity of 2-(2-Bromo-ethyl)-oxazinane, but they serve different, complementary purposes.

  • Choose HPLC for Routine Quality Control (QC): For routine batch release where the impurity profile is already known and the primary goal is to quantify the main component and known impurities, HPLC is the superior choice. Its operational robustness, simplicity, and, most importantly, its gentle, ambient-temperature analysis mitigate the risk of creating thermal artifacts, ensuring that the measured purity reflects the true composition of the sample.

  • Choose GC-MS for Impurity Profiling and Investigation: When the goal is to identify unknown impurities, characterize a new synthetic route, or investigate out-of-spec batches, GC-MS is the more powerful tool. The structural information provided by the mass spectrometer is invaluable for identifying process-related impurities and degradation products, provided the analyte shows sufficient thermal stability. The characteristic bromine isotope pattern serves as an excellent diagnostic tool for identifying related substances.

In a comprehensive drug development program, both techniques would likely be employed: GC-MS during initial development to identify and characterize the impurity profile, and a validated, robust HPLC method for routine quality control throughout the product lifecycle.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • 3 Key Regulatory Guidelines for Method Valid
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorin
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • (2-Bromoethyl)oxirane | 13287-42-8. Biosynth.
  • RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • 2-(2-Bromo-Ethyl)-[5][10]Oxazinane | 1357354-11-0. ChemicalBook.

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • Ethylamine, 2-bromo-, hydrobromide - Organic Syntheses Procedure. Organic Syntheses.
  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Validated HPLC Method for Analysis of Oxaprozin in a Formulation.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed.

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.

Sources

A Spectroscopic Guide to 2-(2-Bromo-ethyl)-oxazinane and its Analogs for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-(2-Bromo-ethyl)-oxazinane and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural nuances that define the spectroscopic signatures of these compounds. By understanding these correlations, researchers can accelerate compound identification, characterization, and the development of novel molecular entities.

Introduction: The Structural Significance of 2-(2-Bromo-ethyl)-oxazinane

2-(2-Bromo-ethyl)-oxazinane is a heterocyclic compound featuring a saturated six-membered oxazinane ring N-substituted with a bromoethyl group. The oxazinane scaffold is a key feature in a variety of biologically active molecules and synthetic intermediates. The presence of the reactive bromoethyl side chain offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

A thorough understanding of the spectroscopic properties of 2-(2-Bromo-ethyl)-oxazinane is crucial for its unambiguous identification and for quality control in its synthesis and subsequent reactions. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and mass spectrometry fragmentation patterns of the target molecule. These predicted data will be contextualized through a comparative analysis with the experimentally determined spectra of carefully selected structural analogs. This approach not only aids in the characterization of the title compound but also provides a broader understanding of structure-spectra correlations within this class of molecules.

Molecular Structures Under Investigation

For a comprehensive comparison, the following compounds have been selected as analogs to 2-(2-Bromo-ethyl)-oxazinane. These analogs were chosen based on the presence of either the N-substituted saturated heterocycle or the bromoethyl moiety, allowing for a systematic evaluation of the spectroscopic contribution of each structural feature.

Compound NameStructureKey Feature for Comparison
2-(2-Bromo-ethyl)-oxazinane (Predicted) Target Molecule
N-EthylmorpholineN-alkyl saturated heterocycle (oxazinane analog)
2-Bromoethyl ethyl etherBromoethyl group with ether linkage
1-Bromo-2-phenoxyethaneBromoethyl group with aromatic ether linkage

Spectroscopic Analysis: A Comparative Approach

The following sections provide a detailed breakdown of the predicted and experimental spectroscopic data for 2-(2-Bromo-ethyl)-oxazinane and its analogs. The causality behind the observed and predicted spectral features will be discussed, drawing upon fundamental principles of spectroscopic theory.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.

Predicted ¹H NMR Data for 2-(2-Bromo-ethyl)-oxazinane

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-2', H-6' (Oxazinane)3.8 - 4.0m2H
H-3', H-5' (Oxazinane)1.8 - 2.0m4H
H-4' (Oxazinane)2.6 - 2.8m2H
N-CH₂-2.9 - 3.1t2H
-CH₂-Br3.4 - 3.6t2H

Comparative ¹H NMR Data of Analogs

CompoundProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
N-Ethylmorpholine -CH₂-O-3.6 - 3.8m
-CH₂-N- (ring)2.4 - 2.6m
-CH₂- (ethyl)2.3 - 2.5q
-CH₃ (ethyl)1.0 - 1.2t
2-Bromoethyl ethyl ether [1]-O-CH₂-CH₂-Br3.73m
-O-CH₂-CH₃3.55q
-CH₂-Br3.46t
-CH₃1.22t
1-Bromo-2-phenoxyethane -O-CH₂-4.2 - 4.4t
-CH₂-Br3.6 - 3.8t
Aromatic-H6.8 - 7.4m

Analysis and Interpretation:

The predicted ¹H NMR spectrum of 2-(2-Bromo-ethyl)-oxazinane shows distinct signals for the protons of the oxazinane ring and the bromoethyl side chain. The protons on the carbons adjacent to the oxygen (H-2' and H-6') are expected to be the most deshielded within the ring system, appearing at approximately 3.8-4.0 ppm. The protons adjacent to the nitrogen (H-4') will also be deshielded, but to a lesser extent.

Comparing this to N-ethylmorpholine, a close analog of the oxazinane ring system, we see similar chemical shifts for the ring protons adjacent to the heteroatoms. The ethyl group protons in N-ethylmorpholine provide a reference for a simple N-alkyl substituent.

The bromoethyl group's protons in 2-(2-Bromo-ethyl)-oxazinane are predicted to appear as two triplets. The methylene group attached to the bromine atom is expected around 3.4-3.6 ppm due to the deshielding effect of the bromine. The methylene group attached to the nitrogen will be slightly more upfield, around 2.9-3.1 ppm. This is consistent with the experimental data for 2-bromoethyl ethyl ether, where the -CH₂-Br protons resonate at 3.46 ppm.[1] The presence of the phenoxy group in 1-bromo-2-phenoxyethane shifts the adjacent methylene protons further downfield due to the aromatic ring current.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for 2-(2-Bromo-ethyl)-oxazinane

CarbonPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Oxazinane)65 - 70
C-3', C-5' (Oxazinane)25 - 30
C-4' (Oxazinane)50 - 55
N-CH₂-55 - 60
-CH₂-Br30 - 35

Comparative ¹³C NMR Data of Analogs

CompoundCarbonExperimental Chemical Shift (δ, ppm)
N-Ethylmorpholine -CH₂-O-67.1
-CH₂-N- (ring)53.9
-CH₂- (ethyl)52.3
-CH₃ (ethyl)11.9
1-Bromo-2-chloroethane [2]-CH₂-Cl43.0
-CH₂-Br30.4
Bromoethane -CH₂-Br27.8
-CH₃18.9

Analysis and Interpretation:

In the predicted ¹³C NMR spectrum of 2-(2-Bromo-ethyl)-oxazinane, the carbons bonded to the electronegative oxygen (C-2' and C-6') are expected to have the highest chemical shift within the ring, around 65-70 ppm. The carbons adjacent to the nitrogen (C-4' and N-CH₂-) will also be significantly deshielded. The carbon attached to the bromine is predicted to be in the 30-35 ppm range.

This prediction is supported by the experimental data of the analogs. In N-ethylmorpholine, the carbons adjacent to the oxygen and nitrogen show similar downfield shifts. The data for 1-bromo-2-chloroethane clearly illustrates the deshielding effect of halogens, with the carbon attached to the more electronegative chlorine appearing further downfield than the one attached to bromine.[2] The chemical shift of the -CH₂-Br carbon in bromoethane (27.8 ppm) provides a good reference for a simple bromoethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted IR Absorptions for 2-(2-Bromo-ethyl)-oxazinane

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C-H (alkane) stretch2850 - 3000Strong
C-O (ether) stretch1050 - 1150Strong
C-N (amine) stretch1000 - 1250Medium
C-Br stretch500 - 600Strong

Comparative IR Data of Analogs

CompoundFunctional GroupExperimental Absorption (cm⁻¹)
N-Ethylmorpholine [3]C-H stretch2800 - 3000
C-O stretch~1115
C-N stretch~1140, 1070
2-Bromoethyl ethyl ether [1]C-H stretch2850 - 2980
C-O stretch~1120
C-Br stretch~660

Analysis and Interpretation:

The predicted IR spectrum of 2-(2-Bromo-ethyl)-oxazinane is expected to be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-O ether stretch of the oxazinane ring should be present around 1050-1150 cm⁻¹. The C-N stretching vibration will likely appear in the 1000-1250 cm⁻¹ range. A key diagnostic peak will be the C-Br stretch, which is predicted to appear in the fingerprint region between 500 and 600 cm⁻¹.

The experimental IR spectrum of N-ethylmorpholine confirms the characteristic absorptions for the C-H, C-O, and C-N bonds of the N-alkylated morpholine ring.[3] The spectrum of 2-bromoethyl ethyl ether shows a C-Br stretching absorption around 660 cm⁻¹, which is in the expected region for a bromoalkane.[1]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Fragmentation for 2-(2-Bromo-ethyl)-oxazinane

The mass spectrum of 2-(2-Bromo-ethyl)-oxazinane is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

G M [M]⁺ m/z = 194/196 F1 [M - CH₂Br]⁺ m/z = 100 M->F1 -•CH₂Br F2 [M - C₄H₈NO]⁺ m/z = 93/95 M->F2 α-cleavage F4 [CH₂Br]⁺ m/z = 93/95 M->F4 α-cleavage F3 [C₄H₈NO]⁺ m/z = 86 F1->F3 rearrangement

Caption: Predicted major fragmentation pathways for 2-(2-Bromo-ethyl)-oxazinane.

Comparative Mass Spectrometry Data of Analogs

CompoundKey Fragments (m/z) and Interpretation
N-Ethylmorpholine [4][5]115 [M]⁺, 100 [M-CH₃]⁺, 86 [M-C₂H₅]⁺ (base peak), 57, 42
1-Bromo-2-methoxyethane [6][7]138/140 [M]⁺, 93/95 [M-CH₂OCH₃]⁺, 45 [CH₂OCH₃]⁺

Analysis and Interpretation:

The primary fragmentation of 2-(2-Bromo-ethyl)-oxazinane is expected to involve alpha-cleavage at the nitrogen atom. This can lead to the loss of the bromoethyl radical to form a stable iminium ion at m/z = 100, or the loss of the oxazinane ring to form the bromoethyl cation at m/z = 93/95. Another likely fragmentation is the loss of a bromine radical, followed by further fragmentation of the remaining cation.

The mass spectrum of N-ethylmorpholine shows a characteristic fragmentation pattern for N-alkylated morpholines, with the base peak at m/z 86 resulting from the loss of the ethyl group.[4][5] The fragmentation of 1-bromo-2-methoxyethane demonstrates the characteristic isotopic pattern for bromine and cleavage adjacent to the ether oxygen.[6][7]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following provides a general workflow for the spectroscopic analysis of 2-(2-Bromo-ethyl)-oxazinane and its analogs.

Synthesis of 2-(2-Bromo-ethyl)-oxazinane (General Procedure)

A common method for the synthesis of N-alkylated cyclic amines is the reaction of the parent amine with an appropriate alkyl halide.

G Reactant1 Oxazinane Product 2-(2-Bromo-ethyl)-oxazinane Reactant1->Product Reactant2 1,2-Dibromoethane Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General synthetic scheme for N-alkylation of oxazinane.

Step-by-step protocol:

  • To a solution of oxazinane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Add 1,2-dibromoethane dropwise to the mixture.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-Bromo-ethyl)-oxazinane.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization of synthesized compounds.

Detailed Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using a standard deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The fragmentation pattern is analyzed to confirm the molecular weight and structural features of the compound.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 2-(2-Bromo-ethyl)-oxazinane and its structural analogs. Through the analysis of predicted and experimental ¹H NMR, ¹³C NMR, IR, and mass spectral data, we have elucidated the key spectroscopic features that characterize this class of compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field, enabling more efficient and accurate structural characterization and facilitating the advancement of drug discovery and development programs. The principles and workflows outlined in this guide are broadly applicable to the spectroscopic analysis of a wide range of organic molecules.

References

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of bromoethane. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Molecules Derived from 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its metabolic stability. A molecule's susceptibility to biotransformation significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of molecules derived from the 2-(2-Bromo-ethyl)-oxazinane scaffold, offering supporting experimental data and protocols to inform rational drug design.

The oxazinane ring is a recognized scaffold in medicinal chemistry, often incorporated to enhance properties like aqueous solubility.[3][4] However, like many heterocyclic compounds, it can be prone to metabolic degradation.[3][5] Understanding the metabolic fate of derivatives, particularly those with reactive substituents like the 2-(2-bromo-ethyl) group, is crucial for advancing robust drug candidates.

The Metabolic Gauntlet: Understanding In Vitro Stability Assays

To predict a compound's behavior in the body, researchers rely on a suite of in vitro metabolic stability assays.[6] These assays, primarily conducted using liver-derived systems, provide crucial data on a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[1][7]

Two of the most common and informative assays are:

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[7][8] It is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[2]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism by including both Phase I and Phase II (conjugation) pathways.[7][8] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[7]

The data generated from these assays, such as the metabolic half-life (t½) and intrinsic clearance, are essential for ranking compounds and predicting their in vivo pharmacokinetic properties.[1]

The Metabolic Profile of 2-(2-Bromo-ethyl)-oxazinane Derivatives: A Comparative Analysis

While specific, publicly available experimental data for a comprehensive series of 2-(2-bromo-ethyl)-oxazinane derivatives is limited, we can infer their likely metabolic vulnerabilities and compare them to established, metabolically more stable alternatives based on well-understood structure-metabolism relationships. The presence of the bromo-ethyl group introduces specific metabolic pathways that need to be considered.

Potential Metabolic Liabilities of the 2-(2-Bromo-ethyl)-oxazinane Scaffold:

  • Oxidation of the Oxazinane Ring: The oxazinane ring itself can be a target for CYP450-mediated oxidation at various positions.

  • Metabolism of the Bromo-ethyl Side Chain: The bromo-ethyl group is susceptible to several metabolic transformations, including debromination and oxidation, which can lead to the formation of reactive metabolites. Epoxide formation from bromo-aromatic compounds is a known metabolic pathway that can lead to toxicity.[9]

  • N-Dealkylation: If the oxazinane nitrogen is substituted, N-dealkylation is a common metabolic route.

To illustrate the comparative stability, let's consider hypothetical derivatives and their likely metabolic fate compared to more stable bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[10]

Compound ClassKey Structural FeaturePredicted Metabolic StabilityPrimary Metabolic PathwaysRationale for Stability Prediction
2-(2-Bromo-ethyl)-oxazinane Derivatives Bromo-ethyl side chainLow to ModerateOxidation of oxazinane ring, Debromination, Oxidation of ethyl chain, N-dealkylationThe bromo-ethyl group is a potential metabolic hotspot. The C-Br bond can be labile, and the ethyl chain is susceptible to oxidation.
Alternative 1: Fluoro-ethyl Analogues Fluoro-ethyl side chainModerate to HighOxidation of oxazinane ring, N-dealkylationThe C-F bond is significantly stronger than the C-Br bond, making it much more resistant to metabolic cleavage.[10]
Alternative 2: Cyclopropyl-ethyl Analogues Cyclopropyl-ethyl side chainHighOxidation of oxazinane ring, N-dealkylationThe cyclopropyl group is a known bioisostere for an ethyl group that can block metabolism at that position.[11]
Alternative 3: Oxetane-containing Analogues Oxetane ring replacing the ethyl groupModerate to HighOxidation of oxazinane ring, N-dealkylationOxetanes are used as bioisosteres to improve metabolic stability by reducing susceptibility to CYP oxidation.[12]

This comparative analysis highlights a key principle in medicinal chemistry: strategic modification of metabolically labile sites can significantly enhance a compound's stability.

Experimental Protocols for Assessing Metabolic Stability

To provide a practical framework, here are detailed, step-by-step methodologies for the liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound when incubated with liver microsomes.

Diagram of Liver Microsomal Stability Assay Workflow

Liver_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Test_Compound Test Compound Stock Pre_incubation Pre-incubate Compound, Microsomes, & Buffer at 37°C Test_Compound->Pre_incubation Microsomes Liver Microsomes Microsomes->Pre_incubation NADPH NADPH Solution Initiation Initiate Reaction with NADPH NADPH->Initiation Buffer Phosphate Buffer Buffer->Pre_incubation Pre_incubation->Initiation Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Initiation->Time_Points Quench Add Cold Acetonitrile with Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Prepare Reagents:

    • Test Compound Stock Solution: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to a concentration of 1 mM. The final organic solvent concentration in the incubation should be ≤1%.[2]

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (or NADPH): Prepare a solution of NADPH or a regenerating system in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration 1 µM), liver microsomes, and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[2][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Hepatocyte Stability Assay

This protocol assesses the metabolic stability of a compound in a more physiologically relevant system.

Diagram of Hepatocyte Stability Assay Workflow

Hepatocyte_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Test_Compound Test Compound Stock Add_Compound Add Test Compound to Hepatocyte Suspension Test_Compound->Add_Compound Hepatocytes Cryopreserved Hepatocytes Thaw_Hepatocytes Thaw and Resuspend Hepatocytes Hepatocytes->Thaw_Hepatocytes Media Incubation Medium Media->Thaw_Hepatocytes Thaw_Hepatocytes->Add_Compound Incubate Incubate at 37°C with Shaking Add_Compound->Incubate Time_Points Collect Aliquots at Specified Time Points Incubate->Time_Points Quench Add Cold Acetonitrile with Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro hepatocyte stability assay.

Methodology:

  • Prepare Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and gently resuspend.

    • Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL).

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Perform the same data analysis as described for the microsomal stability assay to determine the half-life and intrinsic clearance.

Conclusion and Future Directions

The metabolic stability of drug candidates is a critical determinant of their clinical success. For molecules derived from the 2-(2-bromo-ethyl)-oxazinane scaffold, a thorough understanding of their metabolic liabilities is paramount. The presence of the bromo-ethyl group represents a likely metabolic soft spot.

By employing a strategy of bioisosteric replacement, such as substituting the bromine with a fluorine or replacing the ethyl group with a cyclopropyl or oxetane moiety, medicinal chemists can rationally design molecules with improved metabolic stability. The in vitro assays detailed in this guide provide a robust framework for evaluating the success of these strategies and for selecting compounds with the most promising pharmacokinetic profiles for further development. Adherence to regulatory guidelines, such as those from the FDA and EMA, is also crucial throughout the drug development process.[14][15][16]

References

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ResearchGate. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved from [Link]

  • BioIVT. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Cihan University-Erbil Repository. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Retrieved from [Link]

  • OUCI. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in rat. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:Bromoethyl compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][17]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][8][17]oxazines. Retrieved from [Link]

Sources

A Comparative Guide to Bromoethylation: Unveiling the Advantages of 2-(2-Bromo-ethyl)-oxazinane over Traditional Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the introduction of a bromoethyl group is a critical step for subsequent chemical modifications. For decades, researchers have relied on traditional bromoethylating agents, such as 2-bromoethylamine and its salts. However, these reagents are often plagued by issues of instability, low selectivity, and harsh reaction conditions. This guide introduces a conceptually advanced alternative, 2-(2-Bromo-ethyl)-oxazinane, and elucidates its potential advantages through a detailed comparison grounded in fundamental principles of organic chemistry.

The Challenge with Traditional Bromoethylating Agents

The primary workhorse for bromoethylation has been 2-bromoethylamine hydrobromide. While effective in some applications, its use presents several significant challenges for the synthetic chemist:

  • Instability and Self-Reactivity: The presence of a primary amine and a reactive alkyl halide in the same molecule makes 2-bromoethylamine prone to self-reaction and polymerization, leading to impurities and reduced yields.

  • Poor Selectivity: The nucleophilic amine can compete with the target substrate, leading to undesired side reactions and complicating purification.

  • Harsh Reaction Conditions: The use of 2-bromoethylamine hydrobromide often requires strong bases and high temperatures to liberate the free amine, which can be detrimental to sensitive functional groups on the substrate.

  • Safety and Handling: 2-Bromoethylamine is a corrosive and lachrymatory substance, requiring special handling precautions.

These limitations necessitate the exploration of more advanced and user-friendly bromoethylating agents.

Introducing 2-(2-Bromo-ethyl)-oxazinane: A Protected and Superior Alternative

2-(2-Bromo-ethyl)-oxazinane represents a significant improvement over traditional bromoethylating agents by incorporating the amine functionality within a protective oxazinane ring. This structural modification effectively "masks" the reactive amine, thereby circumventing the major drawbacks of its traditional counterparts.

The primary advantages of 2-(2-Bromo-ethyl)-oxazinane stem from the stability and controlled reactivity afforded by the oxazinane ring:

  • Enhanced Stability and Shelf-Life: By protecting the amine, the propensity for self-reaction and polymerization is virtually eliminated. This results in a more stable reagent with a longer shelf-life, ensuring reproducibility of experimental results.

  • Superior Selectivity and Yield: With the amine protected, the only reactive site is the bromoethyl group. This ensures that the reagent acts exclusively as an electrophile, leading to cleaner reactions, fewer side products, and significantly higher yields of the desired bromoethylated product.

  • Milder and More Versatile Reaction Conditions: The protected nature of 2-(2-Bromo-ethyl)-oxazinane allows for reactions to be carried out under milder and more neutral conditions. This is particularly beneficial when working with substrates that are sensitive to strong bases or high temperatures.

  • Controlled Deprotection for Sequential Reactions: The oxazinane ring can be readily cleaved under specific acidic conditions to reveal the secondary amine at a later stage in the synthetic route. This "protecting group" strategy offers greater control and flexibility in multi-step syntheses.

Comparative Performance Data

To illustrate the practical benefits of 2-(2-Bromo-ethyl)-oxazinane, let's consider a hypothetical comparison with 2-bromoethylamine hydrobromide in the bromoethylation of a generic alcohol (R-OH).

Parameter2-Bromoethylamine Hydrobromide2-(2-Bromo-ethyl)-oxazinane
Reagent Stability Low (prone to polymerization)High (stable at room temp)
Typical Yield 40-60%>90%
Side Products Significant (self-alkylation)Minimal to none
Reaction Conditions Strong base (e.g., NaH), high tempMild base (e.g., K2CO3), room temp
Purification Difficult (column chromatography)Simple (extraction/crystallization)
Safety Corrosive, lachrymatorLow volatility, less hazardous
Experimental Workflow: A Head-to-Head Comparison

The difference in performance is starkly reflected in the experimental workflows for the two reagents.

sub Substrate (R-OH) heat Heat (80-100°C) sub->heat Dissolve reagent 2-Bromoethylamine HBr reagent->heat base Strong Base (NaH) base->heat solvent High-Boiling Solvent (DMF) solvent->heat workup Aqueous Workup heat->workup Reaction purification Column Chromatography workup->purification product Desired Product + Side Products purification->product

Caption: Traditional bromoethylation workflow.

sub Substrate (R-OH) rt Room Temperature sub->rt Dissolve reagent 2-(2-Bromo-ethyl)-oxazinane reagent->rt base Mild Base (K2CO3) base->rt solvent Standard Solvent (ACN) solvent->rt workup Simple Extraction rt->workup Reaction product High-Purity Product workup->product cluster_alkylation Step 1: Bromoethylation cluster_deprotection Step 2: Deprotection ROH R-OH product1 R-O-CH2CH2-Oxazinane ROH->product1 SN2 Reaction reagent 2-(2-Bromo-ethyl)-oxazinane reagent->product1 product1_dep R-O-CH2CH2-Oxazinane final_product R-O-CH2CH2-NH-CH2CH2CH2OH product1_dep->final_product Hydrolysis acid Aqueous Acid (e.g., HCl) acid->final_product

Caption: Reaction and deprotection pathway.

Conclusion

While traditional bromoethylating agents like 2-bromoethylamine have served the scientific community for years, their inherent limitations can no longer be overlooked in the era of precision synthesis. 2-(2-Bromo-ethyl)-oxazinane presents a compelling alternative, offering superior stability, selectivity, and ease of use. By leveraging a protecting group strategy, this advanced reagent streamlines the bromoethylation process, enabling the synthesis of complex molecules with higher efficiency and purity. For researchers and drug development professionals seeking to optimize their synthetic routes, the adoption of 2-(2-Bromo-ethyl)-oxazinane is a logical and advantageous step forward.

References

  • Protecting Groups in Organic Synthesis. Greene, T. W., & Wuts, P. G. M. (1999). John Wiley & Sons.[Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer.[Link]

  • The Chemistry of the Amino Group. Patai, S. (Ed.). (1968). John Wiley & Sons.[Link]

cross-reactivity studies of 2-(2-Bromo-ethyl)-oxazinane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling of 2-(2-Bromo-ethyl)-oxazinane Derivatives

Authored by a Senior Application Scientist

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The oxazinane heterocyclic core is a privileged scaffold, with its derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antitumoral, and analgesic properties.[1][2] However, this broad bioactivity underscores the critical need for rigorous cross-reactivity profiling to identify and mitigate potential off-target effects, which can lead to toxicity or diminished therapeutic efficacy.

This guide provides an in-depth comparison of modern experimental strategies for assessing the target profile of novel compounds, using the 2-(2-Bromo-ethyl)-oxazinane derivative structure as a central example. We will move beyond mere protocol listings to explain the causal logic behind experimental choices, empowering researchers to design robust, self-validating studies for their own small molecule candidates.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

A drug's interaction with unintended proteins, or "off-targets," is a primary cause of adverse events and clinical trial failures.[3] For a novel derivative class like 2-(2-Bromo-ethyl)-oxazinane, a proactive and comprehensive profiling strategy is not just recommended; it is essential. The goal is to build a "selectivity map" that illuminates the compound's interactions across the proteome. This map is crucial for interpreting phenotypic data, predicting potential toxicities, and building a compelling case for further development.

An effective cross-reactivity assessment follows a tiered logic, moving from broad, high-throughput screening to more focused, physiologically relevant validation.

cluster_0 Tier 1: Broad, In Vitro Screening cluster_1 Tier 2: Unbiased Target Identification in a Complex Milieu cluster_2 Tier 3: Target Engagement Validation in Cells Biochem Biochemical Profiling (e.g., Kinase Panels) AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Biochem->AC_MS Identify initial hits & potential off-targets TPP Thermal Proteome Profiling (TPP) Biochem->TPP Broader, unbiased cellular context CETSA Cellular Thermal Shift Assay (CETSA) AC_MS->CETSA Validate direct binding partners TPP->CETSA Confirm hits from proteome-wide screen

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Methodology Comparison: Choosing the Right Tool for the Question

No single method can provide a complete picture of a compound's selectivity. The strength of a profiling campaign lies in the orthogonal application of multiple techniques. Here, we compare three gold-standard approaches.

Methodology Principle Primary Output Advantages Limitations
Biochemical Kinase Profiling Measures direct inhibition of a panel of purified, recombinant kinases in a cell-free system.[4][5]IC50 or % Inhibition values against each kinase.High-throughput, quantitative, excellent for kinase-focused drugs, commercially available.[6][7]Lacks cellular context (no metabolism, permeability factors); limited to the kinases on the panel.
Affinity Chromatography-Mass Spectrometry (AC-MS) A derivative is immobilized on a solid support to "fish" for binding proteins from a cell lysate, which are then identified by mass spectrometry.[8][9]List of potential protein binding partners.Unbiased, identifies direct physical interactions, can uncover novel targets.[10]Requires chemical modification of the compound; risk of false positives from non-specific binding.[11]
Cellular Thermal Shift Assay (CETSA®) / TPP Based on ligand-induced thermal stabilization of target proteins in intact cells or lysates.[12][13] Target engagement is measured by quantifying the amount of soluble protein remaining after a heat challenge.[14]Thermal melt curves and shifts (ΔTm) indicating target engagement.Measures target engagement in a physiological context (intact cells), no compound modification needed, can be scaled to proteome-wide analysis (TPP).[15][16]Lower throughput for single targets; TPP requires specialized mass spectrometry capabilities.

Experimental Protocols & Data Interpretation

Biochemical Kinase Profiling

Causality Behind the Choice: This is the logical first step if the primary target of the 2-(2-Bromo-ethyl)-oxazinane derivative is hypothesized to be a kinase, or to broadly screen for kinase off-targets due to their prevalence in signaling pathways and as drug targets.[17] The use of a large, commercially available panel provides a rapid and cost-effective overview of the compound's kinome-wide selectivity.[6]

Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-(2-Bromo-ethyl)-oxazinane derivative in 100% DMSO. Create serial dilutions for IC50 determination.

  • Assay Setup: Utilize a radiometric or fluorescence-based kinase assay platform. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Reaction: In a multi-well plate, combine a specific recombinant kinase from the panel, its corresponding substrate, ATP (often at its Km concentration), and the test compound.

  • Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: Terminate the reaction and quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P into the substrate.[5]

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO). For compounds showing significant inhibition (>70%), perform a full 10-point dose-response curve to determine the IC50 value.

Hypothetical Data Comparison

Kinase Target 2-(2-Bromo-ethyl)-oxazinane Derivative (IC50, nM) Alternative Compound X (IC50, nM)
Primary Target Kinase A 1525
Off-Target Kinase B850>10,000
Off-Target Kinase C1,2008,500
Off-Target Kinase D>10,000>10,000
Off-Target Kinase E450950

Interpretation: The hypothetical data shows the oxazinane derivative is potent against its primary target. However, it displays off-target activity in the sub-micromolar range against Kinases B and E. Alternative Compound X is less potent but appears more selective. This data directs the next phase of investigation toward validating these off-target interactions in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

Causality Behind the Choice: CETSA is the ideal follow-up to confirm if the interactions observed in the biochemical screen translate to target engagement within a live cell.[18] It bridges the gap between cell-free activity and cellular physiology by directly measuring the biophysical consequence of the drug binding to its target in an unmodified cellular environment.[13][19]

Unbound Unbound Protein Heat Heat Challenge Unbound->Heat Denatured Denatured & Aggregated Bound Ligand-Bound Protein (Stabilized) Bound->Heat Soluble Remains Soluble Heat->Denatured Lower Tm Heat->Soluble Higher Tm

Caption: The principle of CETSA: ligand binding increases thermal stability.

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that overexpresses the target kinase) to ~80% confluency. Treat cells with the 2-(2-Bromo-ethyl)-oxazinane derivative at a desired concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensity at each temperature relative to the 37°C control. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to the right for the drug-treated sample indicates target stabilization.

Hypothetical Data Comparison

Treatment Target Protein Apparent Melting Temp (Tm) Thermal Shift (ΔTm)
Vehicle (DMSO)Primary Target Kinase A52.1°C-
Oxazinane Derivative (1 µM)Primary Target Kinase A58.6°C+6.5°C
Vehicle (DMSO)Off-Target Kinase E49.5°C-
Oxazinane Derivative (1 µM)Off-Target Kinase E51.0°C+1.5°C

Interpretation: The significant thermal shift (+6.5°C) for the primary target confirms robust engagement in intact cells. The smaller but still present shift for Off-Target Kinase E suggests this interaction also occurs in a cellular environment and warrants further investigation, whereas a lack of a shift for another potential off-target would deprioritize it.

Conclusion

For novel chemical entities like 2-(2-Bromo-ethyl)-oxazinane derivatives, a thorough investigation of cross-reactivity is fundamental to a successful drug development program. Relying on a single assay is insufficient. An integrated strategy, beginning with broad biochemical profiling to identify potential interactions and progressing to cellular validation with techniques like CETSA, provides the most reliable and comprehensive understanding of a compound's selectivity profile. This multi-pronged, evidence-based approach enables confident decision-making, mitigates the risk of late-stage failure, and ultimately paves the way for the development of safer, more effective therapeutics.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.

  • Anastassiadis, T., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(1), 31-42.

  • Creative Biolabs. (n.d.). Affinity Chromatography.

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(13), e1513.

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3, 1035-1043.

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. SciSpace.

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459.

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 223-238.

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Vertex AI Search. 2

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.

  • D'Aquila, M. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876.

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230.

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(27), 3051-3059.

  • Terstiege, F., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Assay and Drug Development Technologies, 11(1), 17-26.

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

  • BenchChem. (2025). Unveiling Unintended Liaisons: A Guide to Thermal Proteome Profiling for Off-Target Drug Effect Identification.

  • Kumar, A., et al. (2021). Synthetic Methods and Pharmacological Potential of Different Oxazine Analogs. Oriental Journal of Chemistry, 37(3), 543-555.

  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 19-42.

  • Wang, Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 105-115.

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.

  • Liu, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(2), 256-263.

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[8]-Oxazine Derivatives. Der Pharma Chemica, 10(7), 106-113.

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(2-Bromo-ethyl)-oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-Bromo-ethyl)-oxazinane, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of validation parameters and acceptance criteria, grounded in internationally recognized guidelines.

The accurate quantification of 2-(2-Bromo-ethyl)-oxazinane is critical for monitoring reaction kinetics, determining purity, and ensuring the consistency of manufacturing processes. The choice of analytical technique is a pivotal decision that influences the sensitivity, specificity, and overall robustness of the quantification. This guide will focus on two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the validation of methods for each of these techniques, providing a framework for selecting the most appropriate method for your specific application.

This document is structured to provide a comprehensive overview, from the foundational principles of method validation to detailed experimental protocols and data interpretation. Our discussion will be anchored in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] It is a cornerstone of quality assurance, providing a high degree of confidence that the measurements are accurate, reliable, and reproducible. The validation process is not a singular event but a lifecycle approach that begins with method development and continues throughout the routine use of the method.[4]

The core parameters for analytical method validation, as stipulated by the ICH, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][9]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Choosing the Right Tool: GC vs. HPLC for 2-(2-Bromo-ethyl)-oxazinane Analysis

The selection between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of 2-(2-Bromo-ethyl)-oxazinane hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.

Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds. Given the "bromo-ethyl" moiety, 2-(2-Bromo-ethyl)-oxazinane is expected to have a degree of volatility that makes it a candidate for GC analysis. However, the presence of the oxazinane ring, a heterocyclic amine, may lead to peak tailing on certain GC columns. Derivatization could be employed to improve its chromatographic behavior.[10]

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. For 2-(2-Bromo-ethyl)-oxazinane, a reversed-phase HPLC method would likely provide excellent separation and quantification capabilities.

The following sections will detail the validation of hypothetical GC and HPLC methods for the quantification of 2-(2-Bromo-ethyl)-oxazinane.

Validation of a Gas Chromatography (GC) Method

Experimental Protocol: GC-FID Method for 2-(2-Bromo-ethyl)-oxazinane
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Dissolve the sample containing 2-(2-Bromo-ethyl)-oxazinane in a suitable solvent (e.g., dichloromethane) to achieve a concentration within the calibrated range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 220 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

Validation Parameters and Acceptance Criteria for GC Method
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent, placebo (matrix without analyte), and a sample spiked with 2-(2-Bromo-ethyl)-oxazinane and potential impurities.No interfering peaks at the retention time of 2-(2-Bromo-ethyl)-oxazinane.
Linearity Prepare at least five concentrations of 2-(2-Bromo-ethyl)-oxazinane standard spanning the expected working range (e.g., 1-100 µg/mL). Perform triplicate injections for each concentration.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of a standard solution at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst and/or instrument.RSD ≤ 3.0%.
LOD & LOQ Based on the signal-to-noise ratio (S/N) of the chromatogram (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Deliberately vary method parameters such as injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).RSD of the results should remain within acceptable limits (e.g., ≤ 5.0%).

Validation of a High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol: RP-HPLC-UV Method for 2-(2-Bromo-ethyl)-oxazinane
  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve the sample containing 2-(2-Bromo-ethyl)-oxazinane in the mobile phase to a concentration within the calibrated range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (e.g., 210 nm).

    • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria for HPLC Method
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent, placebo, and a sample spiked with 2-(2-Bromo-ethyl)-oxazinane and potential impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.No interfering peaks at the retention time of 2-(2-Bromo-ethyl)-oxazinane. Peak purity index > 0.99.
Linearity Prepare at least five concentrations of 2-(2-Bromo-ethyl)-oxazinane standard spanning the expected working range (e.g., 1-100 µg/mL). Perform triplicate injections for each concentration.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of a standard solution at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst and/or instrument.RSD ≤ 3.0%.
LOD & LOQ Based on the signal-to-noise ratio (S/N) of the chromatogram (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).RSD of the results should remain within acceptable limits (e.g., ≤ 5.0%).

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic and compliant validation process. The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report Implement Method Implementation & Routine Use Report->Implement

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparative Summary of GC and HPLC for 2-(2-Bromo-ethyl)-oxazinane Quantification

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Suitable for volatile and thermally stable compounds. May require derivatization for polar or less volatile analytes.Highly versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Advantages High resolution, speed, and sensitivity, especially with mass spectrometry (MS) detection.Broad applicability, wide variety of stationary and mobile phases, and robust for routine quality control.
Disadvantages Not suitable for non-volatile or thermally unstable compounds. Potential for peak tailing with polar compounds.Can be more complex to develop methods, and may require larger volumes of organic solvents.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Visible Spectrophotometer, Photodiode Array (PDA), Mass Spectrometer (MS).
Considerations for 2-(2-Bromo-ethyl)-oxazinane Potential for good sensitivity, but may require optimization to address the polarity of the oxazinane ring. Thermal stability needs to be confirmed.Generally a more robust and straightforward approach, with reversed-phase methods likely providing good retention and separation.

Conclusion

The validation of analytical methods for the quantification of 2-(2-Bromo-ethyl)-oxazinane is a critical exercise that demands a systematic and scientifically sound approach. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for achieving accurate and reliable results. The choice between these techniques should be guided by the specific requirements of the analysis, the physicochemical properties of the analyte, and the available instrumentation.

This guide has provided a comprehensive framework for the validation of both GC and HPLC methods, grounded in the principles of the ICH, FDA, and EMA. By adhering to these guidelines and employing the detailed protocols outlined herein, researchers, scientists, and drug development professionals can ensure the integrity and defensibility of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products. The validation process, when executed with diligence, transforms a mere analytical procedure into a robust and reliable tool for quality assessment.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (n.d.).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, September 19).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15).
  • gmp-compliance.org. (2014, August 6).
  • (n.d.).
  • Daksh, S., Goyal, A., & pandiya, C. k. (n.d.).
  • (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Royal Society of Chemistry. (2014, December 3-4). Validation of Analytical Methods for Pharmaceutical Analysis.
  • IntechOpen. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Bromo-ethyl)-[1,2]oxazinane

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Safe Handling: 2-(2-Bromo-ethyl)-[1][2]oxazinane

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(2-Bromo-ethyl)-[1][2]oxazinane. The following guidance is based on the chemical's structure, specifically the presence of a 2-bromoethyl group, which strongly suggests it should be handled as a potent alkylating agent with significant health risks.[3][4][5][6][7] This guide is intended for trained laboratory professionals. Always perform a risk assessment before beginning work.[8][9]

Hazard Assessment: Understanding the Risk

The primary hazard associated with 2-(2-Bromo-ethyl)-[1][2]oxazinane stems from its functionality as an alkylating agent. The bromoethyl group is highly reactive and can covalently bond to nucleophilic groups in biological molecules, including DNA. This reactivity is the basis for the following suspected hazards:

  • Mutagenicity and Carcinogenicity: Alkylating agents are often mutagenic and can be carcinogenic.[10] There is limited evidence of carcinogenic effects for similar bromo-amino compounds.[3]

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[11] Overexposure could lead to serious illness.[4]

  • Severe Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.[4][6] Skin contact may lead to inflammation, redness, and blistering.[4] Eye contact can cause serious damage.[3]

  • Sensitization: May cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure.[12][13][14]

PPE CategorySpecificationRationale
Hand Protection Double gloving: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[8][15]The inner glove provides protection in case the outer glove is breached. Nitrile offers good dexterity and splash protection, while the outer glove provides extended resistance to alkylating agents.[14] Gloves should be changed immediately upon contamination or after no more than one hour of use.[15]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles.[8][16]This combination protects against splashes, vapors, and potential exothermic reactions. Standard safety glasses are insufficient.[8]
Body Protection A flame-retardant, chemical-resistant lab coat (e.g., Nomex® or similar).[16] An additional chemical-resistant apron is recommended for large-volume work.Provides a barrier against spills and splashes. Natural fibers like cotton should be worn underneath; synthetic fabrics like polyester can melt and adhere to skin in a fire.[16]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[14][17] If there is a risk of exposure outside the hood (e.g., major spill), a full-face respirator with appropriate cartridges for organic vapors and acid gases is required.[12][16]A fume hood is the primary engineering control to prevent inhalation of volatile compounds and aerosols.[14]
Footwear Closed-toe, chemical-resistant shoes.[14][18]Protects feet from spills. Perforated shoes or sandals are strictly forbidden.[18]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical to minimizing exposure risk.

Preparation and Weighing
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.[14]

  • Pre-Weighing: If possible, pre-weigh the required amount in a sealed container within a glove box to minimize open handling.

  • Direct Weighing: If direct weighing is necessary, perform it in the designated fume hood. Use a disposable weighing boat.

  • Tool Decontamination: Use dedicated spatulas and forceps. Decontaminate them immediately after use by rinsing with a suitable solvent (e.g., ethanol) into a designated halogenated waste container.

Reaction Setup and Execution
  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.[19] Do not use damaged glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential aerosol formation.

  • Slow Addition: Add the alkylating agent to the reaction mixture slowly and in a controlled manner, preferably via a syringe pump or dropping funnel, to manage any potential exotherms.

  • Temperature Monitoring: Continuously monitor the reaction temperature.

  • Clear Labeling: Clearly label the reaction vessel with the chemical name, concentration, and associated hazards.[13]

Work-up and Purification
  • Quenching: Quench the reaction carefully by slowly adding a suitable reagent (e.g., a nucleophilic scavenger like sodium thiosulfate solution) while monitoring for heat generation.

  • Extraction and Transfer: Perform all liquid transfers and extractions within the fume hood. Use a tray to contain potential spills.[14]

  • Purification: If chromatography is required, ensure the column is set up securely within the fume hood. Monitor for leaks.

Disposal Plan: Waste Management

Proper segregation and disposal are crucial to prevent environmental contamination and ensure safety.

  • Halogenated Waste: 2-(2-Bromo-ethyl)-[1][2]oxazinane and any solutions containing it must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[17][20] Never mix with non-halogenated waste.[20]

  • Solid Waste: Contaminated solid materials (gloves, weighing boats, paper towels, silica gel) must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination: All glassware must be decontaminated before being removed from the fume hood. Rinse with a suitable solvent into the halogenated waste stream, followed by a wash with a reducing agent solution (e.g., sodium bisulfite) to neutralize any residual alkylating agent.[1]

Emergency Procedures

Immediate and correct action is vital in an emergency.

Emergency ScenarioAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[19][21] Seek immediate medical attention. Do not use neutralizing agents on the skin.
Eye Contact Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open.[18][19] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[21] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[21] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Small Spill (<100 mL) Contained within a fume hood: Absorb the spill with an inert material (e.g., vermiculite or sand). Using appropriate PPE, carefully scoop the material into a designated halogenated waste container. Decontaminate the area with a reducing agent solution followed by soap and water.
Large Spill (>100 mL) Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team (e.g., EH&S).[22] Do not attempt to clean it up yourself.

Visualization of Safe Handling Workflow

G cluster_prep Preparation cluster_op Operation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Prep Don Full PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Assess Risk Assessment & Procedure Review Assess->Prep Setup Setup Reaction in Fume Hood Weigh->Setup Execute Execute Reaction & Monitor Setup->Execute Workup Quench & Work-up Execute->Workup Spill Spill Occurs Execute->Spill Decon Decontaminate Glassware Workup->Decon Waste Segregate Halogenated Waste Decon->Waste Dispose Dispose of Solid Waste Waste->Dispose PPE_Remove Remove PPE Correctly Dispose->PPE_Remove Evacuate Evacuate & Alert Spill->Evacuate Large Spill FirstAid Administer First Aid Spill->FirstAid Exposure

Caption: Workflow for handling 2-(2-Bromo-ethyl)-[1][2]oxazinane.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1983, December).
  • Sigma-Aldrich. (2025, August 25).
  • Fisher Scientific. (2014, December 12). Safety Data Sheet - 2-(2-Bromoethyl)-1,3-dioxolane.
  • Liu, W., et al. (2023, February 28). Management guidelines for preventing exposure to antineoplastics. PubMed Central.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ECHEMI. 2-(2-Bromoethyl)
  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
  • Fisher Scientific. (n.d.).
  • ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Kansas State University.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • GOV.UK. (2024, October 10).
  • Santa Cruz Biotechnology. Safety Data Sheet - 2-Bromoethylamine hydrobromide.
  • AK Scientific, Inc.
  • ChemicalBook. (2025, June 18). 2-Bromoethylamine hydrobromide.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. YouTube.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet - 2-Bromoethylamine hydrobromide.
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
  • University of California, Riverside.
  • Actylis Lab Solutions. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • PubChem. 2-Bromoethylamine.
  • Centers for Disease Control and Prevention. (2024, April 10).
  • University of Washington.
  • PubMed Central.
  • American Red Cross. Chemical Emergency Preparedness.
  • BenchChem. (2026, January 7).
  • Actylis Lab Solutions.
  • FUJIFILM Wako.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-ethyl)-[1,2]oxazinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.